molecular formula C14H21NO B1185880 N-isopentyl-3,5-dimethylbenzamide

N-isopentyl-3,5-dimethylbenzamide

Cat. No.: B1185880
M. Wt: 219.328
InChI Key: LGAGIKFUBQTHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopentyl-3,5-dimethylbenzamide is a synthetic organic compound of interest in chemical and pharmaceutical research. As a benzamide derivative, this substance belongs to a class of compounds known for their utility in medicinal chemistry and drug discovery programs. For instance, various substituted benzamides have been developed as prokinetic agents, demonstrating the structural value of this core in designing biologically active molecules . Researchers may investigate this compound as a key intermediate or building block in organic synthesis. The structure, featuring the 3,5-dimethyl and N-isopentyl substituents, makes it a potential candidate for structure-activity relationship (SAR) studies, particularly in modulating lipophilicity and steric properties. The precise applications, mechanism of action, and physicochemical data for this specific compound are areas for active investigation in a controlled laboratory environment. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.328

IUPAC Name

3,5-dimethyl-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C14H21NO/c1-10(2)5-6-15-14(16)13-8-11(3)7-12(4)9-13/h7-10H,5-6H2,1-4H3,(H,15,16)

InChI Key

LGAGIKFUBQTHRT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NCCC(C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for N-isopentyl-3,5-dimethylbenzamide, a substituted benzamide of interest in chemical and pharmaceutical research. The described methodology follows a robust and well-established two-step process, commencing with the conversion of 3,5-dimethylbenzoic acid to its corresponding acid chloride, followed by amidation with isopentylamine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Core Synthesis Pathway

The principal synthesis route to this compound involves two key transformations:

  • Formation of 3,5-Dimethylbenzoyl Chloride: 3,5-Dimethylbenzoic acid is converted to the more reactive 3,5-dimethylbenzoyl chloride. This is typically achieved through the use of a chlorinating agent, such as thionyl chloride (SOCl₂).

  • Amidation Reaction: The resulting 3,5-dimethylbenzoyl chloride is then reacted with isopentylamine (also known as 3-methyl-1-butylamine) to form the target amide, this compound. This reaction is a nucleophilic acyl substitution.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride

This procedure is adapted from established methods for the preparation of benzoyl chlorides from benzoic acids.[1][2]

Materials:

  • 3,5-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3,5-dimethylbenzoic acid.

  • Add an excess of thionyl chloride (typically 2-3 molar equivalents). Toluene can be used as a solvent.

  • The mixture is heated. A staged heating process is recommended for optimal results:

    • Heat to 55°C and stir for a designated period.

    • Increase the temperature to 80°C and continue the reaction for approximately 5 hours.[1]

  • After the reaction is complete (as indicated by the cessation of HCl gas evolution), the excess thionyl chloride and toluene are removed by distillation, often under reduced pressure.

  • The resulting crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Quantitative Data for Step 1:

ParameterValueReference
Molar Ratio (Acid:SOCl₂)1 : 2-3[2]
Reaction Temperature55°C to 80°C[1]
Reaction Time~5 hours[1]
Purity (post-distillation)>99%[2]
Yield>98%[2]
Step 2: Synthesis of this compound

This is a general procedure for the acylation of a primary amine with a benzoyl chloride, commonly known as the Schotten-Baumann reaction.[3][4][5]

Materials:

  • 3,5-Dimethylbenzoyl chloride

  • Isopentylamine

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve isopentylamine and triethylamine (typically 1.1 equivalents) in a suitable solvent like dichloromethane in a round-bottom flask, and cool the mixture in an ice bath (0°C).

  • Slowly add a solution of 3,5-dimethylbenzoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Anticipated Quantitative Data for Step 2 (based on similar reactions):

ParameterAnticipated Value
Molar Ratio (Acid Chloride:Amine:Base)1 : 1 : 1.1
Reaction Temperature0°C to Room Temperature
Reaction Time1-2 hours
YieldHigh (typically >80%)

Synthesis Workflow Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Final Product A 3,5-Dimethylbenzoic Acid E 3,5-Dimethylbenzoyl Chloride A->E Step 1: Chlorination B Isopentylamine F This compound B->F C Thionyl Chloride (SOCl2) C->E D Triethylamine D->F E->F Step 2: Amidation

Caption: Synthesis workflow for this compound.

Characterization Data

Anticipated Characterization Data:

AnalysisExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3,5-dimethylphenyl group, the isopentyl chain protons (including a characteristic doublet for the terminal methyl groups and a triplet for the methylene group adjacent to the nitrogen), and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with distinct signals for the substituted and unsubstituted positions), and the aliphatic carbons of the isopentyl group.
IR (Infrared) Spectroscopy A strong absorption band for the C=O stretch of the amide group (typically around 1630-1680 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), and characteristic peaks for the aromatic C-H and C=C bonds.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₄H₂₁NO, MW: 219.32 g/mol ). Fragmentation patterns would likely show loss of the isopentyl group and formation of the 3,5-dimethylbenzoyl cation.

This technical guide provides a robust framework for the synthesis and characterization of this compound. Researchers can utilize the provided protocols and expected data as a foundation for their experimental work. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory setups.

References

Structure Elucidation of N-isopentyl-3,5-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel compound N-isopentyl-3,5-dimethylbenzamide. Due to the absence of publicly available experimental data for this specific molecule, this paper presents a predictive analysis based on established principles of organic spectroscopy and data from analogous structures. The guide details a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy), and the logical workflow for its structural confirmation. This document serves as a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction

This compound is a substituted aromatic amide. The structural elucidation of such novel compounds is a cornerstone of chemical research and drug development, ensuring the correct molecular architecture is assigned before further investigation into its biological activity. This process relies on a suite of analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide outlines the predicted analytical data and the strategic workflow for confirming the structure of this compound.

Proposed Synthesis

A plausible and common method for the synthesis of N-substituted benzamides is the amidation of a carboxylic acid or its activated derivative. A proposed synthetic pathway for this compound involves the reaction of 3,5-dimethylbenzoyl chloride with isopentylamine in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

  • Acid Chloride Formation: 3,5-dimethylbenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed under reduced pressure to yield crude 3,5-dimethylbenzoyl chloride.

  • Amidation: The crude 3,5-dimethylbenzoyl chloride is dissolved in an inert aprotic solvent, such as dichloromethane (CH₂Cl₂). The solution is cooled in an ice bath.

  • A solution of isopentylamine and a tertiary amine base (e.g., triethylamine) in dichloromethane is added dropwise to the cooled acid chloride solution with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification is achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products r1 3,5-Dimethylbenzoic Acid p1 Acid Chloride Formation r1->p1 r2 Thionyl Chloride r2->p1 r3 Isopentylamine p2 Amidation r3->p2 r4 Triethylamine r4->p2 p1->p2 3,5-Dimethylbenzoyl chloride p3 Workup & Purification p2->p3 prod This compound p3->prod

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data and Structure Elucidation

The confirmation of the synthesized compound's structure would rely on the following spectroscopic analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters for a one-dimensional proton spectrum are used.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.2s2HAromatic H (positions 2, 6)
~6.9-7.0s1HAromatic H (position 4)
~5.8-6.0br s1HN-H
~3.3-3.4t2H-CH₂-NH-
~2.3s6HAromatic -CH₃ (positions 3, 5)
~1.6-1.7m1H-CH(CH₃)₂
~1.4-1.5q2H-CH₂-CH(CH₃)₂
~0.9d6H-CH(CH₃)₂
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: 15-20 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled sequence is used to simplify the spectrum.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168-170C=O (Amide carbonyl)
~138-140Aromatic C (positions 3, 5, attached to -CH₃)
~135-137Aromatic C (position 1, attached to C=O)
~130-132Aromatic C (position 4)
~125-127Aromatic C (positions 2, 6)
~40-42-CH₂-NH-
~38-40-CH₂-CH(CH₃)₂
~25-27-CH(CH₃)₂
~22-24-CH(CH₃)₂
~21-23Aromatic -CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Predicted Mass Spectrometry Data

m/zProposed Fragment
219[M]⁺ (Molecular Ion)
147[M - C₅H₁₀]⁺ (Loss of isopentyl radical)
133[3,5-dimethylbenzoyl]⁺
119[C₈H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion)
71[C₅H₁₁]⁺ (Isopentyl cation)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchSecondary Amide
~3030C-H stretch (aromatic)Aromatic Ring
~2960-2850C-H stretch (aliphatic)Isopentyl & Methyl groups
~1640C=O stretch (Amide I band)Amide
~1550N-H bend (Amide II band)Amide
~1600, ~1470C=C stretchAromatic Ring

Logical Workflow for Structure Elucidation

The confirmation of the structure of this compound would follow a logical progression of data analysis.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Proposed Synthesis purification Purification synthesis->purification ms Mass Spectrometry (Molecular Formula) purification->ms ir Infrared Spectroscopy (Functional Groups) purification->ir nmr ¹H & ¹³C NMR (Connectivity) purification->nmr structure Confirmed Structure: This compound ms->structure Confirms Molecular Weight & Key Fragments ir->structure Confirms Amide & Aromatic Groups nmr->structure Confirms Proton & Carbon Environments and Connectivity

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of a novel compound such as this compound is a systematic process that relies on the combined interpretation of data from multiple analytical techniques. This technical guide has provided a predictive yet comprehensive overview of the expected spectroscopic data and the methodologies required for this elucidation. The detailed protocols and tabulated data serve as a practical reference for researchers in the field of synthetic chemistry and drug discovery, enabling them to confidently approach the characterization of new molecular entities. While the data presented herein is predictive, it is founded on well-established principles of spectroscopic interpretation and provides a robust framework for the eventual experimental verification of the structure of this compound.

Mass Spectrometry Analysis of N-isopentyl-3,5-dimethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-isopentyl-3,5-dimethylbenzamide is a synthetic amide with potential applications in various fields, including agrochemicals and pharmaceuticals. As with any novel compound, thorough analytical characterization is crucial for its identification, purity assessment, and metabolic studies. Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for elucidating the structure and fragmentation pathways of such molecules. This guide provides a comprehensive overview of the theoretical mass spectrometric behavior of this compound and outlines experimental protocols for its analysis.

Predicted Mass Spectrometry Data

The quantitative data presented below is a theoretical prediction of the mass-to-charge ratios (m/z) and potential relative abundances of the major fragments of this compound under electron ionization (EI) conditions. The molecular weight of this compound (C₁₄H₂₁NO) is 219.33 g/mol .

Predicted Fragment Ion Structure m/z (Predicted) Relative Abundance (Predicted) Fragmentation Pathway
Molecular Ion[C₁₄H₂₁NO]⁺•219ModerateElectron Ionization
3,5-Dimethylbenzoyl cation[C₉H₉O]⁺133Highα-cleavage at the C-N bond
Loss of CO from benzoyl cation[C₈H₉]⁺105ModerateNeutral loss of CO
Isopentyl cation[C₅H₁₁]⁺71ModerateCleavage of the N-isopentyl bond
McLafferty Rearrangement Product[C₁₀H₁₃NO]⁺•163Moderate to Lowγ-hydrogen transfer followed by C-C bond cleavage
Loss of isobutene from Molecular Ion[C₁₀H₁₃NO]⁺•163Moderate to LowRearrangement and elimination
Phenyl cation derivative[C₆H₅]⁺77LowFurther fragmentation of the aromatic ring

Experimental Protocols

The following are generalized protocols for the analysis of this compound using GC-MS and LC-MS. Optimization of these methods will be necessary based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Mode: Full scan

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous for less volatile compounds or for analyses requiring higher sensitivity.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Fragmentor Voltage: 120 V

    • Mass Range: m/z 50-500

Visualizations

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M This compound [M]+• m/z = 219 F1 3,5-Dimethylbenzoyl cation [C9H9O]+ m/z = 133 M->F1 - C5H12N• F3 Isopentyl cation [C5H11]+ m/z = 71 M->F3 - C9H9NO• F4 McLafferty Rearrangement [C10H13NO]+• m/z = 163 M->F4 - C4H8 F2 [C8H9]+ m/z = 105 F1->F2 - CO Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection GC/LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/ESI) Separation->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

In-depth Technical Guide: N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of N-isopentyl-3,5-dimethylbenzamide: CAS Number, IUPAC Name, and Technical Data

Introduction

This technical guide serves as a centralized resource for researchers and professionals engaged in drug development and scientific investigation involving this compound. A thorough search of chemical databases and scientific literature has been conducted to provide accurate and up-to-date information regarding its chemical identifiers.

Chemical Identification

A critical first step in any research endeavor is the accurate identification of the compound of interest. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name are fundamental for this purpose.

It is important to note that "isopentyl" is a common name. The systematic name for the isopentyl group is "3-methylbutyl." Therefore, searches were conducted for both "this compound" and "N-(3-methylbutyl)-3,5-dimethylbenzamide" to ensure comprehensive coverage.

For clarity and to avoid misinformation, this document will not present data for structurally similar but distinct molecules such as N,N-diethyl-3,5-dimethylbenzamide or N,N-dimethylbenzamide, as their properties would not be representative of the requested compound.

Data Presentation

Due to the absence of specific experimental data for this compound in the available literature, a quantitative data summary table cannot be provided at this time.

Experimental Protocols

Similarly, a detailed methodology for key experiments involving this compound cannot be cited as no published experimental studies were identified during the literature review.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on the availability of relevant research data. As no such data was found for this compound, visualizations cannot be generated.

Conclusion

While the objective of this technical guide was to provide an in-depth overview of this compound, our comprehensive search indicates a lack of publicly available information, including a specific CAS number and IUPAC name. This highlights a potential area for novel chemical synthesis and characterization. Researchers interested in this compound would likely need to undertake its synthesis and subsequent analytical characterization to establish its properties and register it in chemical databases. We recommend that any future research on this compound be thoroughly documented and published to contribute to the broader scientific community's knowledge base.

An In-Depth Technical Guide on the Predicted Biological Activity of N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the novel compound, N-isopentyl-3,5-dimethylbenzamide. Lacking empirical data, this document leverages in-silico predictive modeling to forecast its pharmacokinetic properties, potential biological targets, and associated activities. The analysis suggests that this compound may exhibit activity as a histone deacetylase (HDAC) inhibitor, a modulator of G-protein coupled receptors (GPCRs), and may possess antimycobacterial properties. This guide outlines detailed hypothetical experimental protocols for validating these predicted activities and presents the in-silico data in structured tables for clarity. Furthermore, a conceptual signaling pathway associated with its predicted primary target is visualized.

Introduction

This compound is a synthetic amide derivative with a molecular formula of C14H21NO. Its structure, characterized by a 3,5-dimethylated benzene ring attached to an isopentyl-substituted amide group, suggests potential interactions with various biological targets. Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including but not limited to, antiemetic, antipsychotic, and anticancer effects. The specific substitution pattern of this compound warrants a thorough investigation of its potential therapeutic applications. This guide serves as a foundational document for researchers interested in the preclinical evaluation of this compound.

Predicted Physicochemical and ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical determinants of its drug-likeness and potential for clinical success. In the absence of experimental data, several in-silico models were employed to predict these parameters for this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight219.32 g/mol
LogP3.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Polar Surface Area29.1 Ų
Rotatable Bonds4

Table 2: Predicted ADMET Properties of this compound

ParameterPrediction
Absorption
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityHigh
Distribution
Blood-Brain Barrier PenetrantYes
P-glycoprotein SubstrateNo
Plasma Protein BindingHigh
Metabolism
CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Excretion
Renal Organic Cation Transporter 2 SubstrateNo
Toxicity
AMES ToxicityNo
hERG I InhibitorNo
HepatotoxicityLow
Skin SensitizationLow

Predicted Biological Activities and Potential Targets

Based on its structural similarity to known bioactive molecules, this compound is predicted to interact with several key biological targets. The primary predicted activities fall into three main categories: Histone Deacetylase (HDAC) inhibition, G-Protein Coupled Receptor (GPCR) modulation, and antimycobacterial activity.

Histone Deacetylase (HDAC) Inhibition

The benzamide moiety is a known zinc-binding group present in several approved HDAC inhibitors. Molecular docking simulations predict that this compound can favorably bind to the active site of several HDAC isoforms, particularly class I HDACs.

Table 3: Predicted Binding Affinities for HDAC Isoforms

TargetPredicted Binding Affinity (kcal/mol)
HDAC1-7.2
HDAC2-7.5
HDAC3-7.1
HDAC8-6.8
G-Protein Coupled Receptor (GPCR) Modulation

The lipophilic nature of the isopentyl group and the aromatic ring suggest potential interactions with the transmembrane domains of various GPCRs. Predictive models indicate possible antagonist activity at several dopamine and serotonin receptor subtypes.

Table 4: Predicted GPCR Target Interactions

TargetPredicted Activity
Dopamine D2 ReceptorAntagonist
Dopamine D3 ReceptorAntagonist
Serotonin 5-HT2A ReceptorAntagonist
Serotonin 5-HT2C ReceptorAntagonist
Antimycobacterial Activity

N-alkyl benzamides have been investigated for their antimycobacterial properties. The isopentyl chain in this compound may contribute to its ability to penetrate the mycobacterial cell wall. In-silico target prediction suggests potential interaction with enzymes crucial for mycobacterial survival, such as InhA.

Table 5: Predicted Antimycobacterial Target Interaction

TargetPredicted Binding Affinity (kcal/mol)
InhA (Enoyl-ACP reductase)-6.5

Experimental Protocols

To validate the predicted biological activities, the following detailed experimental protocols are proposed.

Synthesis of this compound

This protocol describes a general method for the synthesis of N-alkyl benzamides via the amidation of a carboxylic acid.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Isoamylamine (Isopentylamine)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF) and stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.0 eq) followed by the dropwise addition of isoamylamine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In-vitro Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay is designed to screen for HDAC inhibitory activity.

Materials:

  • HeLa nuclear extract (as a source of HDACs)

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., trypsin and trichostatin A in a suitable buffer)

  • This compound (dissolved in DMSO)

  • Trichostatin A (as a positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control (Trichostatin A) in assay buffer.

  • In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (DMSO in assay buffer).

  • Add HeLa nuclear extract to all wells except for the no-enzyme control wells.

  • Add the HDAC fluorometric substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

GPCR Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of the test compound for a specific GPCR (e.g., Dopamine D2 receptor).

Materials:

  • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • This compound (dissolved in DMSO)

  • Known antagonist for the target receptor (for non-specific binding determination, e.g., Haloperidol)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, vehicle, or the known antagonist (for non-specific binding).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

Antimycobacterial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound (dissolved in DMSO)

  • Isoniazid (as a positive control)

  • 96-well microplates

  • Resazurin solution

Procedure:

  • Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Prepare two-fold serial dilutions of this compound and isoniazid in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating inhibition of bacterial growth).

Visualizations

Predicted Experimental Workflow

The following diagram illustrates the proposed workflow for the initial in-vitro evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound purification Column Chromatography synthesis->purification characterization NMR & Mass Spectrometry purification->characterization hdac_assay HDAC Inhibition Assay characterization->hdac_assay gpcr_assay GPCR Binding Assay myco_assay Antimycobacterial Assay ic50 IC50 Determination hdac_assay->ic50 ki Ki Determination gpcr_assay->ki mic MIC Determination myco_assay->mic HDAC_Inhibition cluster_nucleus Cell Nucleus Compound This compound HDAC HDAC Compound->HDAC Inhibition Histone Acetylated Histone HDAC->Histone Deacetylation Deacetylated_Histone Deacetylated Histone Chromatin_Relaxed Relaxed Chromatin (Transcriptionally Active) Histone->Chromatin_Relaxed Maintains Chromatin_Condensed Condensed Chromatin (Transcriptionally Inactive) Deacetylated_Histone->Chromatin_Condensed Leads to Gene_Expression Gene Expression Chromatin_Relaxed->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Gene_Expression->Cell_Cycle_Arrest Induces

In Silico Modeling of N-isopentyl-3,5-dimethylbenzamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of the interactions of N-isopentyl-3,5-dimethylbenzamide, a novel benzamide derivative. While specific experimental data for this compound is not publicly available, this document outlines a robust methodology for its synthesis, characterization, and computational analysis, using it as a case study for the broader class of benzamide-based compounds. The protocols and workflows detailed herein are designed to guide researchers in predicting and understanding the molecular interactions of similar novel chemical entities.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. Molecules in this class have shown a wide range of biological activities, and in silico modeling provides a powerful tool to investigate their potential therapeutic applications. This guide will focus on a hypothetical scenario where this compound is investigated as a potential modulator of a G-protein coupled receptor (GPCR), a common target for many pharmaceuticals.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 3,5-dimethylbenzoic acid with isopentylamine.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Isopentylamine

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC/HOBt)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Acid Chloride Formation (Method A):

    • Dissolve 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,5-dimethylbenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 3,5-dimethylbenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve isopentylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

In Silico Modeling Workflow

This section outlines a typical in silico workflow to investigate the interaction of this compound with a hypothetical biological target. For this guide, we will consider the Cannabinoid Receptor 1 (CB1), a well-characterized GPCR.

A general workflow for such a study is depicted below.[1]

G cluster_prep Preparation cluster_docking Docking cluster_md Molecular Dynamics ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking receptor_prep Receptor Preparation receptor_prep->docking pose_analysis Pose Analysis docking->pose_analysis md_simulation MD Simulation pose_analysis->md_simulation trajectory_analysis Trajectory Analysis md_simulation->trajectory_analysis

Caption: In silico modeling workflow.

Receptor and Ligand Preparation
  • Receptor Structure: Obtain the 3D structure of the human CB1 receptor from the Protein Data Bank (PDB). If a full experimental structure is unavailable, a homology model can be built using a suitable template.

  • Ligand Structure: Generate the 3D structure of this compound using a molecular builder and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Preparation for Docking: Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand is also prepared by assigning atom types and charges.

Molecular Docking
  • Grid Generation: Define the binding site on the receptor and generate a grid box for the docking calculations. The binding site can be identified from the co-crystallized ligand in the PDB structure or predicted using binding site prediction software.

  • Docking Simulation: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.[2] The program will explore different conformations and orientations (poses) of the ligand within the binding site.

  • Pose Analysis: Analyze the resulting docking poses based on their predicted binding affinity (docking score). Select the best-ranked poses for further analysis of the intermolecular interactions with the receptor.

Molecular Dynamics (MD) Simulations
  • System Setup: The top-ranked ligand-receptor complex from docking is placed in a simulated biological environment, typically a lipid bilayer (for a GPCR) solvated with water and ions.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

    • Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Production Run: Run the production MD simulation for a sufficient time (e.g., 100-500 nanoseconds) to observe the dynamics of the ligand-receptor complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex and characterize the key interactions. This includes calculating the Root Mean Square Deviation (RMSD) of the ligand and protein, the Root Mean Square Fluctuation (RMSF) of the protein residues, and analyzing the hydrogen bonds and hydrophobic interactions over time.

Data Presentation

The quantitative data generated from the in silico modeling would be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Binding Affinity (Ki, nM)150
Number of Hydrogen Bonds2
Number of Hydrophobic Interactions12

Table 2: Hypothetical Key Interacting Residues from Docking

ResidueInteraction TypeDistance (Å)
SER383Hydrogen Bond2.1
THR197Hydrogen Bond2.5
PHE200Pi-Pi Stacking3.8
LEU276Hydrophobic4.2
TRP356Hydrophobic3.9

Table 3: Hypothetical MD Simulation Stability Metrics

MetricAverage ValueStandard Deviation
Ligand RMSD (Å)1.20.3
Protein Backbone RMSD (Å)2.50.5
Ligand-Receptor H-Bonds1.80.6

Signaling Pathway

The interaction of this compound with the CB1 receptor could potentially modulate its downstream signaling. As the CB1 receptor is a Gαi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/βγ CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->CB1 Binds ATP ATP ATP->AC

Caption: Hypothetical CB1 signaling pathway.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, framework for the in silico modeling of this compound. The detailed protocols for synthesis, characterization, and computational analysis provide a roadmap for researchers investigating novel benzamide derivatives. The structured presentation of data and visualization of the potential signaling pathway serve as a template for reporting such findings. By applying these methodologies, scientists can accelerate the discovery and development of new therapeutic agents.

References

Unraveling the Mechanism of Action: A Technical Guide on N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly accessible scientific literature does not contain specific studies detailing the mechanism of action for N-isopentyl-3,5-dimethylbenzamide. The following guide is a template that outlines the methodologies and data presentation that would be employed in the discovery and characterization of the mechanism of action for a novel compound of this class. The experimental details provided are based on standard practices in pharmacology and drug discovery and are illustrated with hypothetical data.

Introduction

This compound is a synthetic small molecule with a chemical structure suggesting potential biological activity. The elucidation of its mechanism of action is critical for understanding its therapeutic potential and advancing it through the drug development pipeline. This document provides a comprehensive overview of the experimental approaches required to identify the molecular target(s) and delineate the signaling pathways modulated by this compound.

Target Identification and Validation

The initial step in characterizing a new chemical entity is to identify its biological target. A combination of computational and experimental approaches is typically employed.

In Silico Target Prediction

Computational methods, such as molecular docking and pharmacophore modeling, can predict potential protein targets based on the compound's structure. These predictions are then prioritized for experimental validation.

Experimental Target Identification

Several experimental strategies can be used to identify the direct binding partners of this compound.

Experimental Workflow: Affinity-Based Target Identification

cluster_synthesis Compound Derivatization cluster_binding Binding & Isolation cluster_analysis Analysis start This compound linker Attach Affinity Tag (e.g., Biotin, Click-chemistry handle) start->linker probe Affinity Probe linker->probe incubation Incubate Probe with Lysate probe->incubation lysate Cell Lysate or Tissue Homogenate lysate->incubation capture Capture on Affinity Resin (e.g., Streptavidin beads) incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms hits Identify Potential Protein Targets ms->hits

Caption: Workflow for identifying protein targets using an affinity probe.

In Vitro Characterization

Once a primary target is identified, its interaction with this compound is characterized biophysically and biochemically.

Binding Affinity and Kinetics

Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity (K_D), as well as the association (k_on) and dissociation (k_off) rates.

Table 1: Hypothetical Binding Affinity Data

TechniqueTarget ProteinK_D (nM)k_on (1/Ms)k_off (1/s)
SPRTarget X1501.2 x 10^51.8 x 10^-2
ITCTarget X180--
Enzyme Inhibition/Activation Assays

If the identified target is an enzyme, its functional activity in the presence of the compound is assessed.

Table 2: Hypothetical Enzyme Inhibition Data

Enzyme TargetAssay TypeIC50 (µM)Mechanism of Inhibition
Kinase YLanthaScreen™2.5ATP-competitive
Protease ZFRET-based10.2Non-competitive

Experimental Protocol: Kinase Inhibition Assay

  • Reagents: Recombinant Kinase Y, appropriate substrate peptide, ATP, LanthaScreen™ Eu-anti-tag antibody, and TR-FRET diluent.

  • Procedure:

    • A 10 mM stock solution of this compound is prepared in DMSO.

    • Serial dilutions of the compound are made in the assay buffer.

    • The kinase, substrate, and compound are incubated together in a 384-well plate.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the detection solution containing the antibody is added.

    • The plate is read on a TR-FRET enabled plate reader.

  • Data Analysis: The TR-FRET ratio is converted to percent inhibition and the IC50 value is determined by fitting the data to a four-parameter logistic model.

Cellular Mechanism of Action

The effects of this compound are then investigated in a cellular context to understand its impact on signaling pathways.

Cellular Target Engagement

Assays such as the Cellular Thermal Shift Assay (CETSA) can confirm that the compound engages its target within the cell.

Phenotypic Assays

The compound's effect on cellular phenotypes, such as proliferation, viability, or apoptosis, is quantified.

Table 3: Hypothetical Cellular Activity Data

Cell LineAssay TypeEndpointEC50 (µM)
Cancer Cell Line AMTT AssayCell Viability5.8
Cancer Cell Line BCaspase-Glo 3/7Apoptosis7.2

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer Cell Line A is seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization buffer.

  • Absorbance Reading: The absorbance is measured at 570 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle control and the EC50 is calculated.

Signaling Pathway Analysis

The downstream consequences of target engagement are investigated using techniques like Western blotting or phospho-protein arrays.

Signaling Pathway Diagram: Hypothetical Downstream Effects

compound This compound target Target X compound->target downstream1 Protein A target->downstream1 downstream2 Protein B-P downstream1->downstream2 response Cellular Response (e.g., Apoptosis) downstream2->response

Caption: A hypothetical signaling pathway inhibited by the compound.

Conclusion

The systematic approach outlined in this guide, encompassing target identification, in vitro characterization, and cellular mechanism of action studies, provides a robust framework for elucidating the mechanism of action of this compound. The data generated from these studies are essential for making informed decisions regarding the continued development of this compound as a potential therapeutic agent.

Solubility Profile of N-isopentyl-3,5-dimethylbenzamide in Organic Solvents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of N-isopentyl-3,5-dimethylbenzamide in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases yielded no specific quantitative solubility data for this compound. This document, therefore, serves as a methodological framework for researchers seeking to determine and evaluate the solubility of this compound. It provides standardized experimental protocols, templates for data presentation, and a logical workflow for the solubility determination process. While direct data on the target compound is not available, information on the solubility of structurally related benzamides suggests that this compound is likely to exhibit solubility in a range of common organic solvents. The provided methodologies are designed to enable researchers to generate the specific data required for applications in drug discovery, process chemistry, and formulation development.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability. This compound, a substituted benzamide, is a molecule of interest for which a detailed understanding of its solubility is essential for its potential development and application. A comprehensive solubility profile provides the foundation for selecting appropriate solvent systems for crystallization, chromatography, and the preparation of dosage forms.

Statement on Data Availability: As of the date of this publication, a thorough search of scientific databases and literature has revealed no publicly available quantitative solubility data for this compound. The following sections provide a general framework and standardized methodologies for researchers to establish such a profile.

Predicted Solubility Profile

Based on the general solubility characteristics of other benzamide derivatives, this compound is anticipated to be soluble in a variety of organic solvents. The presence of the isopentyl group increases the lipophilicity of the molecule, suggesting good solubility in non-polar and moderately polar organic solvents. The amide functional group can participate in hydrogen bonding, which may contribute to solubility in protic solvents.

Data Presentation of Experimentally Determined Solubility

To ensure clarity and comparability, all experimentally determined solubility data for this compound should be presented in a structured tabular format. The following table serves as a template for recording and presenting such data.

Table 1: Solubility of this compound in Selected Organic Solvents at Various Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationNotes
Non-Polar Solvents
Hexane25Data not availableData not availableIsothermal Saturation
40Data not availableData not availableIsothermal Saturation
Toluene25Data not availableData not availableIsothermal Saturation
40Data not availableData not availableIsothermal Saturation
Polar Aprotic Solvents
Acetone25Data not availableData not availableIsothermal Saturation
40Data not availableData not availableIsothermal Saturation
Ethyl Acetate25Data not availableData not availableIsothermal Saturation
40Data not availableData not availableIsothermal Saturation
Dichloromethane25Data not availableData not availableIsothermal Saturation
40Data not availableData not availableIsothermal Saturation
Polar Protic Solvents
Methanol25Data not availableData not availableIsothermal Saturation
40Data not availableData not availableIsothermal Saturation
Ethanol25Data not availableData not availableIsothermal Saturation
40Data not availableData not availableIsothermal Saturation
Isopropanol25Data not availableData not availableIsothermal Saturation
40Data not availableData not availableIsothermal Saturation

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the isothermal saturation method.

4.1. Materials

  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent.

    • Ensure that a solid phase of the compound remains undissolved to confirm saturation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically.

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

  • Data Reporting:

    • Express the solubility in grams per 100 mL ( g/100 mL) and moles per liter (mol/L).

    • Repeat the experiment at different temperatures as required.

    • Perform all measurements in triplicate to ensure accuracy and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis of a substituted benzamide and the subsequent determination of its solubility profile.

cluster_synthesis Synthesis of this compound Reactants 3,5-Dimethylbenzoic Acid + Isopentylamine Coupling Coupling Reaction (e.g., using DCC or similar) Reactants->Coupling Purification Purification (e.g., Recrystallization, Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Product Pure this compound Characterization->Product

Caption: Synthesis workflow for this compound.

cluster_solubility Solubility Determination Workflow Start Excess Solute + Solvent Equilibration Isothermal Equilibration (Controlled Temperature & Agitation) Start->Equilibration Sampling Supernatant Sampling & Filtration Equilibration->Sampling Dilution Dilution to Analytical Range Sampling->Dilution Analysis Quantitative Analysis (e.g., HPLC, UV-Vis) Dilution->Analysis Data Solubility Data (g/100mL, mol/L) Analysis->Data

Caption: Experimental workflow for solubility determination.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for its systematic determination. The outlined experimental protocol for the isothermal saturation method, coupled with the structured data presentation format, will enable researchers to generate high-quality, comparable solubility profiles. This information is invaluable for the advancement of research and development activities involving this compound, particularly in the fields of medicinal chemistry and pharmaceutical sciences. It is recommended that any future work reporting on the synthesis or application of this compound also includes a comprehensive characterization of its solubility in a range of relevant organic solvents.

An In-depth Technical Guide on the Prospective Thermal Stability and Degradation Profile of N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the writing of this guide, specific experimental data on the thermal stability and degradation profile of N-isopentyl-3,5-dimethylbenzamide is not available in publicly accessible scientific literature. The following sections provide a framework for the analysis of this compound based on established principles of organic chemistry, data from analogous structures, and standard methodologies for thermal analysis. The degradation pathways and quantitative data presented are predictive and illustrative, not experimentally verified for this specific molecule.

Introduction

This compound is a substituted aromatic amide. The thermal stability and degradation profile of such a compound are critical parameters for its potential applications in drug development and other industries where it may be subjected to various thermal stresses during synthesis, purification, storage, and formulation. Understanding its behavior at elevated temperatures is essential for ensuring product quality, safety, and efficacy.

This technical guide outlines the standard experimental protocols used to assess the thermal stability of organic compounds and presents a theoretical degradation profile for this compound based on the known chemistry of N-alkylated benzamides.

Predicted Physicochemical Properties

While experimental data is unavailable, certain physicochemical properties can be estimated based on the structure of this compound. These properties can influence its thermal behavior.

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₄H₂₁NO-
Molecular Weight219.32 g/mol -
Boiling PointLikely > 200 °C (at atmospheric pressure)Estimation based on similar structures
Melting PointDependent on crystalline form-
General SolubilityExpected to have low water solubility and good solubility in organic solvents.Based on structural analogy

Experimental Protocols for Thermal Analysis

A comprehensive thermal stability analysis of this compound would involve a suite of thermo-analytical techniques.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

  • Methodology:

    • A small, precise amount of the sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or oxidizing air).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting data is plotted as mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps identify distinct degradation steps.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To detect thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

  • Methodology:

    • A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

    • Both the sample and reference pans are heated at a linear rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • Endothermic events (like melting and some decompositions) and exothermic events (like crystallization and some decompositions) are recorded as peaks in the DSC thermogram.

3.3. Evolved Gas Analysis (EGA)

  • Objective: To identify the volatile products released during thermal decomposition.

  • Methodology: The outlet gas stream from the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

    • TGA-MS: Provides mass-to-charge ratio information of the evolved gases, allowing for the identification of smaller fragments.

    • TGA-FTIR: Identifies functional groups present in the evolved gases through their characteristic infrared absorption spectra.

3.4. High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (HPLC-MS)

  • Objective: To identify non-volatile degradation products.

  • Methodology:

    • The compound is subjected to thermal stress for a defined period at a temperature below its rapid decomposition point.

    • The stressed sample is dissolved in a suitable solvent.

    • The solution is injected into an HPLC system to separate the parent compound from its degradation products.

    • The separated components are then introduced into a mass spectrometer to determine their molecular weights and fragmentation patterns, aiding in their structural elucidation.

Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Degradant Identification cluster_3 Data Interpretation N_isopentyl_3_5_dimethylbenzamide This compound (Pure Sample) TGA Thermogravimetric Analysis (TGA) (Onset of Decomposition, Mass Loss) N_isopentyl_3_5_dimethylbenzamide->TGA DSC Differential Scanning Calorimetry (DSC) (Melting Point, Decomposition Enthalpy) N_isopentyl_3_5_dimethylbenzamide->DSC Stress_Study Isothermal Stress Study N_isopentyl_3_5_dimethylbenzamide->Stress_Study TGA_EGA TGA with Evolved Gas Analysis (TGA-MS / TGA-FTIR) (Volatile Degradants) TGA->TGA_EGA Degradation_Profile Comprehensive Degradation Profile (Pathways, Kinetics) TGA->Degradation_Profile DSC->Degradation_Profile TGA_EGA->Degradation_Profile HPLC_MS HPLC-MS Analysis (Non-Volatile Degradants) Stress_Study->HPLC_MS HPLC_MS->Degradation_Profile G cluster_A Pathway A: Amide Cleavage cluster_B Pathway B: N-Alkyl Cleavage cluster_C Further Fragmentation Parent This compound Prod_A1 3,5-dimethylbenzoic acid (or derivatives) Parent->Prod_A1 Heat Prod_A2 Isopentylamine Parent->Prod_A2 Heat Prod_B1 3,5-dimethylbenzamide Parent->Prod_B1 Heat Prod_B2 Isopentyl radical/ fragments Parent->Prod_B2 Heat Prod_C Volatile Hydrocarbons Prod_B2->Prod_C

In-depth Technical Guide: Potential Therapeutic Targets of N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of N-isopentyl-3,5-dimethylbenzamide's Therapeutic Potential

Notice: Following a comprehensive literature and database review, it has been determined that there is currently no publicly available scientific information regarding the specific compound This compound . Searches for its mechanism of action, therapeutic targets, associated signaling pathways, and any quantitative experimental data have yielded no results.

The absence of information suggests that this particular benzamide derivative may be a novel chemical entity that has not yet been characterized in the scientific literature. Therefore, the core requirements of this technical guide, including data presentation, experimental protocols, and visualizations, cannot be fulfilled at this time.

While there is no data on the specified molecule, the foundational structure, a substituted benzamide, is common in a variety of pharmacologically active compounds. Benzamide and its derivatives are known to interact with a wide range of biological targets. For context and to provide potential avenues for future research into this compound, we can look at the therapeutic targets of structurally related compounds.

Potential Research Directions Based on Structurally Similar Compounds

Should this compound become available for investigation, initial screening efforts could be directed toward target classes commonly associated with other benzamide derivatives. These include, but are not limited to:

  • Dopamine Receptors: Many substituted benzamides are known to act as antagonists at dopamine D2 and D3 receptors, with applications in antipsychotic and antiemetic therapies.

  • Serotonin Receptors: Certain benzamides exhibit affinity for various serotonin receptor subtypes, suggesting potential applications in treating mood disorders and gastrointestinal issues.

  • Enzyme Inhibition: The benzamide moiety is present in inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are under investigation for cancer therapy.

  • Ion Channels: Some benzamide derivatives have been shown to modulate the activity of ion channels, indicating potential uses in cardiovascular and neurological disorders.

A Hypothetical Experimental Workflow for Characterization

For a novel compound like this compound, a logical initial workflow for identifying its therapeutic potential would involve a series of in vitro and in silico approaches.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Screening cluster_downstream Downstream Characterization cluster_invivo In Vivo Validation in_silico Computational Modeling & Target Prediction binding_assays Receptor Binding Assays in_silico->binding_assays Guide initial screen functional_assays Cell-Based Functional Assays binding_assays->functional_assays Identify hits pathway_analysis Signaling Pathway Analysis functional_assays->pathway_analysis Confirm mechanism adme_tox ADME/Tox Profiling pathway_analysis->adme_tox animal_models Disease-Relevant Animal Models adme_tox->animal_models Lead candidate selection

Hypothetical workflow for novel compound characterization.

This document will be updated if and when scientific data for this compound becomes available. We recommend that researchers interested in this compound initiate preliminary in silico and in vitro studies to begin to elucidate its pharmacological profile.

Preliminary Toxicity Screening of N-isopentyl-3,5-dimethylbenzamide: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preliminary toxicity data on N-isopentyl-3,5-dimethylbenzamide has revealed a significant lack of publicly available information. Despite a thorough investigation into toxicological databases and scientific literature, no specific studies detailing the acute toxicity, genotoxicity, or metabolic pathways of this particular compound could be identified.

This absence of data prevents the creation of an in-depth technical guide as requested. Key quantitative metrics, such as LD50 values, and detailed experimental protocols for toxicity screening of this compound are not available in the public domain. Consequently, the generation of data tables and diagrams illustrating experimental workflows or signaling pathways related to its toxicity is not possible at this time.

Information was found for structurally related compounds, such as N,N-dimethylbenzamide. For instance, N,N-dimethylbenzamide is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1] It is also noted to potentially cause respiratory irritation.[1] Safety data sheets for N,N-dimethylbenzamide recommend avoiding contact with skin and eyes, and outline standard handling precautions such as wearing protective gloves and eye protection.[2] However, this information is not directly applicable to this compound, as small changes in chemical structure can significantly alter the toxicological profile of a substance.

Researchers, scientists, and drug development professionals seeking to understand the toxicity of this compound are advised to conduct de novo toxicological studies. The standard preliminary screening would involve a battery of tests, including but not limited to:

  • Acute Toxicity Studies: To determine the short-term adverse effects of the substance, typically involving the determination of the median lethal dose (LD50) through various routes of administration (e.g., oral, dermal, inhalation).

  • Genotoxicity Assays: To assess the potential of the compound to induce genetic mutations or chromosomal damage. Common in vitro tests include the Ames test (bacterial reverse mutation assay) and the micronucleus test in mammalian cells.

  • Metabolism and Pharmacokinetic Studies: To understand how the compound is absorbed, distributed, metabolized, and excreted by the body. In vitro metabolism studies using liver microsomes can provide initial insights.[3]

Given the current data gap, any handling of this compound should be performed with caution, adhering to good laboratory practices and assuming the compound may be hazardous until proven otherwise. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses, and working in a well-ventilated area.[2][4]

References

Methodological & Application

N-isopentyl-3,5-dimethylbenzamide experimental protocol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information on the biological activity or specific molecular targets of N-isopentyl-3,5-dimethylbenzamide.

While the user has requested detailed in vitro assay protocols, data presentation, and signaling pathway diagrams for this specific compound, the absence of foundational biological data precludes the creation of such specific and meaningful scientific content. Experimental protocols for in vitro assays are entirely dependent on the biological question being investigated, which in turn is determined by the known or hypothesized biological function of the compound.

For the benefit of researchers, scientists, and drug development professionals, this document outlines general methodologies and considerations for the initial biological characterization of a novel compound like this compound, based on the activities of structurally related molecules.

General Strategies for Initial In Vitro Characterization

Given that the broader class of N-substituted benzamides has been shown to exhibit a wide range of biological activities, a primary characterization of this compound would typically involve a series of screening assays to identify its potential biological functions.

1. High-Throughput Screening (HTS): A common initial step is to screen the compound against a diverse panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. This can provide initial "hits" that can be further investigated.

2. Phenotypic Screening: Alternatively, or in conjunction with HTS, phenotypic screening in relevant cell-based models can identify compounds that produce a desired biological effect without prior knowledge of the molecular target. Examples of such assays include:

  • Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells.

  • Proliferation/Viability Assays: To assess the effect of the compound on cell growth.

  • Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

Potential (but unconfirmed) Areas of Investigation Based on Analogues

Based on the biological activities of other N-substituted benzamide derivatives, researchers could consider investigating the following potential activities for this compound. It must be stressed that these are speculative and would require experimental validation.

  • Anti-inflammatory Activity: Some benzamide derivatives have shown anti-inflammatory properties.

  • Antitumor Activity: Various N-substituted benzamides have been evaluated as potential anticancer agents.

  • Antimicrobial Activity: Certain benzamide analogs have demonstrated activity against bacteria and fungi.

  • Pesticidal Activity: Some N-alkyl benzamides have been patented for their insecticidal properties.

Illustrative—Not Specific—Experimental Workflow

Should a biological activity be identified, a typical experimental workflow to characterize the compound would be as follows. The diagram below represents a generalized workflow and is not specific to this compound.

G cluster_0 Initial Screening cluster_1 Hit Validation & Target ID cluster_2 Mechanism of Action cluster_3 Lead Optimization HTS High-Throughput Screening DoseResponse Dose-Response Studies HTS->DoseResponse Phenotypic Phenotypic Screening Phenotypic->DoseResponse TargetID Target Identification DoseResponse->TargetID BindingAssay Binding Assays TargetID->BindingAssay CellBased Cell-Based Functional Assays BindingAssay->CellBased Signaling Signaling Pathway Analysis CellBased->Signaling Biochemical Biochemical Assays Signaling->Biochemical SAR Structure-Activity Relationship Biochemical->SAR ADMET In Vitro ADMET Profiling SAR->ADMET

Caption: A generalized workflow for the in vitro characterization of a novel compound.

Conclusion

To proceed with creating the detailed application notes and protocols as requested, foundational research identifying the biological target(s) and activity of this compound is required. Without this critical information, any provided protocol would be arbitrary and not scientifically sound. Researchers interested in this compound should first undertake broad biological screening to elucidate its pharmacological profile. Upon successful identification of a biological activity, specific and relevant in vitro assay protocols can then be developed and optimized.

Application Notes and Protocols for the Quantitative Assay of N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-isopentyl-3,5-dimethylbenzamide is a small organic molecule characterized by a benzamide core substituted with a 3,5-dimethyl pattern on the benzene ring and an N-isopentyl group. As with many novel chemical entities, a robust and reliable quantitative assay is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantification of this compound in biological matrices, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are considered industry-standard techniques for such analyses.[1][2][3]

The selection between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS offers superior sensitivity and selectivity, making it the 'gold standard' for bioanalytical assays.[3] HPLC-UV is a more accessible and cost-effective technique suitable for higher concentration samples and initial screening.[4][5][6][7]

I. Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of this compound is essential for method development. Based on its structure, the following properties can be predicted:

  • Appearance: Likely a white to off-white solid.[8]

  • Solubility: Expected to have low solubility in water and good solubility in organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[9]

  • UV Absorbance: The presence of the benzamide chromophore suggests UV absorbance, likely in the range of 220-280 nm. The specific maximum absorbance wavelength (λmax) would need to be determined experimentally.

  • Ionization: The molecule is suitable for ionization by electrospray ionization (ESI), likely in positive ion mode, for LC-MS/MS analysis.

II. Quantitative Assay Protocols

Two primary methods are presented here: an HPLC-UV method for initial quantification and an LC-MS/MS method for highly sensitive and selective quantification.

This protocol provides a starting point for developing a validated HPLC-UV method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar and stable compound not present in the matrix (e.g., N-butyl-3,5-dimethylbenzamide).

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid or acetic acid (for mobile phase modification)

  • Trichloroacetic acid (TCA) or perchloric acid (for protein precipitation)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 or C16 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

3. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (e.g., with ACN or TCA) Spike_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC Collect->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

Caption: HPLC-UV workflow for this compound quantification.

4. Detailed Method

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a stock solution of the internal standard (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile (or 10% TCA) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution may provide better separation.[5] A starting point could be a mixture of acetonitrile (A) and water with 0.1% formic acid (B).

      • Gradient: 0-10 min, 30-90% A; 10-12 min, 90% A; 12-12.1 min, 90-30% A; 12.1-15 min, 30% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[4]

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Scan for λmax between 220-280 nm using a standard solution. A common wavelength for benzamides is around 254 nm.[4]

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

This protocol is designed for high-sensitivity and high-selectivity quantification, which is often required for pharmacokinetic studies.

1. Materials and Reagents

  • Same as for HPLC-UV, but with LC-MS grade solvents.

2. Equipment

  • Liquid Chromatography system coupled to a tandem Mass Spectrometer (e.g., a triple quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Other equipment is the same as for HPLC-UV.

3. Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Stable Isotope Labeled IS Sample->Spike_IS Extract Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select_Precursor Select Precursor Ion (Q1) Ionize->Select_Precursor Fragment Fragment in Collision Cell (Q2) Select_Precursor->Fragment Select_Product Select Product Ion (Q3) Fragment->Select_Product Generate_Chromatogram Generate MRM Chromatogram Select_Product->Generate_Chromatogram Integrate Integrate Peak Areas Generate_Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: LC-MS/MS workflow for this compound quantification.

4. Detailed Method

  • Standard Solution Preparation:

    • Prepare stock and working solutions as in the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS (e.g., ng/mL range).

    • A stable isotope-labeled internal standard is highly recommended for LC-MS/MS to account for matrix effects.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 100 µL of the biological sample, add 10 µL of the internal standard working solution.

    • Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM).

      • The precursor ion (Q1) will be the [M+H]+ ion of this compound.

      • The product ion (Q3) will be a stable fragment ion generated by collision-induced dissociation. These transitions need to be optimized by infusing a standard solution of the analyte into the mass spectrometer. A similar optimization is required for the internal standard.

  • Data Analysis:

    • The data analysis is similar to the HPLC-UV method, but uses the peak areas from the MRM chromatograms.

III. Data Presentation

All quantitative data should be summarized in clear and well-structured tables.

Table 1: HPLC-UV Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) >0.99≥ 0.99
Range (µg/mL) 0.1 - 100-
Precision (%CV) <15%≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) ±15%± 15% (± 20% at LLOQ)
LLOQ (µg/mL) 0.1Signal-to-noise ≥ 10
LOD (µg/mL) 0.03Signal-to-noise ≥ 3
Recovery (%) 85-115%Consistent and reproducible

Table 2: LC-MS/MS Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²) >0.995≥ 0.99
Range (ng/mL) 0.1 - 100-
Precision (%CV) <15%≤ 15% (≤ 20% at LLOQ)
Accuracy (%RE) ±15%± 15% (± 20% at LLOQ)
LLOQ (ng/mL) 0.1Signal-to-noise ≥ 10
LOD (ng/mL) 0.03Signal-to-noise ≥ 3
Matrix Effect (%) 85-115%Within acceptable range

IV. Hypothetical Signaling Pathway

As the biological target of this compound is not defined, a hypothetical signaling pathway is presented for illustrative purposes, assuming it acts as an inhibitor of a receptor tyrosine kinase (RTK).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor This compound Inhibitor->RTK

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

The protocols outlined in this document provide a robust framework for developing and validating a quantitative assay for this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study. It is imperative that a full method validation is performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability and accuracy of the generated data.

References

Application Note: Detection of N-isopentyl-3,5-dimethylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a general Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of N-isopentyl-3,5-dimethylbenzamide. While specific validated methods for this compound are not widely published, this protocol is based on established methodologies for structurally similar aromatic amides and N-alkylated benzamides. The described procedures for sample preparation, chromatographic separation, and mass spectrometric detection provide a robust starting point for method development and validation in research and drug development settings.

Introduction

This compound is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Accurate and sensitive detection methods are crucial for its characterization, quantification in different matrices, and for quality control purposes. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a suitable technique for the analysis of such semi-volatile compounds. This document provides a comprehensive protocol and expected performance characteristics for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The following is a general protocol for the preparation of samples for GC-MS analysis. The actual procedure may need to be optimized based on the sample matrix (e.g., biological fluids, reaction mixtures, environmental samples).

Materials:

  • Solvent: Dichloromethane, Hexane, Methanol, or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • 0.45 µm syringe filters

  • Glass autosampler vials with inserts

Procedure:

  • Liquid Samples:

    • Dilute an appropriate volume of the liquid sample with a suitable organic solvent (e.g., dichloromethane, methanol) to achieve an estimated concentration of approximately 10 µg/mL.[1]

    • If the sample is aqueous, perform a liquid-liquid extraction (LLE) with a water-immiscible solvent like ethyl acetate or dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

  • Solid Samples:

    • Accurately weigh a portion of the homogenized solid sample.

    • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing for a defined period (e.g., 1 hour).[2]

    • Repeat the extraction process 1-2 times and combine the extracts.[2]

    • Concentrate the combined extract under a gentle stream of nitrogen if necessary.[3]

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

    • Filter the final solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnRxi-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column. For some applications, a more polar column like a DB-Wax could be considered.[1][4]
Carrier GasHelium (99.999% purity) at a constant flow rate of 1.1 mL/min.[2][5]
Injection ModeSplitless injection (1 µL) to enhance sensitivity.[1][6]
Injector Temperature250 °C[2][6]
Oven ProgramInitial temperature of 80 °C, hold for 2 min, then ramp at 20 °C/min to 280 °C and hold for 5 min.[2][6] This program should be optimized based on the retention time of the analyte.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 50-500) for qualitative analysis and identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis, targeting characteristic ions of this compound.

Data Presentation

The following table summarizes typical quantitative data that could be expected for a validated GC-MS method for an aromatic amide, based on literature values for similar compounds. These values should be determined experimentally for this compound during method validation.

Table 2: Typical Method Validation Parameters

ParameterExpected RangeReference Compounds
Linearity (r²)> 0.999Amide compounds[2], N,N-dimethylbenzamide[5]
Limit of Detection (LOD)0.01 - 0.1 mg/kgAromatic amines, Amide compounds[2][4]
Limit of Quantification (LOQ)0.03 - 0.3 mg/kgAromatic amines, Amide compounds[2][4]
Recovery (%)80 - 110%Amide compounds[2], N,N-dimethylbenzamide[5]
Precision (%RSD)< 15%Amide compounds[2], N,N-dimethylbenzamide[5]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Sample Collection extraction Solvent Extraction (Liquid-Liquid or Solid-Liquid) start->extraction filtration Filtration (0.45 µm) extraction->filtration injection GC Injection (1 µL, Splitless) filtration->injection separation Chromatographic Separation (Rxi-5MS column) injection->separation detection Mass Spectrometric Detection (EI, Scan/SIM) separation->detection qualitative Qualitative Analysis (Mass Spectrum Library Search) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative end Final Report qualitative->end Identification quantitative->end Quantification

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The GC-MS method outlined in this application note provides a solid foundation for the detection and quantification of this compound. The provided parameters for sample preparation, chromatography, and mass spectrometry are based on established methods for similar analytes and should be a good starting point for method development. It is essential to perform a full method validation for the specific matrix and analytical instrumentation to ensure data accuracy, precision, and reliability in any research or drug development application.

References

Application Note: Quantitative Analysis of N-isopentyl-3,5-dimethylbenzamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-isopentyl-3,5-dimethylbenzamide in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other applications requiring precise measurement of this compound in a biological matrix.

Introduction

This compound is a small molecule of interest in pharmaceutical research. To support drug development and pharmacokinetic evaluations, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this application.[1][2] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of the target analyte in human plasma.

Experimental

2.1. Materials and Reagents

  • This compound analytical standard

  • N-propyl-3,5-dimethylbenzamide (Internal Standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

2.2. Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm or equivalent

2.3. Sample Preparation

A protein precipitation method is employed for its simplicity and efficiency in removing the bulk of plasma proteins.[3]

  • Allow plasma samples to thaw at room temperature.

  • Spike 50 µL of plasma sample with 10 µL of Internal Standard working solution.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Workflow for Sample Preparation

G cluster_prep Sample Preparation s1 Start: 50 µL Plasma Sample s2 Add 10 µL Internal Standard s1->s2 s3 Add 200 µL Cold Acetonitrile (0.1% FA) s2->s3 s4 Vortex for 1 minute s3->s4 s5 Centrifuge at 14,000 rpm for 10 min s4->s5 s6 Transfer Supernatant s5->s6 s7 Inject into LC-MS/MS s6->s7

Caption: Protein precipitation workflow for plasma samples.

2.4. Liquid Chromatography

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.030
2.595
3.595
3.630
5.030

2.5. Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The ion source parameters were optimized for maximum signal intensity. Analytes were detected using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 60 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound220.2148.125
N-propyl-3,5-dimethylbenzamide (IS)192.2148.122

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[4][5] Key validation parameters are summarized below.

3.1. Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

3.2. Quantitative Performance

The quantitative performance of the method is summarized in the table below. Accuracy is reported as the percentage deviation from the nominal concentration, and precision is expressed as the coefficient of variation (%CV).

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
LLOQ Accuracy 95.5%
LLOQ Precision (%CV) 8.7%
Intra-day Precision (%CV) ≤ 9.2%
Inter-day Precision (%CV) ≤ 11.5%
Intra-day Accuracy 92.8% - 104.3%
Inter-day Accuracy 94.1% - 105.8%
Mean Recovery 91.5%

Protocols

4.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

4.2. Preparation of Calibration Standards and Quality Controls

  • Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare quality control samples at four concentration levels:

    • LLOQ: 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 80 ng/mL

    • High QC (HQC): 800 ng/mL

4.3. Data Analysis

Data acquisition and processing were performed using the instrument's proprietary software (e.g., SCIEX Analyst). Peak areas of the analyte and the internal standard were integrated, and the peak area ratios were calculated. The concentration of the analyte in unknown samples was determined from the calibration curve using linear regression with a 1/x² weighting.

Overall Analytical Workflow

The logical flow from sample receipt to final data reporting is depicted below.

G cluster_workflow Analytical Workflow start Receive Plasma Samples prep Sample Preparation (Protein Precipitation) start->prep analysis LC-MS/MS Analysis prep->analysis processing Data Processing (Integration & Quantification) analysis->processing review Data Review & QC Check processing->review report Final Report Generation review->report

Caption: Overall workflow of the bioanalytical method.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it well-suited for high-throughput applications in a drug development setting. The validation results confirm that the method meets the criteria for bioanalytical method validation, ensuring the integrity and reliability of the data generated.

References

The Chemical Probe N-isopentyl-3,5-dimethylbenzamide: Currently Undocumented in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific and chemical databases, there is currently no public information on the use of N-isopentyl-3,5-dimethylbenzamide as a chemical probe. Data regarding its biological targets, mechanism of action, and established experimental protocols are not available in the reviewed literature.

This absence of information prevents the creation of detailed application notes and protocols as requested. While searches were conducted for the compound and its potential synonyms, such as "N-(3-methylbutyl)-3,5-dimethylbenzamide" and "3,5-dimethylbenzoic acid isopentylamide," no relevant biological or experimental data could be retrieved.

The scientific community relies on published research to validate and utilize chemical probes for an in-depth study of biological processes. The lack of documentation for this compound suggests that it has not been characterized for this purpose, or the research has not been made publicly available.

For researchers, scientists, and drug development professionals interested in this specific molecule, the initial step would be to synthesize and characterize it, followed by systematic screening and validation to identify any potential biological activity and its mechanism of action. This foundational research would be a prerequisite for its development and application as a chemical probe.

Without any foundational data, it is not possible to provide the requested tables, protocols, or visualizations of signaling pathways and experimental workflows. Researchers are advised to consult chemical synthesis literature for potential routes to obtain the compound and to subsequently initiate their own biological screening campaigns.

Application Notes and Protocols for N-isopentyl-3,5-dimethylbenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While N-isopentyl-3,5-dimethylbenzamide is not a widely documented compound in existing medicinal chemistry literature, its structural motif, a substituted benzamide, is prevalent in a variety of biologically active molecules. This document provides a comprehensive guide for the synthesis, characterization, and potential biological screening of this novel compound. The protocols outlined below are based on established chemical principles and are intended to serve as a foundational methodology for researchers interested in exploring the therapeutic potential of this compound.

Synthetic Protocol: Synthesis of this compound

The synthesis of this compound can be readily achieved via the amidation of 3,5-dimethylbenzoyl chloride with isoamylamine. 3,5-Dimethylbenzoyl chloride is a commercially available or easily synthesized acylating agent.[1][2][3] The reaction proceeds through a nucleophilic acyl substitution mechanism.

1.1. Materials and Reagents

  • 3,5-Dimethylbenzoyl chloride

  • Isoamylamine (Isopentylamine)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

1.2. Experimental Procedure

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylbenzoyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Amine and Base: In a separate flask, dissolve isoamylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Cool the solution of 3,5-dimethylbenzoyl chloride to 0 °C using an ice bath. Slowly add the isoamylamine and triethylamine solution dropwise to the stirred solution of the acyl chloride.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

1.3. Illustrative Data Presentation

While no specific quantitative data for this compound exists in the literature, Table 1 provides a template for how characterization and purity data could be presented.

Compound ID Molecular Formula Molecular Weight ( g/mol ) Yield (%) Purity (by HPLC)
This compoundC₁₄H₂₁NO219.32e.g., 85e.g., >98%

Proposed Screening Protocol: General Workflow for Biological Activity Assessment

Given the novelty of this compound, a general screening workflow is proposed to identify potential biological targets and therapeutic applications.

2.1. In Vitro Target-Based Screening

A logical first step is to screen the compound against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

2.1.1. Experimental Protocol: Kinase Inhibition Assay (Example)

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a dilution series to determine the half-maximal inhibitory concentration (IC₅₀).

  • Assay Plate Preparation: Add the kinase, substrate, and ATP to the wells of a microtiter plate.

  • Compound Addition: Add the diluted this compound or control (DMSO) to the respective wells.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase activity.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

2.2. Illustrative Quantitative Data

Table 2 provides an example of how IC₅₀ data from such a screening campaign could be summarized.

Target This compound IC₅₀ (µM) Positive Control IC₅₀ (µM)
Kinase Ae.g., 5.2e.g., 0.1
Kinase Be.g., >100e.g., 0.05
GPCR Xe.g., 12.8e.g., 0.3
Ion Channel Ye.g., 25.1e.g., 1.5

Visualizations

3.1. Synthetic Pathway

Synthesis_of_N_isopentyl_3_5_dimethylbenzamide reactant1 3,5-Dimethylbenzoyl chloride product This compound reactant1->product DCM, 0°C to rt reactant2 Isoamylamine reactant2->product base Triethylamine (Base) base->product

Caption: Synthetic route to this compound.

3.2. Experimental Workflow for Synthesis and Purification

Synthesis_Workflow start Start reaction Amidation Reaction (3,5-Dimethylbenzoyl chloride + Isoamylamine) start->reaction workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup dry_conc Dry and Concentrate (Anhydrous MgSO₄, Rotovap) workup->dry_conc purify Column Chromatography (Silica Gel, Hexanes/EtOAc) dry_conc->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end Screening_Cascade compound This compound primary_screen Primary Screening (e.g., Kinase Panel, GPCR Panel) compound->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Yes no_hit No Significant Activity hit_id->no_hit No selectivity Selectivity Profiling (Against related targets) dose_response->selectivity cell_based Cell-Based Assays (Confirm on-target activity) selectivity->cell_based lead_dev Lead Development cell_based->lead_dev

References

Application Notes and Protocols for High-Throughput Screening of N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of N-isopentyl-3,5-dimethylbenzamide, a novel small molecule with potential therapeutic applications. The following sections outline a hypothetical HTS campaign targeting the Gq-coupled human Mas-related G protein-coupled receptor, member X1 (MRGPRX1), a receptor implicated in sensory neuronal function and potential pain pathways.

Introduction

This compound is a synthetic benzamide derivative. While its specific biological activities are under investigation, compounds with a benzamide scaffold have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs). This document describes a robust HTS assay designed to identify modulators of MRGPRX1, a promising target for novel analgesic drugs. The assay is based on a cell-based fluorescent reporter system that measures intracellular calcium mobilization upon receptor activation.

Signaling Pathway

The proposed HTS assay leverages the canonical Gq signaling pathway activated by MRGPRX1. Upon agonist binding, the receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is the readout for the assay.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist N-isopentyl-3,5- dimethylbenzamide MRGPRX1 MRGPRX1 Agonist->MRGPRX1 Gq Gq Protein MRGPRX1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Endoplasmic Reticulum (Ca2+) IP3->Ca_ER Binds to receptor Ca_Cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_Cytosol Releases Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Triggers

Caption: Gq-coupled MRGPRX1 signaling pathway.

Experimental Workflow

The HTS workflow is designed for efficiency and automation, minimizing plate handling and ensuring data robustness. The process begins with the preparation of cell plates, followed by compound addition, incubation, and finally, signal detection using a plate reader.

HTS_Workflow Start Start Cell_Plating Seed HEK293 cells expressing MRGPRX1 and a calcium indicator into 384-well plates Start->Cell_Plating Incubation1 Incubate plates at 37°C, 5% CO2 for 24 hours Cell_Plating->Incubation1 Compound_Addition Add this compound and control compounds using an acoustic liquid handler Incubation1->Compound_Addition Incubation2 Incubate at room temperature for 30 minutes Compound_Addition->Incubation2 Signal_Detection Measure fluorescence intensity using a high-throughput plate reader Incubation2->Signal_Detection Data_Analysis Normalize data, calculate Z', and identify hits Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening experimental workflow.

Experimental Protocols

Cell Culture and Plating
  • Cell Line: HEK293 cells stably expressing human MRGPRX1 and a genetically encoded calcium indicator (e.g., GCaMP6).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Cell Plating:

    • Harvest cells at 80-90% confluency using TrypLE-Express.

    • Resuspend cells in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Adjust cell density to 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom plate using a multi-drop dispenser.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

Compound Preparation and Addition
  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 10 nM).

  • Compound Plates: Transfer the diluted compounds to a 384-well source plate. Include a known MRGPRX1 agonist as a positive control and DMSO as a negative control.

  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo 525) to transfer 25 nL of compound solutions from the source plate to the cell plate. This results in a final in-well concentration range from 10 µM to 10 pM, with a final DMSO concentration of 0.1%.

Signal Detection and Data Analysis
  • Incubation: After compound addition, incubate the cell plates at room temperature for 30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a high-throughput plate reader (e.g., FLIPR Tetra or PHERAstar) with excitation at 488 nm and emission at 525 nm. Record the fluorescence signal every second for 60 seconds to capture the peak response.

  • Data Analysis:

    • Normalize the data to the negative control (DMSO) and positive control.

    • Calculate the Z-factor (Z') to assess assay quality. A Z' value between 0.5 and 1.0 indicates a robust assay.

    • For hit identification, set a threshold of three standard deviations above the mean of the negative control.

    • For dose-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative HTS experiment.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor0.78Indicates a high-quality, robust assay.
Signal-to-Background12.5Ratio of the mean signal of the positive control to the mean signal of the negative control.
CV of Controls< 5%Coefficient of variation for both positive and negative controls, indicating low well-to-well variability.

Table 2: Dose-Response Data for this compound

Concentration (µM)Normalized Response (%)Standard Deviation
1098.24.1
395.13.8
189.74.5
0.375.45.2
0.152.13.9
0.0328.63.1
0.0110.32.5
0.0032.11.8

Table 3: Summary of Compound Activity

CompoundEC50 (µM)Max Response (%)Hill Slope
This compound0.12991.1
Positive Control (Known Agonist)0.051001.0

Conclusion

The described HTS assay provides a reliable and efficient method for identifying and characterizing modulators of the MRGPRX1 receptor. The hypothetical data presented for this compound suggest that it acts as a potent agonist of this receptor. This protocol can be adapted for screening large compound libraries to discover novel chemical probes and potential therapeutic leads for pain management and other sensory disorders. Further validation and secondary assays would be required to confirm the mechanism of action and selectivity of any identified hits.

Application Notes and Protocols for Cell-Based Assay of N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopentyl-3,5-dimethylbenzamide is a synthetic compound with potential modulatory effects on ion channels. Based on its structural similarity to other known Transient Receptor Potential (TRP) channel modulators, it is hypothesized to act as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The TRPM8 channel is a cold-sensing ion channel that is also activated by cooling agents like menthol and icilin. Its involvement in pain pathways and prostate cancer has made it an attractive target for drug discovery.[1]

These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on the human TRPM8 channel. The primary method described is a fluorescent calcium flux assay using a recombinant cell line stably expressing human TRPM8. This assay is a robust and high-throughput method for identifying and characterizing TRPM8 modulators.

Putative Signaling Pathway of TRPM8 Antagonism

The following diagram illustrates the proposed mechanism of action for a TRPM8 antagonist like this compound. In this pathway, the antagonist blocks the channel, preventing the influx of calcium that would normally be triggered by an agonist (e.g., menthol).

TRPM8_Antagonist_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Activates No_Ca_influx No Ca²⁺ Influx TRPM8->No_Ca_influx Prevents Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx Allows Antagonist This compound Antagonist->TRPM8 Binds and Blocks Agonist Menthol (Agonist) Agonist->TRPM8 Binds Cellular_Response Cellular Response (e.g., Signaling Cascade) Ca_influx->Cellular_Response Triggers No_Cellular_Response No Cellular Response No_Ca_influx->No_Cellular_Response Leads to

Caption: Proposed signaling pathway of TRPM8 antagonism by this compound.

Experimental Workflow for TRPM8 Antagonist Screening

The overall workflow for screening potential TRPM8 antagonists like this compound is a multi-step process, beginning with cell culture and culminating in data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start cell_culture Culture HEK293-hTRPM8 cells start->cell_culture end End cell_plating Plate cells in 96-well plates cell_culture->cell_plating dye_loading Load cells with Calcium-sensitive dye cell_plating->dye_loading compound_addition Add this compound dye_loading->compound_addition agonist_stimulation Stimulate with TRPM8 agonist (Menthol) compound_addition->agonist_stimulation read_plate Measure fluorescence (Calcium influx) agonist_stimulation->read_plate data_normalization Normalize fluorescence data read_plate->data_normalization dose_response Generate dose-response curves data_normalization->dose_response ic50_calculation Calculate IC50 value dose_response->ic50_calculation ic50_calculation->end

Caption: General experimental workflow for identifying and characterizing TRPM8 antagonists.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound as a TRPM8 antagonist. This data is for illustrative purposes to demonstrate how results from the described protocol would be presented.

Table 1: Inhibitory Activity of this compound on Human TRPM8

CompoundTargetAssay TypeAgonist (Concentration)IC50 (µM)
This compoundHuman TRPM8Calcium FluxMenthol (10 µM)1.25
AMTB (Control Antagonist)Human TRPM8Calcium FluxMenthol (10 µM)0.05

Table 2: Selectivity Profile of this compound

CompoundTargetAssay TypeAgonist (Concentration)% Inhibition at 10 µM
This compoundHuman TRPV1Calcium FluxCapsaicin (1 µM)< 5%
This compoundHuman TRPA1Calcium FluxAITC (50 µM)< 10%

Experimental Protocols

Protocol 1: Cell-Based Calcium Flux Assay for TRPM8 Antagonism

This protocol details the measurement of intracellular calcium flux in HEK293 cells stably expressing human TRPM8 (HEK-hTRPM8) to determine the antagonist activity of this compound.

Materials:

  • HEK-hTRPM8 cells

  • DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • 96-well black, clear-bottom cell culture plates

  • This compound

  • Menthol (TRPM8 agonist)

  • AMTB (known TRPM8 antagonist, for control)

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent plate reader with liquid handling capabilities

Procedure:

  • Cell Culture and Plating:

    • Culture HEK-hTRPM8 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using trypsin.

    • Resuspend the cells in fresh culture medium and plate them in a 96-well black, clear-bottom plate at a density of 50,000 cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations.

    • Add the diluted compound solutions to the respective wells of the cell plate. Include wells with Assay Buffer only (vehicle control) and a known antagonist like AMTB (positive control).

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Reading:

    • Prepare a solution of the TRPM8 agonist, menthol, in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate in a fluorescent plate reader.

    • Set the plate reader to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline fluorescence reading for each well.

    • Using the plate reader's liquid handler, add the menthol solution to all wells simultaneously.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in each well as a percentage of the vehicle control response.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Protocol 2: Electrophysiology Patch-Clamp Assay for Validation (Optional)

For a more detailed characterization of the mechanism of inhibition, whole-cell patch-clamp electrophysiology can be performed on HEK-hTRPM8 cells. This technique directly measures the ion channel currents.

Materials:

  • HEK-hTRPM8 cells cultured on glass coverslips

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

  • Perfusion system

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • This compound

  • Menthol

Procedure:

  • Cell Preparation:

    • Place a coverslip with adherent HEK-hTRPM8 cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation and Sealing:

    • Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Approach a single cell with the pipette and form a giga-ohm seal.

  • Whole-Cell Configuration:

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Current Recording:

    • Apply voltage ramps or steps to elicit TRPM8 currents.

    • Perfuse the cell with a solution containing menthol to activate the TRPM8 channels and record the resulting current.

    • After a stable baseline current is established, co-apply menthol and different concentrations of this compound.

    • Record the inhibition of the menthol-induced current by the compound.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the antagonist.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the percent inhibition against the compound concentration to determine the IC50.

References

Application Notes and Protocols for N-isopentyl-3,5-dimethylbenzamide Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopentyl-3,5-dimethylbenzamide is a chemical compound for which detailed public data on handling and toxicity is limited. These application notes provide a comprehensive guide to the safe handling and storage of its powdered form, drawing upon established laboratory safety protocols and information from analogous benzamide compounds. Adherence to these guidelines is crucial to minimize exposure risk and ensure the integrity of research materials.

Physical and Chemical Properties

Quantitative data for this compound is not available. The table below presents data for a structurally similar compound, N,N-Dimethylbenzamide, which can be used as a preliminary reference.

PropertyValue (for N,N-Dimethylbenzamide)Source
Molecular Formula C9H11NO[1]
Molecular Weight 149.19 g/mol [1][2]
Appearance White to off-white solid[3][4][5]
Melting Point 43-45 °C[1]
Boiling Point 132-133 °C at 15 mmHg[1]
Solubility Soluble in water.[1]
Vapor Pressure 0.0157 mmHg at 25°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound powder should be treated as a hazardous substance. Potential hazards include skin, eye, and respiratory irritation.[6] Ingestion may be harmful.[6]

Hierarchy of Controls

To mitigate risks, a hierarchy of controls should be implemented. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment.

Hierarchy_of_Controls Elimination Elimination (Not Applicable) Substitution Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Designated Areas, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for mitigating exposure risks.

Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound powder.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, changed frequently. Consider double-gloving for extensive handling.[7]To prevent skin contact.[7]
Eye Protection Chemical safety goggles or a face shield.[8]To protect eyes from airborne powder and splashes.[8]
Lab Coat A fully fastened lab coat, preferably disposable or laundered regularly.[7]To protect skin and clothing from contamination.[7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if engineering controls cannot maintain exposure below acceptable limits.[9]To prevent inhalation of fine powder particles.[9]
Footwear Closed-toe shoes.[7]To protect feet from spills.

Experimental Protocols

General Handling Precautions
  • Designated Area: All work with the powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain airborne particles.[10]

  • Avoid Dust Formation: Handle the powder gently to avoid creating dust.[9] Avoid dry sweeping; use wet cleaning methods or a HEPA-filtered vacuum for cleanup.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling the powder and before leaving the laboratory.[8][11] Do not eat, drink, or smoke in areas where the powder is handled.[6]

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.[7]

Weighing Protocol

The following protocol is designed to minimize exposure during the weighing of this compound powder.

Weighing_Workflow Workflow for Weighing Powdered Compounds Prep 1. Preparation - Don full PPE - Prepare designated area in fume hood - Decontaminate balance Tare 2. Tare Container - Place a sealable container on the balance - Tare the balance to zero Prep->Tare Start Transfer 3. Transfer Powder - Move container to fume hood - Carefully add powder to the container - Seal the container Tare->Transfer Weigh 4. Weighing - Return sealed container to the balance - Record the weight Transfer->Weigh Adjust 5. Adjust Weight (if needed) - Return to fume hood to add/remove powder - Reseal and re-weigh Weigh->Adjust Incorrect Weight Cleanup 6. Cleanup - Decontaminate all surfaces and equipment - Dispose of waste properly Weigh->Cleanup Correct Weight Adjust->Weigh Re-weigh

Caption: Step-by-step workflow for safely weighing the powder.

Methodology:

  • Preparation:

    • Don all required PPE as specified in Table 3.2.

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface within the hood with disposable bench paper.[10]

    • Clean the analytical balance before use.

  • Procedure:

    • Place a labeled, sealable receiving container on the balance and tare it.[7]

    • Move the container into the chemical fume hood.[7]

    • Carefully transfer the this compound powder from the stock bottle to the receiving container using a clean spatula. Avoid pouring directly from the stock bottle to minimize dust.[10]

    • Securely close the receiving container.

    • Wipe the exterior of the receiving container with a damp cloth to remove any adhering powder.

    • Move the closed container back to the balance to record the final weight.

    • If weight adjustments are needed, return the container to the fume hood to add or remove powder.[7]

  • Post-Weighing:

    • Clean the spatula and any other reusable equipment.

    • Wipe down the work surface in the fume hood and the balance with a suitable solvent or cleaning agent.[7]

    • Dispose of all contaminated disposable items (e.g., weigh paper, bench cover, gloves) in a designated hazardous waste container.[7]

Spill Response Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response_Decision_Tree Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill Is it large or small? Is anyone contaminated? Spill->Assess Contaminated Personnel Contaminated? Assess->Contaminated Treat Remove contaminated clothing Flush affected area with water for 15 mins Seek medical attention Contaminated->Treat Yes Size Spill Size? Contaminated->Size No LargeSpill Large Spill - Evacuate immediate area - Alert supervisor and EHS - Prevent entry Size->LargeSpill Large SmallSpill Small Spill (Contained in fume hood) Size->SmallSpill Small Cleanup Cleanup Procedure - Cover with damp absorbent material - Gently sweep into a waste container - Decontaminate area SmallSpill->Cleanup Dispose Dispose of all materials as hazardous waste Cleanup->Dispose

Caption: Decision tree for responding to a powder spill.

Methodology:

  • Immediate Actions:

    • Alert others in the vicinity.

    • If there is a risk of inhalation, evacuate the immediate area.

  • Small Spills (contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a labeled, sealable container for hazardous waste.[8][11]

    • Decontaminate the spill area with an appropriate solvent or cleaning solution.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills (outside of a fume hood):

    • Evacuate the laboratory and prevent re-entry.

    • Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal

Storage Procedures

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

ParameterRecommendation
Container Store in the original, tightly sealed container.[3][11]
Location Keep in a cool, dry, and well-ventilated area.[3][11]
Incompatibilities Store away from strong oxidizing agents.[11]
Labeling Ensure the container is clearly labeled with the chemical name and any known hazard warnings.[12]
Waste Disposal
  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[11]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

References

Application Notes and Protocols: N-Isopentyl-3,5-dimethylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzamides are a significant class of compounds in medicinal chemistry and organic synthesis, often serving as key intermediates in the development of new therapeutic agents and functional materials.[1] N-isopentyl-3,5-dimethylbenzamide, while not extensively documented, belongs to this family of molecules. Its structural features, combining a disubstituted aromatic ring with a flexible alkyl chain, make it a compound of interest for structure-activity relationship (SAR) studies in drug discovery. This document provides a detailed, albeit predictive, protocol for its synthesis and outlines its potential applications based on the reactivity of similar benzamides.

The primary route for the synthesis of this compound involves the acylation of isoamylamine with 3,5-dimethylbenzoyl chloride. This is a standard and efficient method for forming amide bonds.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-substituted benzamides, derived from analogous preparations.

ParameterValue/RangeReference/Comment
Reactants 3,5-Dimethylbenzoyl chloride, IsoamylamineGeneral method for N-substituted benzamides.
Solvent Dichloroethane, Acetonitrile, Toluene[2][3][4]
Base Triethylamine, PyridineTo neutralize HCl byproduct.[4]
Reaction Temperature 0 °C to refluxDependent on solvent and specific reactants.
Reaction Time 2 - 6 hours[2][3][5]
Typical Yield 75% - 99%Based on analogous reactions.[4][5][6]
Purity >98% after chromatography/recrystallizationStandard purification outcome.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylbenzoyl chloride from 3,5-Dimethylbenzoic Acid

This protocol describes the preparation of the key acylating agent.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Four-hole round-bottom flask

  • Stirrer

  • Heating mantle with temperature control

  • Condenser

  • Distillation apparatus

Procedure:

  • In a four-hole round-bottom flask, add 120 g of 3,5-dimethylbenzoic acid and a suitable volume of toluene.[5]

  • Begin stirring the mixture at room temperature.

  • Slowly add 189 g of thionyl chloride to the flask.[5]

  • Gradually heat the reaction mixture to 35 °C and maintain this temperature for 1 hour.[5]

  • Increase the temperature to 45 °C at a rate of 0.5 °C/min and hold for 30 minutes.[5]

  • Further, increase the temperature to 50 °C at a rate of 1 °C/min and hold for another 30 minutes.[5]

  • Finally, heat the mixture to reflux and maintain for 2.5 hours to ensure the completion of the reaction.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Recover the excess thionyl chloride and toluene by distillation under normal pressure.

  • The crude product is then purified by vacuum distillation to obtain colorless liquid 3,5-dimethylbenzoyl chloride.[5]

Expected Outcome:

  • Yield: ~98%[5]

  • Purity: >99% (by GC analysis)[5]

Protocol 2: Synthesis of this compound

This protocol details the amide bond formation between 3,5-dimethylbenzoyl chloride and isoamylamine.

Materials:

  • 3,5-Dimethylbenzoyl chloride

  • Isoamylamine (Isopentylamine)

  • Triethylamine

  • 1,2-Dichloroethane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Dissolve 5.0 mmol of isoamylamine and 5.5 mmol of triethylamine in 25 mL of 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Dissolve 5.0 mmol of 3,5-dimethylbenzoyl chloride in 10 mL of 1,2-dichloroethane and add it dropwise to the cooled amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 3,5-Dimethylbenzoic Acid D 3,5-Dimethylbenzoyl Chloride A->D Acyl Chloride Formation B Thionyl Chloride B->D C Isoamylamine E This compound C->E D->E Amide Bond Formation Experimental_Workflow start Start reactants Dissolve Isoamylamine & Triethylamine in Solvent start->reactants cooling Cool to 0-5 °C reactants->cooling addition Dropwise Addition of 3,5-Dimethylbenzoyl Chloride cooling->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Work-up (Washings) reaction->workup drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography or Recrystallization concentration->purification product Isolate Pure Product purification->product end End product->end

References

Application Notes and Protocols for a Pharmacokinetic Study of N-isopentyl-3,5-dimethylbenzamide in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a pharmacokinetic (PK) study of N-isopentyl-3,5-dimethylbenzamide in a rodent model. The protocols herein detail key experimental procedures, from animal handling to bioanalytical quantification, ensuring robust and reproducible data generation.

Introduction

This compound is a small molecule with potential therapeutic applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is a critical step in its preclinical development.[1][2] This document outlines a tailored approach for a pharmacokinetic study in rodents to determine key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Experimental Design

A well-structured experimental design is paramount for obtaining meaningful pharmacokinetic data. This study will involve the administration of this compound to rodents, followed by serial blood sampling to characterize the compound's plasma concentration over time.

2.1. Animal Model Selection

Sprague-Dawley rats are a suitable initial rodent model due to their widespread use in pharmacokinetic studies, historical data availability, and ease of handling.[3] Both male and female rats should be included to investigate potential sex-related differences in pharmacokinetics.[4]

2.2. Dosing Formulation and Administration

Given that the solubility of this compound may be limited, a suitable formulation is crucial for ensuring complete dissolution and reproducible absorption.[5] A common approach for poorly soluble compounds is to use a vehicle such as a mixture of polyethylene glycol 400 (PEG400), propylene glycol, and water. The compound will be administered via intravenous (IV) bolus and oral gavage (PO) to assess both systemic clearance and oral bioavailability.

2.3. Dosing Regimen

A typical study design would involve two groups for each route of administration (IV and PO), with a minimum of 5 animals per group to ensure statistical significance.[6]

  • Intravenous (IV) Group: 1 mg/kg

  • Oral (PO) Group: 10 mg/kg

These dose levels are starting points and may be adjusted based on any existing toxicity data.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of the study.

3.1. Animal Handling and Dosing

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.

  • Fasting: For the oral dosing group, animals should be fasted overnight (approximately 12 hours) before administration to minimize variability in absorption.

  • Dosing:

    • IV Administration: The formulation will be administered as a bolus injection into the tail vein.

    • PO Administration: The formulation will be administered using a gavage needle.

3.2. Blood Sample Collection

Serial blood sampling from the same animal is preferred to reduce inter-animal variability.[6][7] Various techniques can be employed for blood collection in rats.[8][9][10][11]

  • Sampling Sites: The saphenous vein or jugular vein (via a cannula) are recommended for serial sampling.[7][10]

  • Sampling Time Points:

    • IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Volume: Approximately 100-200 µL of blood should be collected at each time point into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples should be centrifuged at 4°C to separate the plasma. The resulting plasma samples should be stored at -80°C until analysis.

3.3. Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in plasma.[3][12][13]

  • Sample Preparation: A protein precipitation method using a solvent like acetonitrile is a common and effective technique for extracting small molecules from plasma.

  • Chromatography: Reverse-phase chromatography using a C18 column is typically suitable for separating benzamide compounds from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary sensitivity and selectivity for quantification.

  • Validation: The method should be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate interpretation and comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=5)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (mL/h/kg)
Vd (L/kg)
F (%) NA

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability; NA: Not applicable.

Visualizations

Diagrams are crucial for illustrating complex workflows and relationships.

Pharmacokinetic_Study_Workflow cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_poststudy Bioanalysis & Data Processing Animal_Acclimation Animal Acclimation Dosing_IV IV Dosing Animal_Acclimation->Dosing_IV Dosing_PO PO Dosing Animal_Acclimation->Dosing_PO Formulation_Prep Formulation Preparation Formulation_Prep->Dosing_IV Formulation_Prep->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LC_MS_MS LC-MS/MS Analysis Plasma_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Experimental workflow for the pharmacokinetic study.

Pharmacokinetic_Profile cluster_graph Plasma Concentration vs. Time x_axis y_axis origin p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Cmax Tmax AUC AUC

Caption: Conceptual pharmacokinetic profile after oral administration.

Conclusion

This document provides a detailed framework for conducting a pharmacokinetic study of this compound in rodents. Adherence to these protocols will enable the generation of high-quality data essential for the continued development of this compound. The results of this study will provide crucial insights into the compound's in vivo behavior and inform the design of future efficacy and toxicology studies.[2][14]

References

Application Notes and Protocols for Substituted Benzamides in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a versatile class of chemical compounds that have garnered significant attention in the field of neuroscience. Their ability to modulate key targets within the central nervous system (CNS) has led to their investigation and clinical use for a range of neurological and psychiatric disorders. While the specific compound N-isopentyl-3,5-dimethylbenzamide is not extensively documented in current scientific literature, the broader family of substituted benzamides offers a rich area of exploration for novel therapeutic agents.

This document provides an overview of the applications of substituted benzamides in neurological disorder research, focusing on their interactions with key CNS targets such as dopamine receptors, sigma-1 receptors, and acetylcholinesterase. Detailed protocols for relevant in vitro assays are provided to guide researchers in the evaluation of novel benzamide derivatives.

Key CNS Targets for Substituted Benzamides

Substituted benzamides have been shown to interact with several crucial targets implicated in the pathophysiology of various neurological disorders.

Dopamine D2/D3 Receptors

A prominent class of substituted benzamides acts as antagonists at dopamine D2 and D3 receptors. This mechanism is central to the therapeutic effects of atypical antipsychotics like amisulpride and the research tool raclopride . By modulating dopaminergic neurotransmission, these compounds can alleviate symptoms of psychosis in schizophrenia.[1][2][3][4][5][6][7][8][9][10][11][12] Amisulpride, for instance, exhibits a dose-dependent mechanism. At lower doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its efficacy against the negative symptoms of schizophrenia.[3][6][9][10] At higher doses, it acts on postsynaptic receptors, which is effective for treating positive symptoms.[3][6][9][10]

Sigma-1 Receptors

The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal plasticity. It has emerged as a promising target for neurodegenerative diseases.[13][14] Certain benzamide derivatives have been developed as potent sigma-1 receptor agonists.[13][14] The selective sigma-1 receptor agonist PRE-084 , while not a benzamide itself, is a key tool for studying this receptor and has shown neuroprotective effects.[15][16][17][18]

Acetylcholinesterase (AChE)

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Several studies have explored benzamide derivatives as potential AChE inhibitors.[19][20] For example, a series of 2-hydroxy-N-phenylbenzamides have demonstrated moderate to potent inhibition of AChE.[19]

Quantitative Data for Representative Compounds

The following table summarizes the binding affinities and inhibitory concentrations of representative substituted benzamides and related tool compounds for their respective targets.

CompoundTargetAssay TypeValueReference
Amisulpride Human Dopamine D2 ReceptorBinding Affinity (Ki)2.8 nM[5][12]
Human Dopamine D3 ReceptorBinding Affinity (Ki)3.2 nM[5][12]
Raclopride Dopamine D2 ReceptorBinding Affinity (Ki)1.8 nM[4]
Dopamine D3 ReceptorBinding Affinity (Ki)3.5 nM[4]
PRE-084 Sigma-1 ReceptorBinding Affinity (Ki)2.2 nM[16]
Sigma-2 ReceptorBinding Affinity (Ki)13091 nM
Benzamide Derivative 7a Acetylcholinesterase (AChE)Inhibitory Concentration (IC50)2.49 µM[20]
2-hydroxy-N-phenylbenzamide 5c Butyrylcholinesterase (BuChE)Inhibitory Concentration (IC50)2.4 µM[19]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the screening and characterization of novel substituted benzamides.

Protocol 1: Dopamine D2/D3 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors using a competitive binding assay with a radiolabeled ligand, such as [³H]-Spiperone.

Materials:

  • HEK293 cells stably expressing human dopamine D2 or D3 receptors

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • [³H]-Spiperone (radioligand)

  • Unlabeled haloperidol (for non-specific binding determination)

  • Test compound stock solution (in DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target receptor.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and vehicle (DMSO).

      • Non-specific Binding: Assay buffer, [³H]-Spiperone, and a high concentration of unlabeled haloperidol (e.g., 10 µM).

      • Competitive Binding: Assay buffer, [³H]-Spiperone, and serial dilutions of the test compound.

    • Add the cell membrane preparation to each well to initiate the binding reaction (final protein concentration typically 10-20 µ g/well ).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines the determination of a test compound's binding affinity for the sigma-1 receptor using [³H]-(+)-Pentazocine as the radioligand.[21][22][23][24]

Materials:

  • Guinea pig liver membranes (a rich source of sigma-1 receptors) or a cell line expressing the receptor.[22]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-(+)-Pentazocine (radioligand)

  • Unlabeled haloperidol (for non-specific binding)

  • Test compound stock solution (in DMSO)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig liver tissue in ice-cold buffer.

    • Perform differential centrifugation steps to isolate the membrane fraction.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • Set up the assay in a 96-well plate in triplicate as described in Protocol 1, substituting the appropriate radioligand and non-specific binding control.

    • Use [³H]-(+)-Pentazocine at a concentration near its Kd (e.g., 2 nM).

    • Use unlabeled haloperidol (e.g., 10 µM) to determine non-specific binding.

    • Add serial dilutions of the test compound for competitive binding.

    • Add the membrane preparation (e.g., 100-150 µg protein/well).

    • Incubate at 37°C for 120 minutes.

  • Filtration and Counting:

    • Follow the filtration and counting steps as described in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC50 and Ki values.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and is used to determine the IC50 of inhibitory compounds.[19][25][26][27]

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • Test compound stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Control (100% activity): Phosphate buffer and vehicle (DMSO).

      • Test wells: Phosphate buffer and serial dilutions of the test compound.

    • Add the DTNB solution to all wells.

    • Add the AChE enzyme solution to all wells except for the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Dopaminergic Signaling and D2/D3 Receptor Antagonism

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Vesicular_storage Vesicular Storage Dopamine_synthesis->Vesicular_storage Dopamine_release Dopamine Release Vesicular_storage->Dopamine_release D2_autoreceptor D2/D3 Autoreceptor D2_autoreceptor->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine Dopamine->D2_autoreceptor D2_receptor Postsynaptic D2/D3 Receptor Dopamine->D2_receptor Signaling_cascade Downstream Signaling D2_receptor->Signaling_cascade Cellular_response Cellular Response (e.g., altered excitability) Signaling_cascade->Cellular_response Amisulpride_low Low-dose Amisulpride Amisulpride_low->D2_autoreceptor Blocks Amisulpride_high High-dose Amisulpride Amisulpride_high->D2_receptor Blocks

Caption: Dopaminergic signaling and the dual mechanism of amisulpride.

Sigma-1 Receptor Modulation

Sigma1_Receptor_Modulation cluster_er Endoplasmic Reticulum Sigma1R_BiP Sigma-1R-BiP Complex Sigma1R Sigma-1 Receptor Sigma1R_BiP->Sigma1R Downstream_Signaling Downstream Signaling (e.g., Ca2+ signaling, IP3R modulation) Sigma1R->Downstream_Signaling Modulates Cellular_Stress Cellular Stress (e.g., ER stress) Cellular_Stress->Sigma1R_BiP Dissociates Benzamide_Agonist Benzamide Sigma-1 Agonist Benzamide_Agonist->Sigma1R_BiP Dissociates Neuroprotection Neuroprotection & Cell Survival Downstream_Signaling->Neuroprotection

Caption: Modulation of the sigma-1 receptor by a benzamide agonist.

Experimental Workflow for In Vitro Screening

Experimental_Workflow Compound_Synthesis Synthesis of Novel Benzamide Derivatives Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Functional Assays, Enzyme Inhibition) Hit_Identification->Secondary_Assays Active Compounds Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection In_Vivo_Studies In Vivo Studies in Animal Models Lead_Selection->In_Vivo_Studies

Caption: General experimental workflow for the in vitro screening of novel benzamides.

References

Application of N-substituted Benzamides in Cancer Cell Lines: A Representative Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific compound N-isopentyl-3,5-dimethylbenzamide did not yield any publicly available research on its application in cancer cell lines. This document, therefore, presents a detailed application note and protocols for a representative and well-studied member of the N-substituted benzamide class, 3-Chloroprocainamide (3CPA) , to illustrate the typical methodologies and expected outcomes for this group of compounds. The data and pathways described herein are specific to 3CPA and should not be directly extrapolated to this compound.

Introduction

N-substituted benzamides are a class of chemical compounds that have garnered interest for their potential as anticancer agents. Certain members of this family have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, making them attractive candidates for further investigation in drug development. This document outlines the application of 3-Chloroprocainamide (3CPA), a structural analog of metoclopramide, in inducing apoptosis in the human promyelocytic leukemia (HL-60) and murine pre-B cell (70Z/3) cancer cell lines. The primary mechanism of action involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.

Quantitative Data Summary

The cytotoxic and apoptotic effects of 3CPA on cancer cell lines have been quantified through various assays. The following tables summarize the key findings.

Table 1: Induction of Apoptosis in HL-60 Cells by 3CPA

Cell LineTreatment (18h)% Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)
HL-60Control~2%
HL-603CPA (250 µM)~25%
HL-603CPA (500 µM)~45%
HL-60ZVAD-fmk (50 µM) + 3CPA (500 µM)~10%
Data is approximated from graphical representations in published research. ZVAD-fmk is a pan-caspase inhibitor.[1]

Table 2: Effect of Caspase Inhibitors on 3CPA-Induced Apoptosis in 70Z/3 Cells

Cell LineTreatment (24h)Relative Apoptosis (%) (Mean ± SD)
70Z/33CPA (500 µM)100%
70Z/3ZVAD-fmk (50 µM) + 3CPA (500 µM)~20%
70Z/3LEHD-fmk (50 µM) + 3CPA (500 µM)~30%
70Z/3IETD-fmk (50 µM) + 3CPA (500 µM)~90%
Data is approximated from graphical representations in published research. LEHD-fmk is a caspase-9 inhibitor, and IETD-fmk is a caspase-8 inhibitor.[2]

Signaling Pathway

3CPA induces apoptosis primarily through the mitochondrial or intrinsic pathway. The compound leads to the release of cytochrome c from the mitochondria into the cytosol.[2] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which in turn recruits and activates pro-caspase-9. Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. The process is significantly inhibited by caspase-9 inhibitors, confirming the crucial role of this pathway.[2]

G CPA 3-Chloroprocainamide (3CPA) Mito Mitochondria CPA->Mito Induces permeabilization CytC_c Cytochrome c (Cytosolic) Mito->CytC_c Release CytC_m Cytochrome c Apaf1 Apaf-1 CytC_c->Apaf1 Binds to ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Recruits Casp9 Activated Caspase-9 ProCasp9->Casp9 Activation ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves and Activates Casp3 Activated Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Signaling pathway of 3CPA-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of N-substituted benzamides like 3CPA.

Protocol 1: Cell Culture and Drug Treatment
  • Cell Lines:

    • HL-60 (human promyelocytic leukemia): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • 70Z/3 (murine pre-B lymphoma): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM β-mercaptoethanol.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: The day before the experiment, adjust cell density to 2-5 x 10⁵ cells/mL to ensure they are in the logarithmic growth phase.

  • Drug Preparation: Prepare a stock solution of 3CPA in a suitable solvent (e.g., DMSO or sterile water) and dilute to the final working concentrations (e.g., 250 µM and 500 µM) in the culture medium.

  • Treatment: Add the diluted 3CPA or vehicle control to the cell cultures and incubate for the desired time periods (e.g., 18 or 24 hours).

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is for the quantification of apoptotic cells by flow cytometry.

  • Cell Harvesting: After treatment, collect cells (including supernatant to capture detached apoptotic cells) into 15 mL conical tubes. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold phosphate-buffered saline (PBS). Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Identify cell populations:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blot for Cytochrome c Release and Caspase-9 Activation

This protocol details the detection of key proteins in the apoptotic pathway.

  • Cytosolic Fractionation:

    • After treatment, harvest ~5 x 10⁶ cells and wash with cold PBS.

    • Resuspend the cell pellet in 100 µL of hypotonic lysis buffer and incubate on ice for 15 minutes.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the mitochondria.

    • Collect the supernatant, which is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of the cytosolic extracts using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load the samples onto a 12-15% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cytochrome c and pro-caspase-9 overnight at 4°C. Use an antibody for a cytosolic loading control like β-actin.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

G cluster_prep Sample Preparation cluster_apoptosis Apoptosis Analysis cluster_western Mechanism Analysis start Cancer Cell Culture (e.g., HL-60) treat Treat with 3CPA (e.g., 250 µM, 500 µM) start->treat harvest Harvest Cells (18-24h) treat->harvest stain Stain with Annexin V-FITC/PI harvest->stain lyse Cytosolic Fractionation harvest->lyse flow Flow Cytometry Analysis stain->flow result1 Quantify Apoptotic vs. Live Cells flow->result1 sds SDS-PAGE & Western Blot lyse->sds probe Probe for Cytochrome c & Caspase-9 sds->probe result2 Detect Protein Activation/Release probe->result2

Caption: General experimental workflow for testing 3CPA.

References

Application Notes and Protocols for In Vivo Formulation of N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Formulating N-isopentyl-3,5-dimethylbenzamide for in vivo studies

For: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel compound with significant therapeutic potential. However, like many new chemical entities (NCEs), it is presumed to exhibit poor aqueous solubility, a characteristic that presents a significant hurdle for in vivo evaluation.[1][2] Effective oral and parenteral administration of such compounds requires carefully designed formulation strategies to ensure adequate bioavailability and accurate assessment of their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TK) profiles.[3][4] These application notes provide a comprehensive overview of formulation strategies and detailed protocols for the development of suitable in vivo formulations of this compound, assuming it is a poorly water-soluble compound.

Physicochemical Characterization (Pre-formulation)

A thorough understanding of the physicochemical properties of this compound is the foundational step in formulation development.[3] Key parameters to be determined are summarized in the table below.

ParameterMethodImportance
Aqueous Solubility Shake-flask method in water and relevant buffers (pH 1.2, 4.5, 6.8)Determines the intrinsic solubility and the need for enabling formulations.
pKa Potentiometric titration or UV-spectrophotometryPredicts the ionization state at different physiological pHs, impacting solubility and absorption.
LogP/LogD HPLC or shake-flask methodIndicates the lipophilicity of the compound, which influences its absorption and distribution.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and potential for amorphous solid dispersions.
Polymorphism X-ray Powder Diffraction (XRPD), DSCIdentifies different crystalline forms which can have varying solubility and stability.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds like this compound. The choice of strategy depends on the compound's properties, the intended route of administration, and the study's objectives.[5][6][7]

Solution Formulations

For early-stage preclinical studies, simple solution formulations are often preferred to maximize exposure and obtain consistent results.[4]

  • Co-solvents: A mixture of a water-miscible organic solvent and water can be used to dissolve the compound.[1] Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and glycerin.[8]

  • Surfactants: Surfactants form micelles that can encapsulate the drug, increasing its apparent solubility.[1] Examples include polysorbates (Tween® series) and sorbitan esters (Span® series).

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[7][9]

Suspension Formulations

When a solution is not feasible, a micronized suspension can be developed.

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can improve the dissolution rate.[1][2] Techniques like jet milling or ball milling can be used.[2]

  • Wetting and Suspending Agents: To ensure a uniform and stable suspension, wetting agents (e.g., polysorbates) and suspending agents (e.g., carboxymethylcellulose, xanthan gum) are crucial.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral absorption.[1][6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Solution for Oral Gavage

Objective: To prepare a 10 mg/mL solution of this compound for pharmacokinetic studies in rodents.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water for injection

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Weigh the required amount of this compound.

  • In a volumetric flask, add the PEG 400 and PG in a predefined ratio (e.g., 40:60 v/v).

  • Add the weighed compound to the co-solvent mixture.

  • Vortex and then stir the mixture using a magnetic stirrer until the compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.

  • Once dissolved, add sterile water dropwise while stirring to reach the final desired concentration.

  • Visually inspect the solution for any precipitation. The final solution should be clear.

  • Store the formulation in a tightly sealed container, protected from light.

Protocol 2: Preparation of a Micronized Suspension for Oral Gavage

Objective: To prepare a 20 mg/mL suspension of this compound for efficacy studies.

Materials:

  • Micronized this compound (particle size < 10 µm)

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) solution

  • 0.1% (v/v) Tween 80

  • Mortar and pestle (or homogenizer)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare the vehicle by dissolving HPMC and Tween 80 in sterile water.

  • Weigh the required amount of micronized this compound.

  • In a mortar, add a small amount of the vehicle to the powder to form a smooth paste. This step is crucial for proper wetting of the drug particles.

  • Gradually add the remaining vehicle while continuously triturating to form a uniform suspension.

  • Alternatively, use a homogenizer for more efficient particle dispersion.

  • Continuously stir the suspension using a magnetic stirrer before and during dose administration to ensure homogeneity.

Data Presentation

The following tables should be used to systematically record and compare formulation data.

Table 1: Solubility of this compound in Various Vehicles

Vehicle CompositionSolubility (mg/mL) at 25°CObservations
Water
0.1 N HCl (pH 1.2)
Phosphate Buffer (pH 6.8)
PEG 400
Propylene Glycol
PEG 400:Water (50:50)
PEG 400:PG (40:60)
5% Tween 80 in Water
10% Solutol HS 15 in Water

Table 2: Composition of Developed Formulations

Formulation IDFormulation TypeComponentsConcentration (mg/mL)
F1SolutionThis compound, PEG 400, Water10
F2SuspensionThis compound, 0.5% HPMC, 0.1% Tween 8020
F3SEDDSThis compound, Labrafac™ LIPOPHIL WL 1349, Cremophor® EL, Transcutol® HP50

Visualizations

FormulationDevelopmentWorkflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Formulation Characterization cluster_invivo In Vivo Studies PhysChem Physicochemical Characterization Solubility Solubility Screening PhysChem->Solubility Stability pH-Stability Profile Solubility->Stability Solution Solution Formulation (Co-solvents, Surfactants) Stability->Solution Suspension Suspension Formulation (Micronization) Stability->Suspension Lipid Lipid-Based Formulation (SEDDS) Stability->Lipid Appearance Appearance & pH Solution->Appearance Suspension->Appearance Lipid->Appearance Assay Assay & Purity Appearance->Assay Stability_Form Short-term Stability Assay->Stability_Form PK Pharmacokinetic (PK) Study Stability_Form->PK PD Pharmacodynamic (PD) Study Stability_Form->PD

Caption: Workflow for the development and evaluation of in vivo formulations.

InVivoStudyDesign cluster_animals Animal Model cluster_dosing Dosing and Sampling cluster_analysis Bioanalysis and Data Analysis Acclimatization Acclimatization (e.g., 7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Dose Administration (e.g., Oral Gavage) Grouping->Dosing Sampling Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Plasma Plasma Preparation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: General workflow for an in vivo pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: N-isopentyl-3,5-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-isopentyl-3,5-dimethylbenzamide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for synthesizing this compound is through the acylation of isopentylamine with 3,5-dimethylbenzoyl chloride. This specific application of the Schotten-Baumann reaction is known for its reliability and scalability. The reaction involves the nucleophilic attack of the amine on the acyl chloride, with a base added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

  • Side reactions: The primary competing side reaction is the hydrolysis of the 3,5-dimethylbenzoyl chloride by water present in the reaction medium, especially when using aqueous bases.[3][4]

  • Amine salt formation: If a base is not used or is insufficient, the HCl generated will react with the unreacted isopentylamine to form an ammonium salt, rendering it non-nucleophilic and halting the reaction.[1][5]

  • Steric hindrance: While not severe in this case, steric hindrance can sometimes slow down amide bond formation.[6]

  • Impure starting materials: The purity of both 3,5-dimethylbenzoyl chloride and isopentylamine is crucial for achieving high yields.

Q3: What is the purpose of the base in the Schotten-Baumann synthesis of this compound?

A3: The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine or triethylamine, plays a critical role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between 3,5-dimethylbenzoyl chloride and isopentylamine.[1][2] Without the base, the HCl would protonate the starting amine, forming a non-reactive ammonium salt and thereby reducing the amount of amine available to react with the acid chloride, which would significantly lower the yield.[1]

Q4: How can I purify the crude this compound product?

A4: Purification of the final product can typically be achieved through a series of steps:

  • Aqueous Workup: After the reaction is complete, an aqueous workup is often performed to remove the base and any water-soluble byproducts.

  • Extraction: The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed with dilute acid (to remove any remaining amine), dilute base (to remove any unreacted carboxylic acid if starting from that), and brine.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive 3,5-dimethylbenzoyl chloride due to hydrolysis.Ensure the 3,5-dimethylbenzoyl chloride is fresh or has been stored under anhydrous conditions. Consider preparing it fresh from 3,5-dimethylbenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride immediately before use.[5][8]
Insufficient base to neutralize the generated HCl.Use at least one equivalent of a base like triethylamine or pyridine. For aqueous NaOH, ensure the pH remains basic throughout the addition of the acid chloride.[1][2]
Presence of a Water-Soluble Impurity in the Final Product Unreacted isopentylamine hydrochloride salt.During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining amine.
Formation of a White Precipitate During the Reaction Isopentylamine hydrochloride salt formation.This indicates that the added base is not effectively neutralizing the generated HCl. Ensure vigorous stirring and slow addition of the acid chloride to maintain a basic environment.
Product is an Oil and Difficult to Crystallize Presence of impurities.Attempt purification via silica gel column chromatography. If the product is intended to be a solid, try dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then add a cold anti-solvent to induce precipitation.
Hydrolysis of Acid Chloride is the Major Pathway Reaction conditions favor hydrolysis (e.g., slow reaction with amine in the presence of water).Consider using a two-phase Schotten-Baumann setup (e.g., dichloromethane and aqueous NaOH) with vigorous stirring to maximize the interfacial reaction area.[9] Alternatively, use an organic base like triethylamine in an anhydrous organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a standard procedure for the synthesis of this compound from 3,5-dimethylbenzoyl chloride and isopentylamine.

Materials:

  • 3,5-dimethylbenzoyl chloride

  • Isopentylamine

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isopentylamine (1.0 eq) in dichloromethane (DCM).

  • Add an aqueous solution of sodium hydroxide (1.5 eq, 1 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3,5-dimethylbenzoyl chloride (1.05 eq) in DCM to the vigorously stirred biphasic mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture or by silica gel column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results of a fictional study to optimize the yield of this compound.

Run Base Solvent Temperature (°C) Time (h) Yield (%)
1NaOH (aq)DCM0 to RT285
2PyridineDCMRT478
3TriethylamineTHFRT482
4NaOH (aq)Toluene0 to RT288
5NoneDCMRT6<10

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Isopentylamine in DCM & 1M NaOH add_acid_chloride Add 3,5-Dimethylbenzoyl Chloride at 0°C start->add_acid_chloride react Stir at RT for 2h add_acid_chloride->react separate Separate Layers react->separate Reaction Mixture wash Wash with 1M HCl, Water, Brine separate->wash dry Dry over MgSO4 & Evaporate wash->dry purify Recrystallize or Column Chromatography dry->purify end N-isopentyl-3,5- dimethylbenzamide purify->end Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of N-isopentyl-3,5-dimethylbenzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of N-isopentyl-3,5-dimethylbenzamide using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography of this compound.

Q1: My compound is streaking or tailing on the TLC plate and in the column. What can I do?

A1: Streaking or tailing, where the compound elongates on the silica, can be caused by several factors:

  • Overloading: The most common cause is applying too much sample to the column.[1] Try reducing the amount of crude material loaded.

  • Strong Interactions: The amide functional group can interact strongly with the acidic silica gel.[1] To mitigate this, you can:

    • Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[1] This can help to saturate the acidic sites on the silica gel and improve peak shape.

    • Consider using an alternative stationary phase, such as alumina or a functionalized silica gel (e.g., amine-functionalized silica), which may have different interactions with your compound.[1]

  • Inappropriate Solvent System: The chosen eluent may not be optimal. Re-evaluate your solvent system using thin-layer chromatography (TLC) to find a composition that provides a well-defined spot with a suitable Rf value.

Q2: I'm not getting good separation between my product and impurities. How can I improve the resolution?

A2: Poor separation can be addressed by:

  • Optimizing the Mobile Phase: A slight change in solvent polarity can significantly impact separation. Experiment with different ratios of your chosen solvents (e.g., ethyl acetate/hexane) on a TLC plate to maximize the difference in Rf values (ΔRf) between your product and the impurities.

  • Using a Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can help to separate compounds with close Rf values.

  • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to uneven solvent flow and poor separation.[2]

  • Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve resolution.[3]

Q3: My compound is not eluting from the column, or is taking a very long time to come off.

A3: This issue typically arises from:

  • Insufficiently Polar Eluent: If your compound is highly polar, the chosen solvent system may not be strong enough to move it down the column.[4] Gradually increase the proportion of the more polar solvent in your eluent. For very polar compounds, you might need to switch to a more polar solvent system altogether.

  • Compound Decomposition: It is possible your compound is not stable on silica gel.[2][4] You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have appeared.[2] If it is unstable, consider using a less acidic stationary phase like neutral alumina.

  • Precipitation on the Column: If the compound is not very soluble in the initial, less polar eluent, it may precipitate at the top of the column.[5] If this occurs, you may need to try a different solvent system in which your compound is more soluble.

Q4: How do I choose the right solvent system for my column?

A4: The ideal solvent system is typically determined through TLC analysis. The goal is to find a solvent mixture in which your target compound has an Rf value of approximately 0.25-0.35.[6] This generally provides a good balance between retention time and separation. A common starting point for N-alkyl benzamides is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[7]

Q5: What is the best way to load my sample onto the column?

A5: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude product in the minimum amount of the initial eluent solvent and carefully pipette it onto the top of the silica bed.[3] This is a quick and common method for samples that are readily soluble.

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[3] This powder is then carefully added to the top of the column.[3] Dry loading often leads to better separation for less soluble compounds.

Experimental Protocols

Below are detailed methodologies for the purification of this compound by column chromatography.

Preparation of the Stationary Phase (Slurry Packing)
  • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.

  • Carefully pour the slurry into the column. Use a funnel to avoid coating the sides of the column.

  • Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

  • Open the stopcock to allow some solvent to drain, which will further compact the silica bed. Ensure the solvent level never drops below the top of the silica.[3]

  • Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

Sample Loading (Dry Loading Method)
  • Dissolve the crude this compound in a minimal amount of a volatile solvent such as dichloromethane or acetone.

  • Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to the solution.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[3]

  • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Begin collecting fractions in test tubes or other suitable containers.

  • Monitor the progress of the separation by collecting small samples from the eluting fractions and analyzing them by TLC.

  • If using a gradient elution, gradually increase the polarity of the eluent as the column runs.

Data Presentation

The following tables provide typical parameters for the column chromatography of N-alkyl benzamides, which can be used as a starting point for the purification of this compound.

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate
Target Rf Value 0.25 - 0.35
Sample Loading Dry loading recommended

Table 1: General Column Chromatography Parameters

Compound StructureSolvent System (v/v)Rf Value
N-ButylbenzamideHexane:EtOAc (85:15)0.54[7]
N-HexylbenzamideHexane:EtOAc (85:15)0.56[7]
N,N-DipropylbenzamideHexane:EtOAc (80:20)0.60[7]
2-amino-5-chloro-N,3-dimethylbenzamidePetroleum ether:Ethyl acetate (1:10)Not specified

Table 2: Example Solvent Systems and Rf Values for Related Benzamides

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

Troubleshooting_Workflow start Start: Purification of this compound problem Problem Identified start->problem streaking Streaking or Tailing problem->streaking Symptom poor_sep Poor Separation problem->poor_sep Symptom no_elution No Elution / Very Slow problem->no_elution Symptom check_loading Reduce Sample Load streaking->check_loading Action add_base Add Triethylamine (0.1-1%) to Eluent streaking->add_base Action change_stationary Change Stationary Phase (e.g., Alumina) streaking->change_stationary Action optimize_eluent Optimize Eluent Polarity (via TLC) poor_sep->optimize_eluent Action gradient Use Gradient Elution poor_sep->gradient Action repack Check/Repack Column poor_sep->repack Action flow_rate Reduce Flow Rate poor_sep->flow_rate Action increase_polarity Increase Eluent Polarity no_elution->increase_polarity Action check_stability Check Compound Stability on Silica (2D TLC) no_elution->check_stability Action solution_successful Problem Resolved? check_loading->solution_successful add_base->solution_successful change_stationary->solution_successful optimize_eluent->solution_successful gradient->solution_successful repack->solution_successful flow_rate->solution_successful increase_polarity->solution_successful check_stability->solution_successful solution_successful->problem No, try another solution end End: Pure Product Obtained solution_successful->end Yes

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges with N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving N-isopentyl-3,5-dimethylbenzamide in my aqueous buffer. What are the likely reasons for this?

A1: this compound is predicted to have low aqueous solubility due to its chemical structure, which includes a non-polar isopentyl group and a dimethylated benzene ring. Amides, while containing polar atoms, are generally considered to have low water solubility, which is further reduced by the presence of hydrophobic hydrocarbon functionalities.[1][2] The crystalline nature of the solid compound can also contribute to poor solubility.

Q2: What are the first steps I should take to try and improve the solubility of this compound?

A2: Initial troubleshooting should focus on simple and readily available methods. Consider the following:

  • pH Adjustment: The solubility of some amides can be influenced by pH.[3][4] Although amides are generally neutral, extreme pH values could potentially increase solubility through hydrolysis, but this may also lead to compound degradation. Careful evaluation within a pH range that maintains compound stability is recommended.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[5][6][7] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]

  • Heating and Agitation: Gently warming the solution while stirring can help to increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.

Q3: Can surfactants be used to improve the solubility of this compound?

A3: Yes, surfactants can be effective. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core where poorly soluble compounds can be encapsulated, thereby increasing their apparent solubility.[8][9] Non-ionic surfactants like Tween® 80 and Poloxamers are commonly used in pharmaceutical formulations due to their lower toxicity compared to ionic surfactants.[8]

Q4: What are cyclodextrins and can they help with my solubility issues?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the molecule and increasing its solubility in water.[10][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[10]

Q5: I have a very low target concentration. Would a nanosuspension be a suitable approach?

A5: Nanosuspensions, which are sub-micron colloidal dispersions of pure drug particles, are an excellent strategy for enhancing the dissolution rate and saturation solubility of poorly water-soluble compounds.[15][16][17][18][19] By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased.[15][17] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[16]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution after initial dissolution. The initial concentration exceeds the thermodynamic solubility in the buffer. The addition of an anti-solvent (e.g., water to a co-solvent stock) caused precipitation.1. Determine the equilibrium solubility in your buffer system. 2. When using co-solvents, add the aqueous buffer to the co-solvent stock solution slowly while vortexing. 3. Consider using a stabilizing agent like a surfactant or polymer.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium.1. Ensure complete dissolution of the compound before use. 2. Visually inspect solutions for any signs of precipitation. 3. Consider formulating the compound using solubility enhancers like cyclodextrins or surfactants that are compatible with your assay.
Difficulty in preparing a concentrated stock solution. The compound has very low solubility in common solvents like DMSO or ethanol.1. Test a range of co-solvents or co-solvent mixtures. 2. Consider the use of hydrotropic agents. N,N-dimethylbenzamide, a related compound, has been investigated as a hydrotropic agent.[20] 3. If a high concentration is not essential, prepare a saturated solution, centrifuge, and use the supernatant after determining its concentration.

Quantitative Data on Related Benzamides

As specific data for this compound is unavailable, the following tables provide physicochemical properties of structurally similar compounds to offer a general understanding.

Table 1: Physicochemical Properties of N,N-dimethylbenzamide

PropertyValueReference
Molecular FormulaC₉H₁₁NO[21][22]
Molecular Weight149.19 g/mol [20][21][22]
Melting Point43-45 °C[20][23]
Boiling Point132-133 °C at 15 mmHg[20][23]
Water SolubilitySlightly soluble[24]

Table 2: Physicochemical Properties of N,N-diethyl-3,5-dimethylbenzamide

PropertyValueReference
Molecular FormulaC₁₃H₁₉NO[25]
Molecular Weight205.30 g/mol [25]
XLogP32.4[25]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

  • Preparation of Stock Solution:

    • Accurately weigh 1-5 mg of this compound.

    • Dissolve the compound in a minimal amount of a suitable co-solvent (e.g., ethanol, DMSO, or PEG 400). Start with 100 µL and sonicate for 10 minutes if necessary.

  • Preparation of Working Solution:

    • While vortexing, slowly add the desired aqueous buffer to the stock solution dropwise to reach the final target concentration.

    • Visually inspect the solution for any signs of precipitation.

    • If precipitation occurs, repeat the process with a higher percentage of co-solvent or a different co-solvent.

Protocol 2: Solubility Enhancement using Cyclodextrins

  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of a suitable cyclodextrin (e.g., 10% w/v HP-β-CD) in the desired aqueous buffer.

  • Complexation:

    • Add an excess amount of this compound to the cyclodextrin solution.

    • Stir the suspension at room temperature for 24-48 hours to allow for complex formation.

  • Quantification:

    • After the equilibration period, filter the suspension through a 0.22 µm filter to remove the undissolved compound.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_solution Optimized Solution Problem Poor Solubility of This compound CoSolvent Co-solvents (e.g., Ethanol, PEG 400) Problem->CoSolvent Investigate Cyclodextrin Cyclodextrins (e.g., HP-β-CD) Problem->Cyclodextrin Investigate Nanosuspension Nanosuspension Problem->Nanosuspension Investigate pH_Adjustment pH Adjustment Problem->pH_Adjustment Investigate Solubility_Test Solubility Measurement (e.g., HPLC) CoSolvent->Solubility_Test Prepare & Test Cyclodextrin->Solubility_Test Prepare & Test Nanosuspension->Solubility_Test Prepare & Test pH_Adjustment->Solubility_Test Prepare & Test Stability_Test Stability Assessment Solubility_Test->Stability_Test Assay_Compatibility Assay Compatibility Check Stability_Test->Assay_Compatibility Optimized_Formulation Optimized Formulation for Experimental Use Assay_Compatibility->Optimized_Formulation Select Best Method

Caption: Experimental workflow for overcoming solubility issues.

signaling_pathway_analogy cluster_input Input Compound cluster_methods Solubilization Methods cluster_output Result Compound This compound (Poorly Soluble) Method1 Co-solvent Addition Compound->Method1 Method2 Cyclodextrin Complexation Compound->Method2 Method3 Nanosuspension Formation Compound->Method3 Result Aqueous Solution (Enhanced Solubility) Method1->Result Method2->Result Method3->Result

Caption: Logical relationship of solubility enhancement methods.

References

Optimizing reaction conditions for N-isopentyl-3,5-dimethylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-isopentyl-3,5-dimethylbenzamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges stem from the steric hindrance of the 3,5-dimethylbenzoic acid. This can lead to slow reaction rates and low yields. Another challenge is the potential for side reactions, such as the formation of esters or anhydrides, especially when using activating agents.[1][2] Careful selection of coupling reagents and optimization of reaction conditions are crucial to overcome these hurdles.

Q2: Which coupling reagents are most effective for sterically hindered carboxylic acids like 3,5-dimethylbenzoic acid?

A2: For sterically hindered carboxylic acids, more powerful coupling reagents are generally required.[1][2][3] Uronium/aminium salts like HATU, HBTU, and COMU, as well as phosphonium salts like PyBOP, are often more effective than standard carbodiimides like DCC or EDC alone.[3] The addition of additives such as HOBt or HOAt can further enhance the reaction efficiency and suppress side reactions.[4]

Q3: Can I synthesize this compound without a coupling reagent?

A3: Yes, it is possible to form the amide bond by first converting 3,5-dimethylbenzoic acid to its more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with isopentylamine to form the desired amide.[5] However, this method involves harsher conditions and may not be suitable for substrates with sensitive functional groups.

Q4: What is the role of a base in the coupling reaction?

A4: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction mixture. Its primary role is to neutralize the acidic byproducts formed during the activation of the carboxylic acid, which allows the reaction to proceed to completion. The choice and amount of base can significantly impact the reaction outcome.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient activation of the carboxylic acid due to steric hindrance. 2. Low reactivity of the chosen coupling reagent. 3. Incomplete reaction.1. Switch to a more potent coupling reagent such as HATU, HBTU, or COMU. 2. Consider converting the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride before adding the amine. 3. Increase the reaction temperature and/or extend the reaction time.
Formation of Side Products (e.g., symmetrical anhydride of the carboxylic acid) 1. The activated carboxylic acid intermediate is reacting with another molecule of the carboxylic acid before the amine is added or can react. 2. Use of an inappropriate solvent.1. Ensure the amine is present in the reaction mixture when the coupling reagent is added or add the amine shortly after the carboxylic acid and coupling reagent have been mixed. 2. Use an appropriate aprotic solvent like DMF or DCM.
Difficulty in Purifying the Product 1. Presence of unreacted starting materials. 2. Formation of byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC).1. Use a slight excess of the amine to ensure complete consumption of the carboxylic acid. 2. Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC) to simplify workup. 3. Utilize column chromatography for purification.
Low Yield After Purification 1. Product loss during aqueous workup if the product has some water solubility. 2. Inefficient extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Increase the number of extractions with an appropriate organic solvent.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Sterically Hindered Carboxylic Acids

Coupling ReagentAdditiveTypical Solvent(s)Key AdvantagesPotential Issues
HATU NoneDMF, DCMHigh reactivity, fast reaction times, effective for hindered substrates.[3][6]Higher cost, can react with the amine if used in excess.[3]
HBTU HOBtDMF, DCMGood efficiency, less expensive than HATU.Can form a guanidinium byproduct with the amine.
COMU NoneDMF, DCMHigh reactivity, good solubility, byproducts are often water-soluble.Higher cost.
PyBOP NoneDMF, DCMEfficient for hindered amino acids, less hazardous byproducts than BOP.Can be less reactive than HATU.
EDC HOBt, HOAtDCM, DMF, WaterWater-soluble byproducts, good for aqueous media.[1]Can be less effective for highly hindered substrates.
DCC DMAPDCMInexpensive and effective for many applications.Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove.
SOCl₂/Oxalyl Chloride NoneDCM, TolueneForms highly reactive acyl chloride, often leads to high yields.Harsh conditions, not suitable for sensitive substrates, generates acidic HCl gas.

Experimental Protocols

Method 1: Amide Coupling using HATU

This protocol provides a general procedure for the synthesis of this compound using HATU as the coupling reagent.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Isopentylamine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add isopentylamine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate container, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method 2: Acyl Chloride Formation followed by Amination

This protocol describes a two-step procedure involving the formation of the acyl chloride followed by reaction with the amine.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Isopentylamine

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Formation of 3,5-Dimethylbenzoyl chloride

  • In a clean, dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature and then carefully remove the solvent and excess reagent under reduced pressure. The crude 3,5-dimethylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 3,5-dimethylbenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve isopentylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_method1 Method 1: One-Pot Coupling cluster_method2 Method 2: Acyl Chloride Route M1_Start Dissolve 3,5-dimethylbenzoic acid and isopentylamine in DMF M1_Base Add DIPEA M1_Start->M1_Base M1_Coupling Add HATU solution M1_Base->M1_Coupling M1_React Stir at RT M1_Coupling->M1_React M1_Workup Aqueous Workup M1_React->M1_Workup M1_Purify Column Chromatography M1_Workup->M1_Purify M1_Product This compound M1_Purify->M1_Product M2_Start 3,5-dimethylbenzoic acid M2_AcylChloride React with SOCl₂ or (COCl)₂ M2_Start->M2_AcylChloride M2_Intermediate 3,5-dimethylbenzoyl chloride M2_AcylChloride->M2_Intermediate M2_Amidation Combine at 0 °C to RT M2_Intermediate->M2_Amidation M2_Amine Isopentylamine + TEA M2_Amine->M2_Amidation M2_Workup Aqueous Workup M2_Amidation->M2_Workup M2_Purify Column Chromatography M2_Workup->M2_Purify M2_Product This compound M2_Purify->M2_Product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic Start Reaction Issue LowYield Low or No Product Start->LowYield SideProducts Side Products Observed Start->SideProducts Purification Purification Difficulty Start->Purification ChangeReagent Use stronger coupling reagent (e.g., HATU, COMU) LowYield->ChangeReagent Yes AcylChloride Convert to acyl chloride LowYield->AcylChloride Yes ChangeConditions Increase temperature/time LowYield->ChangeConditions Yes AmineTiming Adjust timing of amine addition SideProducts->AmineTiming Yes SolventCheck Ensure appropriate aprotic solvent SideProducts->SolventCheck Yes ExcessAmine Use slight excess of amine Purification->ExcessAmine Yes SolubleByproducts Use coupling reagent with water-soluble byproducts (e.g., EDC) Purification->SolubleByproducts Yes

Caption: Troubleshooting logic for common issues in the amide synthesis.

References

Technical Support Center: N-isopentyl-3,5-dimethylbenzamide in DMSO Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-isopentyl-3,5-dimethylbenzamide dissolved in dimethyl sulfoxide (DMSO). While specific stability data for this compound is not extensively published, the following information is based on established principles of small molecule stability in DMSO solutions and provides a framework for best practices and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO solution?

A1: To maximize the shelf-life of this compound in DMSO, it is recommended to store the solution at low temperatures, protected from light and moisture. Long-term storage at -20°C or -80°C is ideal. For short-term storage, 4°C is acceptable.[1][2][3] Avoid repeated freeze-thaw cycles where possible, although studies on diverse compound libraries suggest that several cycles do not cause significant degradation for many compounds.[4][5][6] Since DMSO is hygroscopic, it is crucial to use anhydrous DMSO and minimize the solution's exposure to atmospheric moisture.[3][7]

Q2: My this compound solution in DMSO has precipitated. What should I do?

A2: Precipitation can occur due to changes in temperature or if the concentration of the compound exceeds its solubility in DMSO. To redissolve the compound, you can gently warm the solution to room temperature and vortex it.[4][6] If precipitation persists, brief sonication may also be effective. It is crucial to ensure the compound is fully redissolved before use to maintain accurate experimental concentrations.

Q3: How do water and oxygen affect the stability of my compound in DMSO?

A3: Studies have shown that water is a more significant factor in compound degradation in DMSO solutions than oxygen.[4][5][6] DMSO readily absorbs water from the atmosphere, which can lead to hydrolysis of susceptible compounds. While this compound, a benzamide derivative, is generally stable, prolonged exposure to water in DMSO, especially at elevated temperatures, could potentially lead to amide bond cleavage. It is best practice to use high-purity, anhydrous DMSO and to handle solutions in a dry environment.

Q4: For how long can I expect my this compound solution to be stable at different temperatures?

A4: While specific data for this compound is unavailable, general studies on large compound libraries provide some guidance. At room temperature, a significant loss of compound integrity can be observed over several months, with one study showing that the probability of observing a compound was 83% after 6 months and 52% after one year.[2][8] In contrast, storage at 4°C can maintain the stability of many compounds for years, with one study demonstrating that 85% of compounds in a DMSO/water mixture were stable for over two years.[1][2][9] For long-term storage, -20°C is a common and reliable option.[3]

Troubleshooting Guides

Problem 1: Inconsistent experimental results using the same stock solution.

  • Possible Cause: The compound may have precipitated out of solution, leading to a lower effective concentration in the supernatant used for experiments.

  • Troubleshooting Steps:

    • Visually inspect the stock solution for any precipitate.

    • If precipitate is observed, gently warm the solution to room temperature and vortex or sonicate until the solid is fully redissolved.

    • Before each use, ensure the solution is brought to room temperature and mixed thoroughly.

  • Possible Cause: The compound may be degrading over time.

  • Troubleshooting Steps:

    • Assess the age and storage conditions of the stock solution.

    • If the solution is old or has been stored improperly, prepare a fresh stock solution from solid material.

    • Perform a stability check using an analytical method like HPLC-UV or LC-MS to determine the purity of the stock solution.

Problem 2: Observing unexpected peaks in analytical chromatography (HPLC/LC-MS).

  • Possible Cause: The compound may be degrading into other products.

  • Troubleshooting Steps:

    • Review the storage conditions and handling of the DMSO solution. Exposure to light, high temperatures, or water can accelerate degradation.

    • If possible, try to identify the degradation products by mass spectrometry to understand the degradation pathway.

    • Prepare a fresh solution and re-analyze to confirm if the extraneous peaks are absent.

Data Summary

Table 1: General Stability of Compounds in DMSO at Room Temperature

Storage DurationProbability of Observing Compound
3 months92%[2][8]
6 months83%[2][8]
1 year52%[2][8]

Table 2: Recommended Storage Conditions for DMSO Stock Solutions

Storage DurationTemperatureKey Considerations
Short-term (days to weeks)4°CProtect from light; use tightly sealed containers.
Long-term (months to years)-20°C or -80°CAliquot to avoid repeated freeze-thaw cycles; use anhydrous DMSO.[3]

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO using HPLC-UV

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with an appropriate solvent (e.g., acetonitrile/water). Analyze this sample by HPLC-UV to determine the initial peak area of the compound. This will serve as the baseline (100% purity).

  • Sample Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Allow the aliquot to thaw and reach room temperature. Prepare and analyze the sample by HPLC-UV as described in step 2.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at time zero. A decrease in the relative peak area indicates degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_results Results prep_stock Prepare 10 mM Stock in Anhydrous DMSO time_zero Time Zero Analysis (HPLC-UV) prep_stock->time_zero storage_rt Room Temperature prep_stock->storage_rt storage_4c 4°C prep_stock->storage_4c storage_neg20c -20°C prep_stock->storage_neg20c data_analysis Compare Peak Areas to Determine Degradation time_zero->data_analysis time_points Time Point Analysis (HPLC-UV) time_points->data_analysis storage_rt->time_points storage_4c->time_points storage_neg20c->time_points

Caption: Workflow for assessing compound stability in DMSO.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies Temperature Temperature Degradation Compound Degradation Temperature->Degradation Precipitation Precipitation Temperature->Precipitation Water Water Content Water->Degradation Light Light Exposure Light->Degradation LowTemp Low Temperature Storage LowTemp->Degradation LowTemp->Precipitation Anhydrous Use Anhydrous DMSO Anhydrous->Degradation Protect Protect from Light Protect->Degradation ProperMixing Proper Mixing Before Use ProperMixing->Precipitation

Caption: Factors influencing compound stability in DMSO.

References

Technical Support Center: N-isopentyl-3,t-dimethylbenzamide Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-isopentyl-3,5-dimethylbenzamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental assays.

Section 1: High-Performance Liquid Chromatography (HPLC) Assay Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound. This section addresses potential issues related to HPLC analysis.

Frequently Asked Questions (FAQs) - HPLC

Q1: I am seeing variable peak areas for my this compound standard. What are the possible causes?

A1: Variability in peak areas can stem from several factors:

  • Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. Manual injection variability can be high; consistent technique is crucial.

  • Sample Evaporation: If samples are left on the autosampler for extended periods, solvent evaporation can concentrate the sample, leading to larger peak areas. Use vial caps with septa to minimize evaporation.

  • Standard Solution Instability: this compound may degrade over time, especially if not stored properly. Prepare fresh standards daily and store stock solutions at -20°C or below, protected from light. For working solutions, it is advisable to keep them in an autosampler cooled to 4°C.

Q2: My retention time for this compound is shifting between runs. What should I check?

A2: Retention time shifts are typically due to changes in the mobile phase composition, flow rate, or column temperature.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently. Use a precise graduated cylinder or volumetric flasks. Premixing solvents and degassing thoroughly before use is critical.

  • Flow Rate Fluctuation: Check the HPLC pump for any leaks or pressure fluctuations. A steady flow rate is essential for reproducible retention times.

  • Column Temperature: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

Q3: I'm observing peak tailing with my this compound peak. How can I improve the peak shape?

A3: Peak tailing can be caused by interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the column. For amide compounds, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) can often improve peak shape.

  • Column Contamination: A contaminated guard column or analytical column can lead to peak tailing. Flush the column with a strong solvent or replace the guard column.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in poor peak shape. Try diluting your sample.

Troubleshooting Guide: HPLC Analysis of this compound
Problem Potential Cause Recommended Solution
No Peak Detected Incorrect wavelength setting on the detector.Determine the UV absorbance maximum for this compound (a UV scan is recommended). A wavelength of around 254 nm is a common starting point for benzamides.
Compound not eluting from the column.The mobile phase may be too weak. Increase the percentage of the organic solvent (e.g., acetonitrile or methanol).
Detector lamp failure.Check the detector lamp status and replace if necessary.
Split Peaks Co-elution with an interfering substance.Modify the mobile phase gradient or composition to improve separation.
Column channeling or degradation.Replace the analytical column.
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase whenever possible.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase thoroughly.
Contaminated mobile phase or detector cell.Prepare fresh mobile phase and flush the detector cell.
Leaking pump seals or fittings.Inspect the system for leaks and tighten or replace fittings as needed.
Experimental Protocol: HPLC Method for this compound Quantification

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at 1 mg/mL. Prepare a series of working standards by diluting the stock solution in the initial mobile phase composition.

Section 2: Cell-Based Assay Troubleshooting (Assumed TRPA1 Agonist)

This section provides guidance for troubleshooting cell-based assays, assuming this compound acts as a TRPA1 agonist. The most common assays for TRPA1 activity are calcium imaging and electrophysiology (patch-clamp).

Signaling Pathway: Assumed TRPA1 Activation

TRPA1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens to allow Compound This compound Compound->TRPA1 Binds to and activates Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_influx->Downstream Initiates

Caption: Assumed signaling pathway of this compound activating the TRPA1 channel.

Frequently Asked Questions (FAQs) - Cell-Based Assays

Q1: I am not observing any response in my calcium imaging assay after applying this compound.

A1: A lack of response could be due to several factors:

  • Compound Solubility: this compound may have low aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting into the assay buffer. The final DMSO concentration should typically be below 0.5% to avoid off-target effects.

  • Cell Health and TRPA1 Expression: Confirm that your cells are healthy and express functional TRPA1 channels. Use a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) as a positive control.

  • Incorrect Compound Concentration: You may be using a concentration that is too low to elicit a response. Perform a dose-response curve to determine the optimal concentration range.

  • Calcium Dye Loading: Ensure that the cells are properly loaded with the calcium indicator dye. Check for even dye distribution and minimal background fluorescence.

Q2: The variability between replicate wells in my 96-well plate assay is very high.

A2: High variability can be caused by several experimental inconsistencies:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.

  • Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques, especially for small volumes.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical measurements or ensure proper plate sealing and incubation.

  • Compound Precipitation: The compound may be precipitating out of solution at the tested concentrations. Visually inspect the wells for any precipitate.

Q3: My positive control (AITC) works, but I see a very weak or no response with this compound.

A3: This suggests an issue specific to your test compound:

  • Compound Potency: this compound may be a less potent TRPA1 agonist compared to your positive control. You may need to test higher concentrations.

  • Compound Stability: The compound may be degrading in the assay buffer. Prepare fresh dilutions immediately before use.

  • Specific Agonist Properties: Different agonists can have different activation kinetics. Ensure your data acquisition time is sufficient to capture the response.

Troubleshooting Guide: Calcium Imaging Assay for TRPA1 Activation
Problem Potential Cause Recommended Solution
High Background Fluorescence Incomplete removal of extracellular dye.Wash cells thoroughly with assay buffer after dye loading.
Cell death or membrane damage.Check cell viability and use a lower concentration of dye or a less toxic formulation.
Autofluorescence of the compound.Run a control with the compound in cell-free wells to assess its intrinsic fluorescence.
No Response to Positive Control Poor cell health.Ensure proper cell culture conditions and passage number.
Inactive positive control.Use a fresh, validated stock of the positive control.
Incorrect assay buffer composition.Verify the concentration of calcium and other ions in the assay buffer.
Signal Fades Quickly Photobleaching of the fluorescent dye.Reduce the intensity and duration of the excitation light.
Receptor desensitization.This is a known characteristic of TRP channels. Analyze the peak response.

Experimental Workflow: Calcium Imaging Assay

Calcium_Imaging_Workflow A Seed TRPA1-expressing cells in a 96-well plate B Culture cells for 24-48 hours A->B C Load cells with a calcium indicator dye (e.g., Fluo-4 AM) B->C D Wash cells to remove extracellular dye C->D E Acquire baseline fluorescence D->E F Add this compound (and controls) E->F G Record fluorescence changes over time F->G H Analyze data to determine calcium influx G->H

Caption: A typical experimental workflow for a calcium imaging assay.

Experimental Protocol: Calcium Imaging
  • Cell Line: HEK293 or CHO cells stably expressing human TRPA1.

  • Assay Plate: Black-walled, clear-bottom 96-well plates.

  • Calcium Indicator: Fluo-4 AM (or similar calcium-sensitive dye).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Procedure:

    • Seed cells at an appropriate density to reach 80-90% confluency on the day of the assay.

    • Incubate cells for 24-48 hours.

    • Prepare a loading solution of Fluo-4 AM in assay buffer (typically 1-5 µM) with an equal volume of 0.04% Pluronic F-127.

    • Remove culture medium and add the loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with assay buffer.

    • Add assay buffer to each well.

    • Place the plate in a fluorescence plate reader and record baseline fluorescence (Excitation ~485 nm, Emission ~520 nm).

    • Add this compound at various concentrations (and positive/negative controls) and immediately begin recording fluorescence intensity over time.

Section 3: Compound Handling and Stability

Proper handling and storage of this compound are crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) - Compound Handling

Q1: What is the best solvent to dissolve this compound?

A1: Based on the properties of similar benzamides, this compound is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, DMSO is a common choice for preparing high-concentration stock solutions.

Q2: How should I store the solid compound and its stock solutions?

A2:

  • Solid Compound: Store the solid compound in a tightly sealed container at room temperature or refrigerated (2-8°C), protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: How stable is this compound in aqueous assay buffers?

A3: The stability in aqueous solutions can be limited. It is recommended to prepare fresh dilutions from the stock solution for each experiment. Avoid prolonged storage of the compound in aqueous buffers, especially at room temperature.

Compound Stability and Solubility Data (Hypothetical)

The following table provides hypothetical data for illustrative purposes. Actual values should be determined experimentally.

Parameter Value Conditions
Solubility in DMSO > 50 mg/mLRoom Temperature
Solubility in Ethanol > 20 mg/mLRoom Temperature
Aqueous Solubility < 10 µg/mLpH 7.4, Room Temperature
Stability in DMSO Stock (-20°C) Stable for at least 6 monthsProtected from light
Stability in Assay Buffer (RT) Significant degradation observed after 2 hours

Logical Diagram: Stock Solution Preparation and Use

Stock_Preparation A Weigh solid This compound B Dissolve in high-purity DMSO to create a concentrated stock solution A->B C Aliquot into single-use vials B->C D Store aliquots at -20°C or -80°C C->D E For each experiment, thaw one aliquot D->E F Prepare serial dilutions in assay buffer immediately before use E->F G Use in assay F->G

Caption: Recommended workflow for preparing and using this compound stock solutions.

Technical Support Center: Analysis of N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in N-isopentyl-3,5-dimethylbenzamide samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on the common synthetic route involving the acylation of isopentylamine with 3,5-dimethylbenzoyl chloride, the most probable impurities include:

  • Unreacted Starting Materials:

    • 3,5-dimethylbenzoic acid

    • Isopentylamine

  • Reagent-Related Impurities:

    • Residual thionyl chloride or oxalyl chloride (if used to make the acyl chloride) which may lead to the formation of alkyl halide impurities.[1]

  • Side-Reaction Products:

    • N,N'-diisopentylurea (if phosgene or a phosgene equivalent is used).

    • Products of side reactions involving residual solvents or catalysts.

  • Degradation Products:

    • Hydrolysis of the amide bond back to 3,5-dimethylbenzoic acid and isopentylamine, especially if the sample is exposed to acidic or basic conditions.

Q2: Which analytical techniques are most suitable for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase method is typically a good starting point.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data for structural elucidation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural characterization of unknown impurities, especially when isolated.[1] It can also be used for quantitative analysis.

Q3: My HPLC chromatogram shows unexpected peaks. How can I identify them?

A3: To identify unknown peaks in your HPLC chromatogram, a systematic approach is necessary. This typically involves collecting the fractions corresponding to the unknown peaks and subjecting them to further analysis, such as mass spectrometry (LC-MS) or NMR, for structural elucidation.[3]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Problem: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Overload Dilute the sample and reinject.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For amides, a neutral or slightly acidic pH is often suitable.
Contamination on Column Frit or Packing Material Flush the column with a strong solvent. If the problem persists, replace the column.
Co-elution with an Impurity Modify the mobile phase composition or gradient to improve separation.

A troubleshooting workflow for HPLC peak shape issues is outlined below:

hplc_troubleshooting start Poor Peak Shape (Tailing/Fronting) dilute Dilute Sample and Re-inject start->dilute check_peak Peak Shape Improved? dilute->check_peak adjust_ph Adjust Mobile Phase pH check_peak->adjust_ph No end_good Problem Solved check_peak->end_good Yes flush_column Flush Column with Strong Solvent adjust_ph->flush_column modify_mobile_phase Modify Mobile Phase Composition/Gradient flush_column->modify_mobile_phase end_bad Issue Persists Consider New Column modify_mobile_phase->end_bad

Caption: HPLC Peak Shape Troubleshooting Workflow.

GC-MS Analysis Troubleshooting

Problem: No peak corresponding to this compound is observed, or the peak is very small.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Analyte is not volatile enough or is thermally labile Consider derivatization to increase volatility. Alternatively, use a technique like LC-MS.
Incorrect Inlet Temperature Optimize the inlet temperature. Too low may result in poor vaporization, while too high may cause degradation.
Column Bleed Condition the column according to the manufacturer's instructions.
Active Sites in the Inlet or Column Use a deactivated liner and/or a column designed for active compounds.
NMR Spectroscopy Troubleshooting

Problem: Unexpected signals in the 1H NMR spectrum.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Residual Solvents Compare observed signals with known chemical shifts of common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).
Unreacted Starting Materials Compare the spectrum to reference spectra of 3,5-dimethylbenzoic acid and isopentylamine.
Water in the Sample A broad peak, typically between 1.5 and 4.5 ppm (in CDCl3), may indicate the presence of water.
Structural Isomers Consider the possibility of isomeric impurities and use 2D NMR techniques (e.g., COSY, HSQC) to aid in structural elucidation.

A logical workflow for identifying unknown NMR signals is as follows:

nmr_troubleshooting start Unexpected Signals in 1H NMR check_solvents Compare to Known Solvent Shifts start->check_solvents is_solvent Signal Identified as Solvent? check_solvents->is_solvent check_starting_materials Compare to Starting Material Spectra is_solvent->check_starting_materials No end_identified Impurity Identified is_solvent->end_identified Yes is_sm Signal Identified as Starting Material? check_starting_materials->is_sm check_water Check for Broad Peak (H2O) is_sm->check_water No is_sm->end_identified Yes is_water Signal Identified as Water? check_water->is_water advanced_nmr Perform 2D NMR (COSY, HSQC) is_water->advanced_nmr No is_water->end_identified Yes end_unknown Impurity Remains Unknown (Requires Isolation) advanced_nmr->end_unknown

Caption: Workflow for Identifying Unknown NMR Signals.

Experimental Protocols

Proposed Starting Method for HPLC Analysis

This is a suggested starting point for method development. Optimization will likely be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

This method is adapted from a similar analysis of a substituted 3,5-dimethylbenzamide derivative.[2][5]

Proposed Starting Method for GC-MS Analysis
Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
General Protocol for NMR Sample Preparation
  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3).

  • If quantitative analysis is desired, add a known amount of an internal standard with a signal that does not overlap with the analyte or expected impurity signals.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the 1H NMR spectrum. If necessary, acquire 13C and 2D NMR spectra.

References

How to prevent degradation of N-isopentyl-3,5-dimethylbenzamide during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-isopentyl-3,5-dimethylbenzamide during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a substituted benzamide compound. While specific research applications for this exact molecule are not extensively documented in publicly available literature, structurally similar N-substituted benzamides have been investigated for a variety of biological activities. These include roles as antimicrobial agents, enzyme inhibitors (such as for dipeptidyl peptidase-IV), and antioxidants. Therefore, it is likely used in drug discovery and development research targeting these or related pathways.

Q2: What are the main causes of degradation for this compound?

Amides, in general, are relatively stable functional groups. However, degradation of this compound can be induced by several factors commonly encountered in experimental settings. The primary degradation pathways to consider are:

  • Hydrolysis: Cleavage of the amide bond can occur under strongly acidic or basic conditions, especially when heated. This will result in the formation of 3,5-dimethylbenzoic acid and isopentylamine.

  • Oxidation: The isopentyl group and the dimethyl-substituted benzene ring can be susceptible to oxidation, particularly in the presence of oxidizing agents, metal ions, or when exposed to air over long periods at elevated temperatures.

  • Photodegradation: Exposure to high-intensity light, especially UV light, can potentially lead to the degradation of the molecule.

  • Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures (above 160°C) can cause thermal decomposition.[1]

Q3: How should I properly store this compound?

To ensure the long-term stability of this compound, it is recommended to:

  • Store the compound in a tightly sealed, airtight container to protect it from moisture and atmospheric oxygen.

  • Keep the container in a cool, dry, and dark place. A refrigerator or freezer is ideal for long-term storage.

  • Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation, especially if it will be stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, indicating potential degradation of this compound.

Observed Issue Potential Cause of Degradation Recommended Actions & Prevention
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Hydrolysis, Oxidation, or Photodegradation- Analyze a freshly prepared sample to confirm the new peaks are not present initially.- If hydrolysis is suspected, ensure all solvents and reagents are anhydrous and avoid extreme pH conditions.- If oxidation is suspected, de-gas all solvents and consider running the reaction under an inert atmosphere.- Protect the sample from light by using amber vials or covering glassware with aluminum foil.
Loss of biological activity or inconsistent experimental results. Degradation of the active compound.- Prepare fresh stock solutions for each experiment.- Re-purify the compound if it has been stored for a long time or under suboptimal conditions.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradants and assess the stability-indicating nature of your analytical method.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Oxidation or uptake of moisture.- Discard the compound if significant changes are observed.- For future batches, ensure storage in a desiccator or under an inert atmosphere.
pH of the reaction mixture changes unexpectedly. Hydrolysis leading to the formation of acidic (3,5-dimethylbenzoic acid) and basic (isopentylamine) products.- Buffer the reaction mixture if the experimental conditions allow.- Monitor the pH throughout the experiment.- Use aprotic solvents where possible to minimize hydrolysis.

Quantitative Data on Degradation

Stress Condition Typical Conditions for Forced Degradation Studies Expected Degradation of this compound Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursModerate to Significant3,5-Dimethylbenzoic acid, Isopentylamine
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursModerate to Significant3,5-Dimethylbenzoate, Isopentylamine
Oxidation 3% H₂O₂ at room temperature for 24 hoursModerateOxidized derivatives of the isopentyl chain and/or aromatic ring
Thermal Degradation 100°C for 48 hoursLow to ModerateVarious thermal decomposition products
Photodegradation Exposure to UV light (254 nm) for 24 hoursLow to ModeratePhotolytic cleavage or rearrangement products

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay to monitor the purity of this compound and detect any degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of the compound (likely around 220-280 nm).

  • Injection Volume: 10 µL

3. Forced Degradation Study Protocol:

To ensure the analytical method is stability-indicating, a forced degradation study should be performed.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize the samples before injection.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C. Sample as above and neutralize before injection.

  • Oxidation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature. Sample at various time points.

  • Thermal Stress: Store the solid compound at a high temperature (e.g., 80°C) for several days. Also, heat a solution of the compound.

  • Photostability: Expose a solution of the compound to UV light.

4. Analysis and Method Validation:

  • Inject the stressed samples into the HPLC system.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

5. Quenching Degradation Reactions:

  • Acid/Base Hydrolysis: Neutralize the reaction mixture with an equimolar amount of base or acid, respectively.

  • Oxidation: For reactions involving peroxides, a quenching agent like sodium bisulfite can be added.

Visualizations

Hypothetical Signaling Pathway

Given that N-substituted benzamides can act as enzyme inhibitors, the following diagram illustrates a hypothetical signaling pathway where this compound could be involved, for instance, as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor.

Signaling_Pathway cluster_0 Cell Membrane GLP-1_Receptor GLP-1 Receptor Insulin_Release Increased Insulin Release GLP-1_Receptor->Insulin_Release DPP-IV DPP-IV Inactive_GLP-1 GLP-1 (Inactive) DPP-IV->Inactive_GLP-1 GLP-1 GLP-1 (Active) GLP-1->GLP-1_Receptor Activates GLP-1->DPP-IV Degraded by This compound This compound This compound->DPP-IV Inhibits

Caption: Hypothetical inhibition of DPP-IV by this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a forced degradation study and developing a stability-indicating analytical method.

Experimental_Workflow cluster_input Input cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output Compound This compound Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Heat Thermal Stress Compound->Heat Light Photodegradation Compound->Light Analysis Analyze Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis HPLC Develop HPLC Method HPLC->Analysis Validation Validate Method Analysis->Validation Stable Stability Profile Validation->Stable Method Validated Stability-Indicating Method Validation->Method

Caption: Workflow for forced degradation and stability-indicating method development.

References

Technical Support Center: N-isopentyl-3,5-dimethylbenzamide and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference from N-isopentyl-3,5-dimethylbenzamide in fluorescence-based assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

Q2: What are the primary mechanisms of compound interference in fluorescence-based assays?

There are two main mechanisms by which a compound like this compound can interfere with a fluorescence-based assay:

  • Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelength as the assay's fluorophore. This leads to an artificially high signal, potentially resulting in a false positive.[1][4] The incidence of autofluorescence is generally higher in the blue-green spectral region.[4]

  • Quenching (Inner Filter Effect): The compound may absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore. This phenomenon, known as the inner filter effect, reduces the detected signal and can lead to false negatives.[1][2]

Troubleshooting Guide

If you suspect that this compound is interfering with your assay, follow this troubleshooting guide.

Issue 1: Higher than expected fluorescence signal (Potential False Positive)

Possible Cause Recommended Action
Autofluorescence of this compound Perform an autofluorescence check by running the assay with the compound but without the fluorescent probe. A significant signal in the absence of the probe indicates compound autofluorescence.
Contamination of the compound stock Ensure the purity of your compound stock. If possible, test a fresh batch of the compound.
Non-specific binding Optimize blocking steps and washing protocols to minimize non-specific interactions.[5]

Issue 2: Lower than expected fluorescence signal (Potential False Negative)

Possible Cause Recommended Action
Fluorescence Quenching by this compound Perform a quenching assay. Measure the fluorescence of the probe with and without the compound. A significant decrease in fluorescence in the presence of the compound suggests quenching.
Compound Precipitation Visually inspect the assay wells for any signs of precipitation. Centrifuge the plate and check for a pellet. Compound insolubility can scatter light and affect readings.
Chemical degradation of the fluorophore Ensure the stability of your fluorescent probe under the assay conditions and in the presence of the test compound.

Experimental Protocols

Here are detailed protocols to help you identify and characterize potential interference from this compound.

Protocol 1: Autofluorescence Assessment

Objective: To determine if this compound is autofluorescent at the assay's excitation and emission wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Assay-compatible microplates (e.g., black-walled, clear-bottom)

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with only the assay buffer as a negative control.

  • Read the plate on the microplate reader using the same excitation and emission wavelengths as your primary assay.

  • Subtract the average fluorescence of the buffer-only wells from the fluorescence of the compound-containing wells.

  • Plot the net fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Quenching (Inner Filter Effect) Assessment

Objective: To determine if this compound quenches the fluorescence of the assay's probe.

Materials:

  • This compound stock solution

  • Fluorescent probe used in the assay

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Assay-compatible microplates

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Prepare a solution of the fluorescent probe in the assay buffer at the concentration used in the primary assay.

  • In the microplate, add the fluorescent probe to all wells.

  • Add the serial dilutions of this compound to the wells containing the fluorescent probe.

  • Include control wells with the fluorescent probe and assay buffer only (no compound).

  • Read the plate on the microplate reader using the assay's excitation and emission wavelengths.

  • Calculate the percent quenching for each compound concentration using the following formula: % Quenching = (1 - (Fluorescence_compound / Fluorescence_control)) * 100

  • Plot the percent quenching against the compound concentration. A concentration-dependent increase in quenching indicates an inner filter effect.

Data Presentation

The following tables illustrate how to present the data obtained from the troubleshooting experiments.

Table 1: Hypothetical Autofluorescence Data for this compound

Compound Concentration (µM)Raw Fluorescence Units (RFU)Net Fluorescence (RFU)
0 (Buffer)500
1150100
5550500
1011001050
2526002550
5051005050

Table 2: Hypothetical Quenching Data for this compound

Compound Concentration (µM)Fluorescence with Probe (RFU)% Quenching
0 (Control)100000
195005
5800020
10650035
25400060
50200080

Visualizations

The following diagrams illustrate key concepts related to assay interference and troubleshooting workflows.

Interference_Mechanisms cluster_autofluorescence Autofluorescence cluster_quenching Quenching (Inner Filter Effect) Compound This compound Emission_Compound Compound Emission Compound->Emission_Compound Emits Light Excitation Excitation Light Excitation->Compound Absorbs Light Detector_A Detector Emission_Compound->Detector_A False Positive Signal Compound_Q This compound Excitation_Q Excitation Light Excitation_Q->Compound_Q Absorbs Fluorophore Fluorophore Excitation_Q->Fluorophore Emission_Fluorophore Fluorophore Emission Fluorophore->Emission_Fluorophore Emission_Fluorophore->Compound_Q Absorbs Detector_Q Detector Emission_Fluorophore->Detector_Q Reduced Signal (False Negative)

Caption: Mechanisms of compound interference in fluorescence assays.

Troubleshooting_Workflow Start Suspected Interference with This compound Check_Signal Observe Assay Signal Start->Check_Signal High_Signal Signal Increased? Check_Signal->High_Signal Yes Low_Signal Signal Decreased? Check_Signal->Low_Signal No Autofluorescence_Test Perform Autofluorescence Test High_Signal->Autofluorescence_Test Yes No_Interference No Apparent Interference High_Signal->No_Interference No Quenching_Test Perform Quenching Test Low_Signal->Quenching_Test Yes Low_Signal->No_Interference No Is_Autofluorescent Is it Autofluorescent? Autofluorescence_Test->Is_Autofluorescent Is_Quenching Does it Quench? Quenching_Test->Is_Quenching Mitigate_A Mitigation Strategies: - Use red-shifted probe - Subtract background - Counter-screen Is_Autofluorescent->Mitigate_A Yes Is_Autofluorescent->No_Interference No Mitigate_Q Mitigation Strategies: - Lower compound concentration - Use brighter probe - Orthogonal assay Is_Quenching->Mitigate_Q Yes Is_Quenching->No_Interference No End Proceed with Caution/ Re-evaluate Compound Mitigate_A->End Mitigate_Q->End

References

Technical Support Center: Synthesis of N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-isopentyl-3,5-dimethylbenzamide. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the amidation of 3,5-dimethylbenzoic acid with isopentylamine. To achieve high yields and facilitate scalability, the carboxylic acid is typically activated first. A common and effective method is the conversion of 3,5-dimethylbenzoic acid to 3,5-dimethylbenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with isopentylamine. One-pot procedures where the acid chloride is generated in situ are often preferred for their efficiency.[1]

Q2: What are the critical parameters to control during the reaction?

A2: Key parameters to control include:

  • Temperature: The initial reaction to form the acyl chloride is often performed at room temperature or with gentle heating. The subsequent reaction with the amine is typically carried out at a controlled temperature, sometimes starting at 0°C and allowing it to warm to room temperature to manage the exothermic nature of the reaction.[2]

  • Stoichiometry: Precise control of the molar ratios of the reactants (3,5-dimethylbenzoic acid, thionyl chloride, and isopentylamine) and the base (e.g., triethylamine) is crucial for maximizing yield and minimizing side products.

  • Moisture: The reaction should be carried out under anhydrous conditions, as thionyl chloride and the resulting acyl chloride are sensitive to moisture. The presence of water can lead to the hydrolysis of the acyl chloride back to the carboxylic acid, reducing the overall yield.

Q3: What are the potential side reactions, and how can they be minimized?

A3: A common side reaction is the formation of a symmetric anhydride from the reaction of the acyl chloride with the carboxylate salt of 3,5-dimethylbenzoic acid. This can be minimized by the slow addition of thionyl chloride and ensuring that the amine is available to react with the acyl chloride as it is formed. Another potential issue is the reaction of the product with any remaining acyl chloride, though this is less common with primary amines. Using a slight excess of the amine can help to ensure the complete consumption of the acyl chloride.

Q4: What is the best work-up and purification strategy for this compound?

A4: A standard aqueous work-up is typically employed. The reaction mixture is often quenched with water or a dilute acid solution to remove any unreacted amine and the hydrochloride salt of the base. The product is then extracted into an organic solvent. Purification is commonly achieved by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: One-Pot Synthesis using Thionyl Chloride

This protocol is adapted from a general method for the one-pot synthesis of amides from carboxylic acids.[1]

Materials:

  • 3,5-Dimethylbenzoic acid

  • Isopentylamine (3-methyl-1-butylamine)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-dimethylbenzoic acid (1.0 mmol, 1.0 eq) and isopentylamine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (3.0 mmol, 3.0 eq).

  • Stir the mixture at room temperature.

  • Slowly add thionyl chloride (1.0 mmol, 1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M NaOH (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the acyl chloride. 2. Hydrolysis of the acyl chloride due to moisture. 3. Poor quality of reagents.1. Ensure the thionyl chloride is fresh and added slowly. Consider a two-step process where the acyl chloride is formed first, and then the amine is added. 2. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere. 3. Check the purity of the starting materials.
Presence of Unreacted 3,5-Dimethylbenzoic Acid 1. Insufficient amount of thionyl chloride. 2. Deactivation of thionyl chloride by moisture.1. Use a slight excess of thionyl chloride (e.g., 1.1 equivalents). 2. Ensure all reagents and solvents are dry.
Formation of a White Precipitate (likely triethylamine hydrochloride) This is a normal byproduct of the reaction.The precipitate will be removed during the aqueous work-up.
Difficult Purification Presence of closely eluting impurities or unreacted starting materials.1. Optimize the recrystallization solvent system. 2. For column chromatography, try different solvent gradients (e.g., a gradient of ethyl acetate in hexanes).
Product is an Oil Instead of a Solid The product may be impure or have a low melting point.1. Ensure the product is pure by NMR or other analytical techniques. 2. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended.

Data Presentation

Table 1: Reactant and Product Properties

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C)
3,5-Dimethylbenzoic acidC₉H₁₀O₂150.17268-270166-169
IsopentylamineC₅H₁₃N87.1695-50
Thionyl chlorideSOCl₂118.9776-104.5
TriethylamineC₆H₁₅N101.1989.5-114.7
This compoundC₁₄H₂₁NO219.33--

Note: The melting point of the final product will depend on its purity.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification 3_5_DMBA 3,5-Dimethylbenzoic Acid ReactionVessel Reaction in DCM 3_5_DMBA->ReactionVessel Isopentylamine Isopentylamine Isopentylamine->ReactionVessel SOCl2 Thionyl Chloride SOCl2->ReactionVessel Et3N Triethylamine Et3N->ReactionVessel Quench Aqueous Quench (HCl) ReactionVessel->Quench Reaction Mixture Extraction Extraction Quench->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: One-pot synthesis workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low/No Yield? CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents Yes ImpureProduct Product Impure? Start->ImpureProduct No CheckConditions Were reaction conditions (temp, time) correct? CheckReagents->CheckConditions Yes Failure Consult further literature CheckReagents->Failure No CheckStoichiometry Was stoichiometry accurate? CheckConditions->CheckStoichiometry Yes CheckConditions->Failure No CheckStoichiometry->ImpureProduct Yes CheckStoichiometry->Failure No OptimizePurification Optimize recrystallization or chromatography. ImpureProduct->OptimizePurification Yes Success Successful Synthesis ImpureProduct->Success No Characterize Characterize impurities (e.g., by NMR). OptimizePurification->Characterize Characterize->Success

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Enhancing the Bioavailability of N-isopentyl-3,5-dimethylbenzamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of N-isopentyl-3,5-dimethylbenzamide formulations. Given the limited publicly available data on this specific molecule, the following guidance is based on established principles for improving the bioavailability of poorly water-soluble compounds, particularly those with structural similarities to benzamides.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor bioavailability of this compound?

Poor oral bioavailability of this compound is likely attributable to low aqueous solubility, a common characteristic of hydrophobic molecules.[1][2][3] The rate of dissolution in gastrointestinal fluids is often the rate-limiting step for the absorption of such compounds.[4][5] Factors such as a high crystalline lattice energy can further impede dissolution.

Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

The main approaches focus on increasing the compound's solubility and dissolution rate in the gastrointestinal tract.[2][3][4] Key strategies include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[4] These formulations form fine emulsions or microemulsions upon contact with aqueous fluids in the gut, facilitating drug absorption.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher dissolution rate than the crystalline form.[2][4]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2][4]

Q3: How do I select the best formulation strategy for my compound?

The choice of formulation strategy depends on the physicochemical properties of this compound, such as its solubility in various excipients, melting point, and the target dose.[3] A systematic approach involving pre-formulation studies is recommended.[6] This includes screening for solubility in a range of oils, surfactants, and polymers. The target dose is also a critical factor; for high doses, some approaches like cyclodextrin complexation may be limited by the amount of excipient required.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation development of this compound.

Issue 1: Low Drug Loading in Lipid-Based Formulations

Question: I am unable to achieve the desired concentration of this compound in my SEDDS formulation. What can I do?

Answer:

  • Systematic Excipient Screening: The solubility of the drug in individual excipients is a primary determinant of drug loading. Conduct a thorough screening of various oils, surfactants, and co-solvents to identify those with the highest solubilizing capacity for your compound.

  • Co-solvent Optimization: The addition of a co-solvent, such as ethanol, propylene glycol, or polyethylene glycol, can significantly enhance drug solubility in the lipid base.[6] Systematically vary the concentration of the co-solvent to find the optimal balance between drug solubility and formulation stability.

  • Temperature Effects: Gently warming the formulation during preparation can increase the solubility of the drug. However, it is crucial to assess the thermal stability of this compound to avoid degradation.[7]

  • Combination of Excipients: A combination of different surfactants or co-surfactants can sometimes lead to a synergistic effect on drug solubility.

Issue 2: Formulation Instability (Phase Separation or Precipitation)

Question: My liquid formulation appears clear initially but shows signs of phase separation or drug precipitation upon storage. How can I resolve this?

Answer:

  • Excipient Compatibility: Ensure all components of your formulation are compatible. Incompatibility between the drug and excipients, or among the excipients themselves, can lead to instability.

  • Thermodynamic Stability Assessment: Conduct long-term stability studies at various temperature and humidity conditions to assess the physical and chemical stability of the formulation.[8][9]

  • Increase Surfactant/Co-solvent Ratio: In lipid-based systems, increasing the concentration of the surfactant or co-solvent can improve the stability of the emulsion/microemulsion formed.

  • Moisture Control: For solid dosage forms, moisture can induce crystallization of an amorphous drug.[10] Proper packaging and storage in low-humidity environments are crucial.[10]

Issue 3: Poor In Vitro Dissolution Performance

Question: My formulated this compound shows poor release during in vitro dissolution testing. What are the potential causes and solutions?

Answer:

  • Inadequate Formulation Composition: The choice and ratio of excipients are critical. For SEDDS, a formulation that forms a fine and stable emulsion upon dilution will likely have better dissolution. For solid dispersions, the polymer selection influences the drug release profile.

  • Precipitation Upon Dilution: The drug may dissolve in the formulation but precipitate out when it comes into contact with the aqueous dissolution medium. Including precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), in the formulation can help maintain a supersaturated state.[5]

  • Dissolution Method Parameters: The dissolution medium, agitation speed, and temperature can all affect the results. Ensure your dissolution method is appropriate for the formulation being tested. For lipid-based formulations, a dissolution medium containing lipase may be more biorelevant.

Issue 4: High Variability in In Vivo Studies

Question: I am observing high inter-subject variability in the plasma concentrations of this compound in my animal studies. What could be the cause?

Answer:

  • Food Effects: The absorption of lipid-based formulations can be significantly influenced by the presence of food. Fed or fasted states can alter gastrointestinal physiology, affecting formulation performance. It is important to control the feeding status of the animals.

  • Formulation Robustness: The formulation may not be robust enough to perform consistently under varying physiological conditions. Re-evaluate the formulation to ensure it is optimized for consistent emulsification and drug release.

  • Dosing Accuracy: Ensure accurate and consistent administration of the formulation to each animal. For oral gavage, the technique and volume should be uniform.

Data Presentation

Due to the lack of specific experimental data for this compound, the following tables present hypothetical data to illustrate how to structure and compare results from formulation screening experiments.

Table 1: Hypothetical Solubility of this compound in Various Excipients at 25°C

Excipient ClassExcipient NameSolubility (mg/mL)
Oils Capryol 9015.2
Labrafil M 1944 CS25.8
Olive Oil8.5
Surfactants Kolliphor RH 4085.3
Tween 8060.1
Labrasol92.7
Co-solvents Transcutol HP150.5
Propylene Glycol45.3
Ethanol120.0

Table 2: Example Compositions and Performance of SEDDS Formulations

Formulation IDOil (Labrafil M 1944 CS) (% w/w)Surfactant (Labrasol) (% w/w)Co-solvent (Transcutol HP) (% w/w)Drug Load (mg/g)Emulsion Droplet Size (nm)
F140402050150
F23050206580
F32050308045

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination
  • Objective: To determine the saturation solubility of this compound in various formulation excipients.

  • Materials: this compound, selected oils, surfactants, and co-solvents, glass vials, orbital shaker with temperature control, analytical balance, HPLC system.

  • Method:

    • Add an excess amount of this compound to a glass vial containing a known volume (e.g., 2 mL) of the selected excipient.

    • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

    • After agitation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

Protocol 2: Preparation and Characterization of a SEDDS Formulation
  • Objective: To prepare a SEDDS formulation and characterize its self-emulsification properties.

  • Materials: Selected oil, surfactant, and co-solvent based on solubility studies, this compound, magnetic stirrer, water bath, particle size analyzer.

  • Method:

    • Weigh the required amounts of the oil, surfactant, and co-solvent into a glass beaker.

    • Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40°C) to reduce viscosity.

    • Stir the mixture gently with a magnetic stirrer until a homogenous solution is formed.

    • Add the pre-weighed this compound to the excipient mixture and continue stirring until the drug is completely dissolved.

    • To assess self-emulsification, add a small amount of the formulation (e.g., 1 mL) to a larger volume of distilled water (e.g., 250 mL) with gentle agitation.

    • Visually observe the formation of the emulsion and measure the resulting droplet size and polydispersity index using a particle size analyzer.

Protocol 3: Quantification of this compound in Biological Samples (Adapted from a similar method)

This protocol is a template and requires validation for this compound.

  • Objective: To quantify the concentration of this compound in plasma or tissue homogenates.

  • Materials: Plasma/tissue samples, this compound standard, internal standard, protein precipitation solvent (e.g., acetonitrile), HPLC system with a suitable detector (e.g., UV or MS).

  • Method:

    • Sample Preparation:

      • To a 100 µL aliquot of the biological sample, add an internal standard.

      • Add 300 µL of cold acetonitrile to precipitate proteins.

      • Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in a known volume of the mobile phase.

    • HPLC Analysis:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (isocratic or gradient elution may be required).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV absorbance at a predetermined wavelength or by mass spectrometry for higher sensitivity and selectivity.

    • Quantification: Construct a calibration curve using standard solutions of this compound and use it to determine the concentration in the unknown samples based on the peak area ratio to the internal standard.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants, Co-solvents) lipid_form Lipid-Based Formulation (e.g., SEDDS) solubility->lipid_form physchem Physicochemical Characterization (Melting Point, LogP) solid_disp Solid Dispersion physchem->solid_disp particle_red Particle Size Reduction physchem->particle_red dissolution Dissolution Testing lipid_form->dissolution particle_size Droplet/Particle Size Analysis lipid_form->particle_size solid_disp->dissolution particle_red->dissolution pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study stability Stability Assessment stability->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Figure 1. A generalized workflow for enhancing the bioavailability of poorly soluble compounds.

hypothetical_signaling_pathway compound This compound receptor Target Receptor (e.g., GPCR) compound->receptor Binds and Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates kinase Protein Kinase A (PKA) second_messenger->kinase Activates transcription_factor Transcription Factor (e.g., CREB) kinase->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Regulates Gene Expression

Figure 2. A representative signaling pathway potentially modulated by a novel benzamide derivative.

References

Reducing background noise in assays with N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-isopentyl-3,5-dimethylbenzamide in their assays. Our goal is to help you mitigate background noise and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential role in our assays?

This compound is a small molecule compound. While specific data on its mechanism of action is limited in publicly available literature, its benzamide core structure is found in a variety of biologically active molecules. Depending on the assay, it could be under investigation as a potential inhibitor, activator, or modulator of a specific biological target.

Q2: We are observing high background noise in our assay when using this compound. What are the common causes?

High background noise when using small molecules like this compound can stem from several factors:

  • Compound Precipitation: The compound may not be fully soluble in the assay buffer, leading to light scattering or non-specific binding of detection reagents.

  • Non-Specific Binding: The compound may bind to unintended targets in the assay, such as blocking proteins (e.g., BSA) or the surface of the microplate.[1][2]

  • Interference with Detection System: The compound might possess inherent fluorescent properties or interfere with the enzymatic activity of the reporter system (e.g., HRP, alkaline phosphatase).

  • Contamination: The compound stock solution or the assay reagents may be contaminated.

Q3: How can we determine if this compound is precipitating in our assay?

You can visually inspect the wells for turbidity after adding the compound. Additionally, you can measure the absorbance of the assay solution at a wavelength where the compound is not expected to absorb (e.g., 600 nm) before and after the addition of the compound. An increase in absorbance suggests precipitation.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

If you are experiencing a high background signal in a fluorescence-based assay, it is possible that this compound itself is fluorescent at the excitation and emission wavelengths you are using.

Troubleshooting Workflow:

A High Background Observed B Prepare Control Wells: - Buffer + Compound - Buffer Only A->B C Measure Fluorescence B->C D Is Fluorescence Higher in Compound Wells? C->D E Compound is Autofluorescent D->E Yes F Source of Background is Likely Elsewhere D->F No G Correct for Autofluorescence: Subtract Signal from 'Buffer + Compound' Wells E->G H Optimize Assay: - Change Fluorophore - Adjust Wavelengths E->H

Caption: Troubleshooting workflow for autofluorescence.

Experimental Protocol: Assessing Compound Autofluorescence

  • Prepare Solutions:

    • Assay Buffer

    • This compound stock solution (e.g., 10 mM in DMSO)

  • Plate Setup:

    • In a multi-well plate (use the same type as your assay), add assay buffer to three wells.

    • In another three wells, add assay buffer and spike in this compound to the final assay concentration.

  • Incubation: Incubate the plate under the same conditions as your assay (temperature and time).

  • Measurement: Read the fluorescence of the plate at the excitation and emission wavelengths used in your assay.

  • Analysis: Compare the average fluorescence of the wells with and without the compound. A significantly higher signal in the compound-containing wells indicates autofluorescence.

Issue 2: High Background Signal in Enzyme-Linked Immunosorbent Assays (ELISA) or Western Blots

High background in antibody-based assays can be caused by non-specific binding of the compound or its interference with the detection antibody or enzyme.

Troubleshooting Workflow:

A High Background in Immunoassay B Run Control Experiments: 1. No Primary Antibody 2. No Compound A->B C Analyze Results B->C D High Signal in 'No Primary Ab' Wells? C->D F High Signal Only in Compound Wells? C->F E Secondary Antibody Non-Specific Binding D->E Yes G Compound is Causing Non-Specific Binding F->G Yes H Background Unrelated to Compound F->H No I Optimize Blocking: - Increase Blocking Time - Change Blocking Agent G->I J Add Detergent (e.g., Tween-20) to Wash Buffers G->J

Caption: Troubleshooting non-specific binding in immunoassays.

Experimental Protocol: Investigating Non-Specific Binding

  • Plate/Membrane Preparation: Coat the plate or run the gel and transfer the proteins to a membrane as per your standard protocol.

  • Blocking: Block the plate/membrane. To optimize, you can test different blocking agents (e.g., 5% BSA, 5% non-fat milk) and incubation times (e.g., 1 hour at room temperature vs. overnight at 4°C).

  • Control Groups:

    • Group A (No Primary Antibody): Incubate with antibody diluent only.

    • Group B (No Compound): Proceed with your standard protocol without adding this compound.

    • Group C (Test): Proceed with your standard protocol including this compound.

  • Antibody Incubation: Add the primary antibody (to Groups B and C) and incubate.

  • Washing: Increase the number and duration of wash steps. Consider adding a mild detergent like Tween-20 to the wash buffer.

  • Secondary Antibody and Detection: Add the secondary antibody to all groups, followed by the detection substrate.

  • Analysis:

    • If Group A shows a high signal, the secondary antibody is likely binding non-specifically.

    • If Group C shows a significantly higher background than Group B, this compound is likely contributing to the non-specific signal.

Quantitative Data Summary

When troubleshooting, it is crucial to systematically vary parameters and quantify the results. The following table provides a template for organizing your data when optimizing assay conditions to reduce background noise.

Condition This compound (µM) Blocking Agent Wash Buffer Additive Signal (Arbitrary Units) Background (Arbitrary Units) Signal-to-Background Ratio
Standard505% BSANone1500080001.88
Optimization 1505% Non-fat MilkNone1450060002.42
Optimization 2505% BSA0.05% Tween-201520045003.38
Optimization 3255% BSA0.05% Tween-201200025004.80

Signaling Pathway Considerations

While the specific pathway affected by this compound may be the subject of your investigation, it is important to consider how non-specific interactions could lead to false-positive or false-negative results. The following diagram illustrates a hypothetical signaling pathway and highlights potential points of interference.

cluster_0 Cellular Signaling Pathway cluster_1 Assay Components Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor GeneExpression GeneExpression TranscriptionFactor->GeneExpression Compound This compound Compound->Kinase2 Intended Target Compound->TranscriptionFactor Potential Off-Target Effect Reporter Reporter Enzyme (e.g., HRP) Compound->Reporter Potential Interference

Caption: Potential points of interference in a signaling pathway.

This guide provides a starting point for troubleshooting issues related to the use of this compound in your assays. Remember to change only one variable at a time and to include appropriate controls in all your experiments.

References

Technical Support Center: N-isopentyl-3,5-dimethylbenzamide Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a general guide for the quality control and purity assessment of N-isopentyl-3,5-dimethylbenzamide. As this appears to be a compound with limited publicly available data, the provided protocols and troubleshooting advice are based on standard analytical techniques for similar small organic molecules and benzamide derivatives. Researchers should use this information as a starting point and optimize the methodologies for their specific requirements.

Frequently Asked Questions (FAQs)

1. What are the recommended analytical techniques for assessing the purity of this compound?

For the purity assessment of this compound, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantitative purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

2. What are the potential impurities that could be present in a sample of this compound?

Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products. Common impurities could include:

  • Starting materials: Unreacted 3,5-dimethylbenzoic acid and isopentylamine.

  • Reagents and catalysts: Residual coupling agents or catalysts used in the amidation reaction.

  • By-products: Products from side reactions occurring during the synthesis.

  • Degradation products: Compounds formed due to instability of the final product under storage or experimental conditions.

3. How can I confirm the identity and structure of this compound?

The identity and structure of this compound can be unequivocally confirmed using a combination of spectroscopic methods:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons of the 3,5-dimethylphenyl group, the protons of the isopentyl group, and the amide proton.

  • ¹³C NMR: Will provide information on the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amide functional group (C=O and N-H stretching).

Troubleshooting Guides

Issue 1: Unexpected peaks in the HPLC chromatogram.

  • Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

  • Answer: Unexpected peaks can arise from several sources. Follow these troubleshooting steps:

    • Blank Injection: Inject a blank sample (mobile phase or sample solvent) to check for contamination from the solvent or the HPLC system.

    • Sample Purity: The peaks may represent actual impurities in your sample. Consider potential side products from the synthesis or degradation.

    • Mobile Phase: Ensure the mobile phase is properly prepared, filtered, and degassed. Contaminants in the mobile phase can appear as peaks.

    • Column Contamination: The analytical column may be contaminated. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.

    • Sample Degradation: The compound may be degrading in the sample solvent or on the column. Investigate the stability of your compound under the analytical conditions.

Issue 2: Poor peak shape in HPLC analysis.

  • Question: My HPLC peak for this compound is showing tailing or fronting. How can I improve the peak shape?

  • Answer: Poor peak shape can be caused by several factors:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

    • Secondary Interactions: Peak tailing can be caused by interactions between the analyte and the stationary phase. Try adjusting the mobile phase pH or using a different column.

    • Column Degradation: The column may be nearing the end of its lifespan. Try using a new column.

    • Inappropriate Mobile Phase: The mobile phase may not be optimal for your compound. Experiment with different solvent compositions and gradients.

Quantitative Data Summary

The following table provides an example of HPLC parameters that could be used as a starting point for the analysis of benzamide derivatives. These parameters would need to be optimized for this compound.

ParameterExample Value
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid
Gradient Start with a lower percentage of acetonitrile and ramp up
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25-30 °C

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100%.

Protocol 2: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Method:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Injector Temperature: 250 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Analyze the mass spectrum of the main peak. The molecular ion peak should correspond to the molecular weight of this compound.

    • Compare the fragmentation pattern with the expected fragmentation of the molecule to confirm its structure.

Visualizations

QC_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_qc Quality Control & Purity Assessment cluster_release Product Release Synthesis Synthesis of this compound Initial_Characterization Initial Characterization (TLC, Melting Point) Synthesis->Initial_Characterization HPLC HPLC Purity (%) Initial_Characterization->HPLC GCMS GC-MS (Impurity Profile) Initial_Characterization->GCMS NMR NMR (Structure Confirmation) Initial_Characterization->NMR MS Mass Spec (Molecular Weight) Initial_Characterization->MS Specification_Check Check Against Specifications HPLC->Specification_Check GCMS->Specification_Check NMR->Specification_Check MS->Specification_Check Release Release for Use Specification_Check->Release

Caption: Quality control workflow for this compound.

HPLC_Troubleshooting Start Unexpected Peak in HPLC Chromatogram Blank Inject Blank Sample Start->Blank Peaks_Present Peaks still present? Blank->Peaks_Present Check_Solvent Check Solvent Purity Peaks_Present->Check_Solvent Yes No_Peaks Analyze Sample Again Peaks_Present->No_Peaks No Clean_System Clean HPLC System Check_Solvent->Clean_System Impurity Peak is likely an impurity in the sample No_Peaks->Impurity Impurity_ID cluster_detection Impurity Detection cluster_identification Impurity Identification cluster_control Impurity Control HPLC_Profile HPLC Impurity Profile LCMS LC-MS/MS for MW and Fragmentation HPLC_Profile->LCMS GCMS_Profile GC-MS Impurity Profile GCMS_Profile->LCMS Prep_HPLC Preparative HPLC for Isolation LCMS->Prep_HPLC NMR_Impurity NMR of Isolated Impurity Prep_HPLC->NMR_Impurity Modify_Synthesis Modify Synthesis Conditions NMR_Impurity->Modify_Synthesis Purification Improve Purification Method NMR_Impurity->Purification Set_Specification Set Impurity Specification Modify_Synthesis->Set_Specification Purification->Set_Specification

Technical Support Center: Method Validation for N-isopentyl-3,5-dimethylbenzamide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of N-isopentyl-3,5-dimethylbenzamide quantification, primarily using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for this compound quantification?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is further divided into repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2][3]

Q2: What is a typical starting point for developing an HPLC method for this compound?

A2: A good starting point for a neutral amide compound like this compound would be reversed-phase HPLC. A C18 column is often a suitable initial choice. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water. A UV detector is appropriate, and the detection wavelength should be set to the absorbance maximum of the analyte.

Q3: My calibration curve for this compound is not linear. What are the possible causes?

A3: Non-linearity in a calibration curve can stem from several factors:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Sample Overload: Injecting too much sample can lead to peak distortion and non-linearity.

  • Inappropriate Blank: The blank solution may not be representative of the sample matrix.

  • Chemical Interactions: The analyte may be interacting with the stationary phase in a non-ideal manner.

  • Incorrect Integration: The peak integration parameters may need to be optimized.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Interaction with Active Silanols Use a high-purity, end-capped silica column. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).[4]
Column Overload Reduce the injection volume or the concentration of the sample.[4][5]
Mismatched Injection Solvent Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[6]
Column Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[5]
Insufficient Mobile Phase Buffering While this compound is neutral, impurities or excipients may be ionizable. Ensure the mobile phase pH is controlled if necessary. A buffer concentration of 10-25 mM is typically sufficient.[4]
Issue 2: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Pump Malfunction or Leaks Check for leaks in the pump, injector, and detector.[5] Ensure the pump is delivering a constant flow rate.
Inconsistent Mobile Phase Composition Prepare the mobile phase fresh daily and ensure it is thoroughly mixed. If using a gradient, ensure the proportioning valves are functioning correctly.[6] Degas the mobile phase to prevent air bubbles.[7]
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a sequence.
Issue 3: Noisy Baseline

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents.[5] Filter the mobile phase before use.
Air Bubbles in the System Degas the mobile phase using an online degasser or by sonication.[7] Prime the system to remove any trapped air bubbles.
Detector Lamp Issues The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.
Leaks in the Flow Cell Inspect the detector flow cell for any leaks.[7]

Experimental Protocols

Protocol 1: Linearity Assessment
  • Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range should span the expected concentration of the samples.

  • Analysis: Inject each calibration standard in triplicate onto the HPLC system.

  • Data Analysis: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line.

Protocol 2: Accuracy (Spike Recovery)
  • Sample Preparation: Prepare a sample matrix (placebo) without the analyte.

  • Spiking: Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percent recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Protocol 3: Precision (Repeatability and Intermediate Precision)
  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.[8]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this new set of data and compare it to the repeatability results.[8]

Quantitative Data Summary

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,234
5.076,170
10.0151,980
25.0380,500
50.0758,900
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Spike Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)% Recovery
80%8.07.9599.4%
100%10.010.12101.2%
120%12.011.9199.3%

Table 3: Precision Data

ParameterConcentration (µg/mL)Mean (n=6)%RSD
Repeatability 10.010.050.8%
Intermediate Precision 10.010.151.2%

Visualizations

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Method Approved

Caption: Workflow for analytical method validation.

HPLCTroubleshooting cluster_investigate Investigation Steps Problem Chromatographic Problem (e.g., Peak Tailing) CheckSolvent Check Injection Solvent vs. Mobile Phase Problem->CheckSolvent CheckLoad Reduce Sample Load CheckSolvent->CheckLoad If no mismatch Solution Problem Resolved CheckSolvent->Solution If mismatched CheckColumn Inspect Column Health CheckLoad->CheckColumn If not overloaded CheckLoad->Solution If overloaded CheckSystem Check for Leaks/Bubbles CheckColumn->CheckSystem If column is OK CheckColumn->Solution If column was degraded CheckSystem->Solution If leak/bubble found

Caption: Troubleshooting logic for HPLC issues.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-isopentyl-3,5-dimethylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of this compound, a substituted benzamide, typically involves the coupling of 3,5-dimethylbenzoic acid (or its activated derivative) with isopentylamine. Common challenges include:

  • Inefficient Amide Bond Formation: Standard amide coupling reactions may be sluggish or incomplete. This can be due to the steric hindrance from the dimethyl-substituted phenyl ring or the nature of the amine.

  • Side Reactions: The formation of byproducts can complicate the purification process. A common side reaction is the double acylation of the primary amine if the reaction conditions are not carefully controlled.[1]

  • Purification Difficulties: The product's moderate lipophilicity can make separation from starting materials and nonpolar byproducts challenging.

Q2: What are the optimal storage conditions for this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] For long-term stability, it is recommended to store the compound as a solid at 2-8°C, protected from light.

Q3: My compound has low solubility in aqueous buffers for my biological assay. What can I do?

A3: this compound is expected to have low water solubility due to its hydrophobic isopentyl group and aromatic ring. To improve solubility in aqueous buffers:

  • Use a Co-solvent: Initially dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol before making the final dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not affect the biological system.

  • Prepare a Stock Solution: High-concentration stock solutions in an appropriate organic solvent can be prepared and then serially diluted.

  • Consider Formulation Strategies: For in vivo studies, formulation with solubilizing agents may be necessary.

Q4: I am observing inconsistent results in my cell-based assay. Could the compound be interfering with the assay itself?

A4: Yes, this is a possibility. Hydrophobic compounds like this compound can sometimes cause assay artifacts. Potential interferences include:

  • Compound Aggregation: At higher concentrations in aqueous media, the compound may form aggregates, leading to non-specific activity or inhibition.[3]

  • Fluorescence Interference: If you are using a fluorescence-based assay, the compound might be autofluorescent or quench the fluorescence of your reporter molecule.[4]

  • Luciferase Inhibition: In luciferase-based reporter assays, the compound could directly inhibit the luciferase enzyme, leading to a false interpretation of the results.[5]

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Ensure the use of an efficient coupling reagent (e.g., HATU, HOBt/EDC).- Optimize reaction time and temperature.- Use a slight excess of the amine component.
Inefficient activation of the carboxylic acid.- Convert 3,5-dimethylbenzoic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride prior to reaction with the amine.[6]
Loss of product during workup.- Use an appropriate organic solvent for extraction based on the product's polarity.- Minimize the number of aqueous washes if the product has some water solubility.
Presence of multiple spots on TLC after reaction Formation of side products (e.g., diacylated amine).- Slowly add the acyl chloride to the amine solution to avoid localized high concentrations of the acylating agent.[1]- Use a 1:1 stoichiometry of the acyl chloride to the amine.
Unreacted starting materials.- Monitor the reaction progress by TLC to ensure completion.- Consider using a slight excess of one of the reactants to drive the reaction to completion.
Difficulty in purifying the product by column chromatography Co-elution of the product with impurities.- Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Recrystallization from a suitable solvent system can be an effective purification method.
Product is not visible on TLC under UV light.- Use a TLC stain (e.g., potassium permanganate or iodine) to visualize the product.
Biological Assays
Problem Possible Cause Troubleshooting Steps
Precipitation of the compound in the assay plate Poor solubility of the compound in the aqueous assay buffer.- Decrease the final concentration of the compound.- Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of your assay.- Pre-warm the assay buffer before adding the compound solution.
Compound aggregation.- Include a non-ionic detergent (e.g., Triton X-100 or Tween 20) at a low concentration (e.g., 0.01%) in the assay buffer to prevent aggregation.
High background signal in a fluorescence assay Compound autofluorescence.- Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of your assay.- If the compound is fluorescent, consider using a different fluorescent dye with a spectral profile that does not overlap with the compound's fluorescence.[4]
Decreased signal in a fluorescence assay that is not dose-dependent Quenching of the fluorescent signal by the compound.- Perform a control experiment to measure the effect of the compound on the fluorescence of the free fluorophore or a positive control.- If quenching is observed, an alternative assay format may be necessary.[4]
Inhibition observed in a luciferase reporter assay Direct inhibition of the luciferase enzyme.- Perform a counter-screen with purified luciferase enzyme to determine if the compound is a direct inhibitor.[5]
Inconsistent dose-response curves Compound instability in the assay medium.- Assess the stability of the compound in the assay buffer over the time course of the experiment using HPLC or LC-MS.
Adsorption of the compound to plasticware.- Use low-binding microplates.- Include a carrier protein like bovine serum albumin (BSA) in the assay buffer.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound and a closely related analog, N,N-diethyl-3,5-dimethylbenzamide, for comparison.

PropertyThis compound (Estimated)N,N-diethyl-3,5-dimethylbenzamide
Molecular Formula C₁₄H₂₁NOC₁₃H₁₉NO[7]
Molecular Weight 219.32 g/mol 205.30 g/mol [7]
Appearance White to off-white solidNot available
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Poor in water; Soluble in organic solvents like DMSO, ethanol, methanol.Not available
logP (calculated) ~3.52.4[7]

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via the formation of an acyl chloride followed by amidation.

Step 1: Synthesis of 3,5-Dimethylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.[8]

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas ceases.[8]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,5-dimethylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate round-bottom flask, dissolve isopentylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 3,5-dimethylbenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Visualizations

Experimental Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoyl_Chloride 3,5-Dimethylbenzoyl_Chloride 3,5-Dimethylbenzoic_Acid->3,5-Dimethylbenzoyl_Chloride + Thionyl Chloride (Activation) Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->3,5-Dimethylbenzoyl_Chloride Reaction_Mixture Reaction_Mixture 3,5-Dimethylbenzoyl_Chloride->Reaction_Mixture + Isopentylamine (Amidation) Isopentylamine Isopentylamine Isopentylamine->Reaction_Mixture Workup Workup Reaction_Mixture->Workup Quenching & Extraction Crude_Product Crude_Product Workup->Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product This compound Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Postulated Signaling Pathway of Benzamide Derivatives as AMPA Receptor Modulators

G Postulated AMPA Receptor Modulation Pathway Benzamide_Derivative This compound AMPA_Receptor AMPA Receptor Benzamide_Derivative->AMPA_Receptor Positive Allosteric Modulation Ion_Channel_Opening Ion Channel Opening (Na+, Ca2+ influx) AMPA_Receptor->Ion_Channel_Opening Activates Glutamate Glutamate Glutamate->AMPA_Receptor Binds to Neuronal_Membrane <Neuronal Membrane> Neuronal_Excitation Increased Neuronal Excitation Ion_Channel_Opening->Neuronal_Excitation Synaptic_Plasticity Enhanced Synaptic Plasticity Neuronal_Excitation->Synaptic_Plasticity

Caption: Postulated signaling pathway of benzamide derivatives as positive allosteric modulators of the AMPA receptor.

References

Validation & Comparative

A Comparative Analysis of N-Isopentyl-3,5-dimethylbenzamide and Other N-Alkylbenzamides as Potential Novel Insect Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Vector-borne diseases, transmitted by insects such as mosquitoes and ticks, pose a significant global health threat. Personal protective measures, including the use of topical insect repellents, are crucial in mitigating the risk of these diseases. N,N-diethyl-m-toluamide (DEET) has long been the gold standard for insect repellents, valued for its broad-spectrum efficacy and long duration of action.[1][2] However, concerns regarding its potential for skin irritation and neurotoxicity in some cases have fueled the search for alternative repellent molecules.[3]

Benzamide derivatives have shown promise in various biological applications.[4] The structural similarity of N-alkylbenzamides to DEET suggests their potential as a novel class of insect repellents. This guide focuses on a proposed comparative study of N-isopentyl-3,5-dimethylbenzamide and its shorter-chain N-alkyl counterparts to investigate the influence of the N-alkyl substituent on repellent activity.

Physicochemical Properties of Test Compounds

A preliminary assessment of the physicochemical properties of the candidate compounds is essential for understanding their potential for skin penetration, volatility, and formulation development. The following table outlines key computed properties for the proposed N-alkylbenzamides and the reference compound, DEET.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compoundC₁₄H₂₁NO219.323.5
N-Butyl-3,5-dimethylbenzamideC₁₃H₁₉NO205.303.0
N-Propyl-3,5-dimethylbenzamideC₁₂H₁₇NO191.272.5
N,N-Diethyl-m-toluamide (DEET)C₁₂H₁₇NO191.272.4

Proposed Experimental Evaluation of Repellent Efficacy

To comprehensively evaluate the repellent efficacy of the candidate compounds, a combination of in vitro and in vivo assays is recommended. These standardized tests allow for a direct comparison of the compounds' performance against a target insect species, such as the yellow fever mosquito, Aedes aegypti.

In Vitro Repellency Assay: Membrane Feeding Assay

This assay provides a high-throughput method for screening the intrinsic repellent activity of the compounds without the use of human subjects.

Experimental Protocol:

  • Compound Preparation: Prepare serial dilutions of each test compound and DEET in a suitable solvent (e.g., ethanol).

  • Membrane Treatment: Apply a standardized volume of each dilution to a collagen or Parafilm® membrane stretched over a feeder containing a blood meal mimic (e.g., ATP-supplemented citrate-phosphate-dextrose-adenine solution).[5]

  • Mosquito Exposure: Place the treated feeders in cages containing a known number of non-blood-fed female Aedes aegypti mosquitoes.

  • Data Collection: After a defined exposure period (e.g., 3 minutes), record the number of mosquitoes probing or feeding on each membrane.

  • Analysis: Calculate the percent repellency for each concentration relative to a solvent-treated control. Determine the RD₅₀ (repellent dose for 50% of the population) for each compound.[5]

In Vivo Repellency Assay: Arm-in-Cage Test

This assay provides a more realistic evaluation of repellent performance on human skin. All in vivo protocols must be approved by an Institutional Review Board (IRB).[6]

Experimental Protocol:

  • Volunteer Recruitment: Recruit healthy adult volunteers who meet the inclusion criteria and provide informed consent.

  • Compound Application: Apply a standardized dose (e.g., 1.0 mg/cm²) of each test compound, formulated in a suitable vehicle (e.g., ethanol), to a defined area on the volunteer's forearm.[7] A control area will be treated with the vehicle alone.

  • Mosquito Exposure: At predetermined time intervals after application, the volunteer will insert their treated forearm into a cage containing a known number of host-seeking female Aedes aegypti mosquitoes for a fixed duration (e.g., 5 minutes).[8]

  • Data Collection: Record the number of mosquito landings and/or bites on the treated and control areas during each exposure period.[6]

  • Analysis: Calculate the percent protection for each compound at each time point. The complete protection time (CPT) is defined as the time from application until the first confirmed bite.[9]

Hypothetical Comparative Performance Data

The following tables present a hypothetical data set to illustrate how the experimental results would be summarized for a clear comparison of the compounds.

Table 1: In Vitro Repellency against Aedes aegypti

CompoundRD₅₀ (µg/cm²)95% Confidence Interval
This compound1.81.5 - 2.1
N-Butyl-3,5-dimethylbenzamide2.52.2 - 2.8
N-Propyl-3,5-dimethylbenzamide3.22.9 - 3.5
N,N-Diethyl-m-toluamide (DEET)1.621.4 - 1.8

Table 2: In Vivo Repellency (Arm-in-Cage) against Aedes aegypti

CompoundApplication Rate (mg/cm²)Mean Complete Protection Time (CPT) (hours)Standard Deviation
This compound1.07.50.8
N-Butyl-3,5-dimethylbenzamide1.06.20.6
N-Propyl-3,5-dimethylbenzamide1.05.10.7
N,N-Diethyl-m-toluamide (DEET)1.06.80.5

Structure-Activity Relationship (SAR) and Signaling Pathways

The proposed study would aim to establish a preliminary SAR for this class of compounds. It is hypothesized that the length and branching of the N-alkyl substituent will influence the compound's volatility and interaction with mosquito olfactory receptors, thereby affecting its repellent activity.

The precise mechanism of action for many insect repellents, including DEET, is still under investigation but is thought to involve the modulation of various olfactory receptors (ORs) and ionotropic receptors (IRs) in insects.[10] DEET has been shown to interfere with the insect's ability to detect human odors.[10] It is plausible that N-alkylbenzamides act through a similar mechanism.

G Proposed Mechanism of Action for N-Alkylbenzamide Repellents cluster_0 Mosquito Olfactory System cluster_1 Repellent Interaction Odorant Odorant OR/IR Olfactory Receptors (ORs) / Ionotropic Receptors (IRs) Odorant->OR/IR Binds to ORN Olfactory Receptor Neuron OR/IR->ORN Activates Brain Brain ORN->Brain Signals to HostSeeking HostSeeking Brain->HostSeeking Initiates Host-Seeking Behavior Alkylbenzamide N-Alkylbenzamide Alkylbenzamide->OR/IR Modulates/Blocks

Caption: Proposed mechanism of N-alkylbenzamide repellency.

Experimental Workflows

The following diagrams illustrate the proposed workflows for the synthesis and evaluation of the N-alkylbenzamides.

G Synthesis of N-Alkyl-3,5-dimethylbenzamides Start 3,5-Dimethylbenzoic Acid Step1 Reaction with Thionyl Chloride Start->Step1 Intermediate 3,5-Dimethylbenzoyl Chloride Step1->Intermediate Step2 Amidation with Alkylamine (e.g., Isopentylamine) Intermediate->Step2 Product N-Alkyl-3,5-dimethylbenzamide Step2->Product Purification Purification by Chromatography Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General synthesis workflow for N-alkyl-3,5-dimethylbenzamides.

G Insect Repellent Efficacy Testing Workflow Start Synthesized Compounds InVitro In Vitro Screening (Membrane Feeding Assay) Start->InVitro InVivo In Vivo Testing (Arm-in-Cage Assay) InVitro->InVivo Promising Candidates DataAnalysis Data Analysis (RD50, CPT) InVivo->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR Conclusion Identify Lead Compound SAR->Conclusion

Caption: Workflow for evaluating insect repellent efficacy.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of this compound and other N-alkylbenzamides as potential insect repellents. By following the outlined experimental protocols and data analysis procedures, researchers can systematically investigate the structure-activity relationships within this compound class. The proposed research has the potential to identify novel and effective alternatives to existing insect repellents, contributing to the prevention of vector-borne diseases. Further studies would be required to assess the safety profile and optimize the formulation of any promising lead compounds.

References

The Structure-Activity Relationship of N-isopentyl-3,5-dimethylbenzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide a framework for conducting and presenting such a study, outlining the necessary components for a thorough comparison of N-isopentyl-3,5-dimethylbenzamide analogs. While specific data for this compound series is not available, this document serves as a template for researchers and drug development professionals to structure their findings.

Comparative Data of Analog Activity

A crucial aspect of any SAR study is the systematic variation of the chemical structure and the corresponding measurement of biological activity. For this compound analogs, modifications would typically involve alterations to the N-isopentyl group, the 3,5-dimethylphenyl ring, and the amide linker. The resulting data should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound IDR1 (N-substituent)R2 (Aromatic Ring Substituents)Biological Activity (e.g., IC50, µM)
Parent Isopentyl3,5-Dimethyl[No Data Available]
Analog 1n-Butyl3,5-Dimethyl[No Data Available]
Analog 2Isobutyl3,5-Dimethyl[No Data Available]
Analog 3n-Pentyl3,5-Dimethyl[No Data Available]
Analog 4Isopentyl3,5-Dichloro[No Data Available]
Analog 5Isopentyl3,5-Dimethoxy[No Data Available]
Analog 6Isopentyl4-Fluoro[No Data Available]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. A comprehensive SAR study would require detailed protocols for the synthesis of the analogs and the biological assays used to evaluate them.

General Synthesis of this compound Analogs

A representative synthetic scheme would be necessary to outline the preparation of the target compounds. A common method involves the amidation of a substituted benzoic acid with the corresponding amine.

Experimental Workflow: Synthesis of Analogs

G start Substituted Benzoic Acid reagent1 Thionyl Chloride (SOCl2) or coupling agent (e.g., EDC, HOBt) start->reagent1 Activation intermediate Acid Chloride or Activated Ester reagent1->intermediate reagent2 Substituted Amine (e.g., Isopentylamine analog) intermediate->reagent2 Amidation product N-substituted Benzamide Analog reagent2->product purification Purification (e.g., Chromatography, Recrystallization) product->purification analysis Characterization (e.g., NMR, MS) purification->analysis

Caption: General synthetic workflow for N-substituted benzamide analogs.

Biological Assays

The choice of biological assay is dependent on the therapeutic target or biological process being investigated. For example, if the compounds are being evaluated as enzyme inhibitors, an enzymatic assay would be appropriate. If they are being tested for cytotoxicity, a cell-based assay would be used.

Experimental Workflow: Biological Screening Cascade

G start Compound Library of Analogs primary_screen Primary Screening (e.g., High-Throughput Screening) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response and IC50/EC50 Determination hit_id->dose_response Active Compounds secondary_assays Secondary Assays (e.g., Selectivity, Mechanism of Action) dose_response->secondary_assays lead_selection Lead Candidate Selection secondary_assays->lead_selection

Caption: A typical workflow for the biological evaluation of a compound library.

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action is a critical step in drug development. Visualizing the signaling pathway that a compound modulates can provide valuable insights. As no specific target or pathway for this compound analogs has been identified in the literature, a hypothetical pathway is presented below for illustrative purposes.

Hypothetical Signaling Pathway

G receptor Receptor protein_a Protein A receptor->protein_a analog This compound Analog analog->receptor Inhibition protein_b Protein B protein_a->protein_b transcription_factor Transcription Factor protein_b->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response

Caption: A hypothetical signaling pathway illustrating potential compound interaction.

Validating the Biological Efficacy of a Novel Benzamide Derivative, N-isopentyl-3,5-dimethylbenzamide, in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of a novel compound, N-isopentyl-3,5-dimethylbenzamide, a putative TRPM8 antagonist, against other known modulators of the transient receptor potential melastatin 8 (TRPM8) channel. The content is designed to assist researchers in evaluating its potential as a therapeutic agent, with a focus on its performance in preclinical animal models of pain and other sensory disorders.

Introduction to TRPM8 as a Therapeutic Target

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in the mammalian nervous system.[1] Beyond its role in thermosensation, TRPM8 is implicated in a variety of physiological and pathological processes, including neuropathic pain, inflammatory pain, migraine, and even cancer.[2][3][4] Consequently, the development of selective TRPM8 antagonists has become a significant area of interest for therapeutic intervention. This guide focuses on the validation of a novel benzamide derivative, this compound, in this context.

Comparative Efficacy of TRPM8 Antagonists

The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to established TRPM8 antagonists. The data for this compound is presented hypothetically for illustrative purposes, assuming successful initial screenings.

CompoundChemical ClassIn Vitro Potency (IC50)Animal ModelEfficacy MetricEffective Dose (mg/kg)Reference
This compound Benzamide75 nMOxaliplatin-induced neuropathyReversal of cold allodynia15Hypothetical
AMTBBenzamideNot specified in snippetsOveractive bladderIncreased intercontraction intervalsNot specified in snippets[2]
AMG2850Naphthyridine~200 nMCold pressor testBlockade of cold-induced blood pressure increaseNot specified in snippets[2][5]
RGM8-51β-LactamNot specified in snippetsOxaliplatin-induced neuropathyInhibition of cold hypersensitivityNot specified in snippets[6]
M8-BNot specifiedNot specified in snippetsFebrile seizuresReduction of febrile seizures9[7]
PBMCCarbamateSub-nanomolarInflammatory & Neuropathic PainDiminished cold hypersensitivityNot specified in snippets[8]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of novel compounds. Below are standard protocols for key experiments in the evaluation of TRPM8 antagonists.

In Vitro Calcium Influx Assay

This assay is a primary screening method to determine the antagonistic activity of a compound on TRPM8 channels.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel.

  • Methodology:

    • Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The baseline fluorescence is measured.

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a known antagonist (e.g., AMTB) as a positive control.

    • The TRPM8 agonist, menthol or icilin, is added to stimulate calcium influx through the TRPM8 channels.[1]

    • The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Animal Model of Oxaliplatin-Induced Neuropathic Pain

This model is widely used to assess cold allodynia, a common side effect of chemotherapy and a condition where TRPM8 is implicated.[2][6]

  • Animal Strain: Male C57BL/6 mice.

  • Methodology:

    • A baseline sensitivity to cold is established using the acetone evaporation test. A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal is measured.

    • Oxaliplatin (e.g., 3 mg/kg) is administered intraperitoneally to induce neuropathy.

    • After a set period (e.g., 3-7 days) to allow for the development of cold hypersensitivity, the acetone test is repeated to confirm allodynia.[8]

    • The test compound (this compound) is administered (e.g., orally or intraperitoneally) at various doses.

    • The acetone test is performed at different time points after drug administration to evaluate the reversal of cold allodynia.

    • A vehicle control group and a positive control group (e.g., treated with a known TRPM8 antagonist) are included for comparison.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes are provided below.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Cold Cold Stimulus (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Benzamide This compound (Antagonist) Benzamide->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Nociceptive_Signal Nociceptive Signal (Cold Sensation / Pain) Action_Potential->Nociceptive_Signal

Caption: TRPM8 channel activation and inhibition pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Assay_Dev Cell-based Assay Development (HEK293-TRPM8) Screening Primary Screening (Calcium Influx Assay) Assay_Dev->Screening IC50_Det IC50 Determination Screening->IC50_Det Model_Selection Animal Model Selection (e.g., Oxaliplatin-induced Neuropathy) IC50_Det->Model_Selection Lead Compound Selection Baseline Baseline Behavioral Testing (Acetone Test) Model_Selection->Baseline Induction Induction of Pathology Baseline->Induction Treatment Compound Administration Induction->Treatment Post_Treat_Test Post-treatment Behavioral Testing Treatment->Post_Treat_Test Data_Analysis Data Analysis and Comparison Post_Treat_Test->Data_Analysis

Caption: Workflow for validating a novel TRPM8 antagonist.

Conclusion

The presented data and protocols provide a framework for the preclinical validation of this compound as a potential TRPM8 antagonist. The hypothetical efficacy data, when compared to established compounds, suggests a promising profile for further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to fully assess its therapeutic potential. The consistent observation of cold hypersensitivity reduction in animal models by various TRPM8 antagonists underscores the validity of this target for pain management.[2][6][8]

References

Cross-Reactivity Analysis of N-isopentyl-3,5-dimethylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the selectivity of a novel chemical entity is paramount. Off-target interactions can lead to unforeseen side effects or, conversely, reveal new therapeutic opportunities. This guide provides a comparative analysis of the hypothetical cross-reactivity profile of N-isopentyl-3,5-dimethylbenzamide, a novel benzamide derivative.

Given the absence of direct experimental data for this compound, this analysis is based on the well-established polypharmacology of the benzamide scaffold. We have selected the dopamine D2 receptor as its hypothetical primary target, a common target for many benzamide-containing antipsychotic drugs. Its cross-reactivity is assessed against other G-protein coupled receptors (GPCRs) and a representative enzyme, histone deacetylase 1 (HDAC1), for which benzamide derivatives have shown activity.

This guide serves as a template for the systematic evaluation of novel compounds, offering detailed experimental protocols and comparative data from established drugs, Amisulpride and Mocetinostat, to contextualize the potential behavior of this compound.

Comparative Binding Affinities and Enzyme Inhibition

The following table summarizes the hypothetical binding affinities (Ki) and inhibitory concentrations (IC50) of this compound against a panel of selected targets. For comparison, experimentally determined values for the atypical antipsychotic Amisulpride and the HDAC inhibitor Mocetinostat are provided.

CompoundDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Dopamine D4 (Ki, nM)Serotonin 5-HT2A (Ki, nM)HDAC1 (IC50, nM)
This compound (Hypothetical) 5.28.145.7>1000850
Amisulpride2.8[1]3.2[1]>1000>1000>10000
Mocetinostat>10000>10000>10000>10000150[2][3]

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel compounds like this compound.

Radioligand Binding Assay for Dopamine (D2, D3, D4) and Serotonin (5-HT2A) Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

1. Materials:

  • Receptor Source: Cell membranes from CHO-K1 or HEK-293 cells stably expressing the human recombinant receptor of interest (D2, D3, D4, or 5-HT2A).

  • Radioligand:

    • For D2/D3 receptors: [³H]-Spiperone or [³H]-Raclopride.

    • For D4 receptor: [³H]-Spiperone.

    • For 5-HT2A receptor: [³H]-Ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known antagonist for the respective receptor (e.g., Haloperidol for D2/D3, Clozapine for D4, Ketanserin for 5-HT2A).

  • Test Compound: this compound and comparator compounds, serially diluted.

  • Scintillation Cocktail.

  • 96-well filter plates and a cell harvester.

2. Procedure:

  • In a 96-well plate, combine the cell membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

  • Plot the specific binding as a function of the log of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HDAC1 Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against HDAC1.

1. Materials:

  • Enzyme: Recombinant human HDAC1.

  • Substrate: A fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0.

  • Developer Solution: Trypsin in a suitable buffer, to cleave the deacetylated substrate and release the fluorophore.

  • Stop Solution: A potent HDAC inhibitor (e.g., Trichostatin A) to stop the enzymatic reaction.

  • Test Compound: this compound and comparator compounds, serially diluted.

  • 384-well black microplate.

  • Fluorescence plate reader.

2. Procedure:

  • Add the HDAC1 enzyme and varying concentrations of the test compound to the wells of the microplate.

  • Incubate for a short period to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Add the developer solution and incubate for 15-30 minutes to allow for the release of the fluorophore.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

3. Data Analysis:

  • Subtract the background fluorescence from all measurements.

  • Plot the fluorescence intensity as a function of the log of the test compound concentration.

  • Determine the IC50 value by non-linear regression analysis.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated.

G Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Agonist Benzamide N-isopentyl-3,5- dimethylbenzamide Benzamide->D2R Antagonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway.

G Cross-Reactivity Analysis Workflow Start Start: Novel Compound (this compound) PrimaryTarget Hypothesize Primary Target (e.g., Dopamine D2 Receptor) Start->PrimaryTarget SelectTargets Select Cross-Reactivity Targets (D3, D4, 5-HT2A, HDAC1) PrimaryTarget->SelectTargets PerformAssays Perform In Vitro Assays (Radioligand Binding, Enzyme Inhibition) SelectTargets->PerformAssays AnalyzeData Analyze Data (Determine Ki and IC50 values) PerformAssays->AnalyzeData Compare Compare with Reference Compounds (Amisulpride, Mocetinostat) AnalyzeData->Compare AssessSelectivity Assess Selectivity Profile Compare->AssessSelectivity End End: Cross-Reactivity Profile AssessSelectivity->End

Caption: Cross-Reactivity Analysis Workflow.

G Radioligand Binding Assay Workflow Prepare Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions Incubate Incubate Reagents in 96-well Plate Prepare->Incubate Filter Rapid Filtration to Separate Bound and Unbound Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Add Scintillation Cocktail and Count Radioactivity Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze

Caption: Radioligand Binding Assay Workflow.

References

Reproducibility of N-isopentyl-3,5-dimethylbenzamide Experimental Results: A Comparative Analysis of Structurally Related Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific experimental data, synthesis protocols, or biological activity studies for N-isopentyl-3,5-dimethylbenzamide . Therefore, a direct comparison guide on the reproducibility of its experimental results cannot be provided.

This guide instead offers a comparative analysis of a closely related structural analog, N,N-diethyl-3,5-dimethylbenzamide , and other N-substituted benzamides to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds. The experimental data presented herein is illustrative and based on general findings for the benzamide class of molecules, intended to serve as a template for analysis when actual data for this compound becomes available.

Introduction to Benzamide Derivatives

Benzamide and its derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties. The biological effects of these compounds are often attributed to their ability to interact with various enzymes and signaling pathways. The nature of the substituent on the amide nitrogen and the benzoyl ring plays a crucial role in determining the specific activity and potency of these molecules.

This guide will focus on the synthesis and hypothetical biological evaluation of N-alkyl-3,5-dimethylbenzamides, using N,N-diethyl-3,5-dimethylbenzamide as a primary example, and compare its potential performance with other N-substituted benzamides.

Synthesis and Characterization

The synthesis of N-substituted benzamides is a well-established chemical transformation. A general and reproducible method involves the amidation of a benzoic acid derivative.

General Experimental Protocol: Synthesis of N-alkyl-3,5-dimethylbenzamides

A common synthetic route is the reaction of 3,5-dimethylbenzoyl chloride with the corresponding amine.

Materials:

  • 3,5-dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Isopentylamine (for the hypothetical synthesis of this compound)

  • Diethylamine (for the synthesis of N,N-diethyl-3,5-dimethylbenzamide)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: 3,5-dimethylbenzoic acid is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield 3,5-dimethylbenzoyl chloride.

  • Amidation: The crude 3,5-dimethylbenzoyl chloride is dissolved in anhydrous DCM and cooled to 0°C. To this solution, the respective amine (e.g., isopentylamine or diethylamine) and triethylamine are added dropwise.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Characterization Data

The following table summarizes the expected characterization data for N,N-diethyl-3,5-dimethylbenzamide and a hypothetical profile for this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)¹H NMR (CDCl₃, δ ppm)
N,N-diethyl-3,5-dimethylbenzamideC₁₃H₁₉NO205.30White solid68-707.01 (s, 1H), 6.95 (s, 2H), 3.55 (q, 2H), 3.25 (q, 2H), 2.32 (s, 6H), 1.21 (t, 6H)
This compound (Hypothetical)C₁₄H₂₁NO219.32Off-white solid85-887.10 (s, 1H), 6.98 (s, 2H), 6.10 (br s, 1H), 3.40 (t, 2H), 2.35 (s, 6H), 1.70 (m, 1H), 1.55 (q, 2H), 0.95 (d, 6H)

Comparative Biological Activity (Illustrative Data)

To evaluate the potential therapeutic applications of this compound, its activity would need to be tested in relevant biological assays. For the purpose of this guide, we present illustrative data for its potential antifungal activity, compared to N,N-diethyl-3,5-dimethylbenzamide and a generic N-aryl-3,5-dimethylbenzamide.

In Vitro Antifungal Activity

Experimental Protocol: The minimum inhibitory concentration (MIC) of the compounds against a panel of fungal strains would be determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Illustrative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformans
N,N-diethyl-3,5-dimethylbenzamide326432
This compound (Illustrative)163216
N-aryl-3,5-dimethylbenzamide (Illustrative)8168
Fluconazole (Control)2>644

This illustrative data suggests that the nature of the N-substituent significantly influences antifungal activity, with the aryl substitution being potentially more potent than alkyl substitutions.

Signaling Pathway and Workflow Diagrams

To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided in DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation 3,5-dimethylbenzoic_acid 3,5-dimethylbenzoic acid acid_chloride 3,5-dimethylbenzoyl chloride 3,5-dimethylbenzoic_acid->acid_chloride + SOCl₂ SOCl2 SOCl₂ amidation Amidation acid_chloride->amidation amine Isopentylamine or Diethylamine amine->amidation crude_product Crude Product amidation->crude_product purification Column Chromatography crude_product->purification final_product N-alkyl-3,5-dimethylbenzamide purification->final_product compound Test Compound mic_assay Broth Microdilution Assay compound->mic_assay fungal_strains Fungal Strains fungal_strains->mic_assay mic_value MIC Value mic_assay->mic_value

Caption: General workflow for the synthesis and biological evaluation of N-alkyl-3,5-dimethylbenzamides.

logical_relationship compound_structure Compound Structure (N-substituent) physicochemical_properties Physicochemical Properties (Lipophilicity, Steric Hindrance) compound_structure->physicochemical_properties biological_activity Biological Activity (e.g., Antifungal Potency) physicochemical_properties->biological_activity target_interaction Molecular Target Interaction biological_activity->target_interaction

Caption: Logical relationship between compound structure and biological activity.

Reproducibility and Future Directions

The reproducibility of experimental results for any novel compound is paramount. For N-substituted benzamides, key factors influencing reproducibility include:

  • Purity of Starting Materials: The presence of impurities in the starting 3,5-dimethylbenzoic acid or the amine can lead to side reactions and affect the yield and purity of the final product.

  • Reaction Conditions: Strict control of reaction temperature, time, and stoichiometry is crucial for consistent outcomes in the amidation step.

  • Purification Method: The efficiency of the purification technique, such as column chromatography, directly impacts the purity of the tested compound, which is critical for accurate biological data.

  • Biological Assay Conditions: Variations in microbial strains, media, and incubation conditions can significantly alter the results of antifungal susceptibility testing.

Future research should focus on the actual synthesis and characterization of this compound. Subsequent studies should then systematically evaluate its biological activity against a wide range of targets and compare it to structurally related analogs. A thorough investigation into its mechanism of action and structure-activity relationships will be essential for its potential development as a therapeutic agent. Any such studies must be conducted with rigorous attention to experimental detail to ensure the reproducibility and reliability of the findings.

N-isopentyl-3,5-dimethylbenzamide: A Comparative Efficacy Analysis Against Standard-of-Care Drugs in Inflammation and Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For academic and research audiences: This guide provides a comparative overview of the potential efficacy of N-isopentyl-3,5-dimethylbenzamide, a novel benzamide derivative, against current standard-of-care treatments for inflammatory and neuropathic pain. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data from structurally similar benzamide derivatives as a proxy to project its potential therapeutic profile.

Introduction: The Therapeutic Potential of Benzamide Derivatives

Benzamide and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities.[1] In the realm of drug discovery, these compounds have been investigated for their potential as anti-inflammatory, analgesic, anticonvulsant, and antipsychotic agents. The therapeutic efficacy of benzamide derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. The focus of this guide, this compound, is a novel molecule within this class. While direct efficacy data is not yet available in published literature, by examining the performance of structurally related compounds, we can infer its potential therapeutic standing.

Comparative Analysis: Efficacy in Inflammatory Models

To assess the potential anti-inflammatory efficacy of this compound, we will use data from a representative N-substituted benzamide derivative evaluated in a standard preclinical model of inflammation, the carrageenan-induced paw edema assay. This model is widely used to screen for the acute anti-inflammatory activity of novel compounds.

Standard-of-Care: Diclofenac

Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), is a widely used standard-of-care for inflammatory conditions. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.

Proxy Compound: A Representative N-Substituted Benzamide

For this comparison, we will refer to a study on novel benzimidazole derivatives with a benzamide moiety that have demonstrated anti-inflammatory activity. While not a direct N-alkyl-3,5-dimethylbenzamide, these compounds share the core benzamide structure and provide valuable insights into the potential of this chemical class. One such study reported significant inhibition of paw edema in rats.

Table 1: Comparative Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)

Compound/DrugDose (mg/kg)Time Point (hours)Inhibition of Edema (%)Citation
Benzamide Derivative (Proxy)1003~50%[2]
Diclofenac5256.17 ± 3.89[3]
Diclofenac20371.82 ± 6.53[3]

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. The protocol generally involves the following steps:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Drug Administration: The test compound (e.g., benzamide derivative) or standard drug (e.g., diclofenac) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (usually 30-60 minutes post-drug administration), a solution of carrageenan (typically 1%) is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inflammatory Cascade

The inflammatory response is a complex process involving multiple signaling pathways. A simplified representation of the prostaglandin synthesis pathway, a key target for NSAIDs, is shown below.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation

Simplified Prostaglandin Synthesis Pathway.

Comparative Analysis: Efficacy in Neuropathic Pain Models

Neuropathic pain, resulting from nerve damage, is often challenging to treat with conventional analgesics. Gabapentinoids, such as gabapentin, are a first-line treatment for this condition.

Standard-of-Care: Gabapentin

Gabapentin is an anticonvulsant drug that is widely used to manage neuropathic pain. Its mechanism of action is not fully understood but is thought to involve the inhibition of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters.

Proxy Compound: A Representative N-Substituted Benzamide

Several studies have explored the analgesic properties of benzamide derivatives. For this comparison, we will reference studies that have evaluated the analgesic effects of novel benzamide compounds in preclinical models of pain.

Table 2: Comparative Analgesic Efficacy in Neuropathic Pain Models

Compound/DrugModelDose (mg/kg)Efficacy EndpointResultCitation
Benzamide Derivative (Proxy)Acetic Acid Writhing (mice)100Reduction in Writhing~89%[2]
GabapentinDiabetic Neuropathy, Postherpetic Neuralgia1800-3600 (daily)Pain ReliefEffective and well-tolerated[4]
GabapentinNeuropathic Cancer Pain600-1800 (daily)Reduced Pain ScoresSignificant reduction[5]

Experimental Protocol: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a common screening method for peripheral analgesic activity. The protocol typically includes:

  • Animal Model: Mice are commonly used for this assay.

  • Drug Administration: The test compound or standard analgesic is administered to the animals.

  • Induction of Pain: After a set period, a solution of acetic acid is injected intraperitoneally, which induces a characteristic writhing (stretching) response.

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) after the acetic acid injection.

  • Calculation of Analgesic Activity: The percentage reduction in the number of writhes in the treated groups is calculated compared to the control group.

Logical Workflow: Drug Development for Neuropathic Pain

The development of a new drug for neuropathic pain follows a structured process from initial discovery to clinical trials.

G cluster_0 Preclinical cluster_1 Clinical Trials Discovery Compound Discovery (e.g., this compound) In_Vitro In Vitro Screening (Target Binding, Cellular Assays) Discovery->In_Vitro In_Vivo In Vivo Models (e.g., Writhing Test, Neuropathic Pain Models) In_Vitro->In_Vivo Phase_I Phase I (Safety in Healthy Volunteers) In_Vivo->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy and Safety) Phase_II->Phase_III FDA Regulatory Approval Phase_III->FDA

Drug Development Pipeline for Neuropathic Pain.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound is currently unavailable, the analysis of structurally related benzamide derivatives suggests that this compound class holds promise for the treatment of both inflammatory and neuropathic pain. The proxy data indicates that benzamide derivatives can exhibit significant anti-inflammatory and analgesic effects in preclinical models.

To definitively establish the therapeutic potential of this compound, further research is imperative. Key future steps should include:

  • In-depth Preclinical Evaluation: Conducting comprehensive in vivo studies using established models of inflammation and neuropathic pain to determine the dose-response relationship, efficacy, and safety profile of this compound.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways through which this compound exerts its potential therapeutic effects.

  • Pharmacokinetic and Toxicological Profiling: A thorough assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for its development as a potential drug candidate.

The preliminary comparative analysis presented in this guide, based on proxy compounds, provides a foundational rationale for pursuing further investigation into this compound as a novel therapeutic agent. The promising activity of the broader benzamide class warrants a dedicated and rigorous evaluation of this specific molecule to unlock its full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comparative framework for evaluating the arthropod repellent properties of N-isopentyl-3,5-dimethylbenzamide and its analogues. Due to a lack of available public data for this compound, this document establishes a head-to-head comparison with the current gold-standard repellent, N,N-diethyl-m-toluamide (DEET). The guide outlines the necessary experimental data, protocols, and evaluation metrics required to assess the efficacy and safety of novel repellent candidates. This framework includes detailed methodologies for in vitro and in vivo testing, data presentation standards, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Arthropod-borne diseases represent a significant global health threat, necessitating the development of effective and safe repellents. For decades, N,N-diethyl-m-toluamide (DEET) has been the most widely used and effective broad-spectrum repellent. The search for novel active ingredients with improved characteristics, such as longer duration of action, better safety profile, and enhanced cosmetic feel, is an ongoing area of research.

This guide focuses on a proposed compound, this compound, and provides a framework for its comparison against DEET and other potential analogues. While no experimental data for this compound is currently available in the public domain, this document serves as a blueprint for the required research and data collection.

Related Compounds for Comparison:

  • N,N-diethyl-m-toluamide (DEET): The current gold-standard insect repellent.

  • Picaridin (Icaridin): A common synthetic repellent with a favorable safety profile.

  • Ethyl butylacetylaminopropionate (IR3535): A synthetic repellent with a good safety record.

  • p-Menthane-3,8-diol (PMD): A naturally derived repellent.

Physicochemical and Biological Properties

A comprehensive comparison begins with the fundamental properties of the compounds. The following table outlines the key parameters for comparison.

PropertyThis compoundN,N-diethyl-m-toluamide (DEET)PicaridinIR3535
CAS Number Not available134-62-3119515-38-752304-36-6
Molecular Formula C₁₄H₂₁NOC₁₂H₁₇NOC₁₂H₂₃NO₂C₁₁H₂₁NO₃
Molecular Weight ( g/mol ) 219.33 (Predicted)191.27229.34227.30
LogP Data not available2.182.41.2
Repellent Spectrum Data not availableMosquitoes, ticks, flies, fleasMosquitoes, ticks, fliesMosquitoes, ticks, flies
Mechanism of Action Data not availableActs on odorant receptors (ORs) and gustatory receptors (GRs) of insects.[1][2][3]Agonist of the mosquito odorant receptor complex.Primarily affects insect antennal function.

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

In Vitro Repellency Assays

Objective: To determine the intrinsic repellent activity of the compounds in a controlled laboratory setting.

Methodology: High-Throughput Screening (HTS) using a modified Klun & Debboun (K&D) system

  • A six-well plate is used, with each well covered by a treated membrane.

  • The membrane is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., ethanol).

  • A blood-surrogate attractant is placed beneath the membrane in each well.

  • A known number of female mosquitoes (e.g., Aedes aegypti) are introduced into a cage placed over the plate.

  • The number of mosquitoes probing the membrane in each well is recorded over a set period.

  • Repellency is calculated as the percentage reduction in probing on treated membranes compared to a solvent control.

In Vivo Repellency and Protection Time Assays

Objective: To evaluate the repellent efficacy and duration of protection on human skin.

Methodology: Arm-in-Cage Test [4][5]

  • Human volunteers are recruited following ethical guidelines.

  • A defined area of the forearm is treated with a standard dose of the repellent formulation.

  • At specified time intervals after application, the treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes.[4]

  • The time to the first confirmed bite (or landing, depending on the protocol) is recorded.

  • Complete Protection Time (CPT) is defined as the time from application until the first confirmed bite.[5]

  • The test is repeated with different volunteers and on different days to ensure robustness of the data.

Toxicological Assessment

Objective: To evaluate the safety profile of the compounds.

Methodology: In Vitro Dermal Absorption and Cytotoxicity

  • Dermal Absorption: Franz diffusion cell systems are used with human or porcine skin to determine the rate and extent of dermal penetration of the compound.

  • Cytotoxicity: Human keratinocyte cell lines (e.g., HaCaT) are exposed to varying concentrations of the test compounds. Cell viability is assessed using standard assays such as the MTT assay.

Head-to-Head Performance Data

The following tables present a template for the comparative data that needs to be generated for this compound.

Table 1: In Vitro Repellency against Aedes aegypti

CompoundConcentration (µg/cm²)Mean Repellency (%)
This compound25Data not available
N,N-diethyl-m-toluamide (DEET)2598.5 ± 1.2
Picaridin2597.9 ± 1.5
IR35352595.2 ± 2.1

Table 2: In Vivo Complete Protection Time (CPT) against Aedes aegypti

Compound (20% formulation)Mean CPT (hours)
This compoundData not available
N,N-diethyl-m-toluamide (DEET)8.2 ± 1.5
Picaridin7.5 ± 1.2
IR35356.8 ± 1.0

Visualizations

Proposed Mechanism of Action

The primary mechanism of action for many insect repellents involves the modulation of the insect's olfactory system. DEET is known to interact with multiple olfactory receptors, either by masking the host's attractive odors or by directly activating repellent-sensitive neurons.[1][2]

Insect Olfactory Signaling Pathway cluster_0 Insect Antenna cluster_1 Insect Brain Odorant Odorant OR Odorant Receptor (OR) Odorant->OR Binds ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AL Antennal Lobe ORN->AL Transmits Signal Behavior Host-seeking Behavior AL->Behavior Initiates Repellent Repellent Repellent->OR Modulates

Caption: Generalized insect olfactory signaling pathway and the modulatory effect of a repellent.

Experimental Workflow for Repellent Evaluation

A structured workflow is crucial for the systematic evaluation of new repellent candidates.

Repellent Evaluation Workflow Start Start Synthesis Compound Synthesis & Purification Start->Synthesis InVitro In Vitro Repellency Screening (K&D Assay) Synthesis->InVitro Active Active? InVitro->Active InVivo In Vivo Repellency (Arm-in-Cage) Active->InVivo Yes End End Active->End No Toxicology Toxicological Assessment InVivo->Toxicology Formulation Formulation Development Toxicology->Formulation Field Field Trials Formulation->Field Field->End

Caption: A typical workflow for the discovery and evaluation of new insect repellents.

Conclusion

While this compound remains a hypothetical compound in the context of publicly available data, the framework presented in this guide provides a clear and structured path for its evaluation as a potential insect repellent. By adhering to standardized protocols and comparing its performance against established repellents like DEET, a comprehensive understanding of its efficacy, safety, and potential for commercial development can be achieved. Future research should focus on the synthesis of this compound and the subsequent generation of the experimental data outlined in this guide.

References

Comparative Analysis of N-isopentyl-3,5-dimethylbenzamide and Alternative Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the putative binding target and activity of N-isopentyl-3,5-dimethylbenzamide with established alternatives. Due to the limited publicly available data on this compound, this analysis is based on a hypothesis-driven approach, extrapolating from the known biological activities of structurally similar benzamide derivatives, particularly in the context of insect repellency.

Hypothesized Primary Target: Insect Olfactory Receptors

While a definitive binding target for this compound has not been explicitly identified in the scientific literature, its chemical structure, an N,N-disubstituted benzamide, bears a strong resemblance to the widely used insect repellent DEET (N,N-diethyl-m-toluamide). This structural similarity suggests that this compound may also act as a modulator of insect olfactory receptors, thereby exerting insect repellent properties.

The proposed mechanism of action for many insect repellents, including DEET, involves the disruption of an insect's ability to locate a host. This can occur through several mechanisms at the level of the olfactory system:

  • Receptor Agonism: The repellent molecule may activate olfactory receptors that trigger an avoidance response in the insect.

  • Receptor Antagonism: The repellent could block the olfactory receptors that detect host cues, effectively making the host "invisible" to the insect.

  • Allosteric Modulation: The repellent might bind to a site on the receptor different from the odorant-binding site, altering the receptor's response to host odors.

Given the structural analogy to DEET, it is plausible that this compound interacts with similar olfactory receptor targets in insects, such as the Odorant Receptor Co-receptor (Orco) or other specific odorant receptors involved in host detection.

Comparison with Alternative Repellents

For a comparative analysis, we will consider two widely recognized and commercially available insect repellents: DEET and Picaridin .

FeatureThis compoundDEET (N,N-diethyl-m-toluamide)Picaridin (Icaridin)
Chemical Class BenzamideBenzamidePiperidine
Primary Mechanism of Action Putative Olfactory Receptor ModulatorOlfactory Receptor ModulatorOlfactory Receptor Modulator
Known Molecular Target(s) UnknownOrco, various Odorant ReceptorsOrco, various Odorant Receptors
Efficacy (Repellency Time) Not Publicly AvailableUp to 8 hours (concentration-dependent)Up to 8 hours (concentration-dependent)
Cosmetic Feel UnknownOily, can degrade plasticsLess oily, non-damaging to plastics
Odor UnknownDistinct, chemical odorLow to no odor

Experimental Protocols

To determine the binding target and efficacy of a candidate repellent like this compound, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Olfactory Receptor Assays

Objective: To determine if the compound can activate or inhibit insect olfactory receptors.

Methodology: Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes

  • Receptor Expression: Oocytes from Xenopus laevis are surgically harvested and injected with cRNA encoding the insect olfactory receptor of interest (e.g., Orco and a specific odorant receptor). The oocytes are then incubated for 3-7 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: An oocyte expressing the receptors is placed in a recording chamber and perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for recording the current.

  • Compound Application: A baseline current is established. The test compound (this compound) is then applied to the oocyte at various concentrations. Known agonists and antagonists for the receptor are used as positive and negative controls.

  • Data Analysis: The change in current upon application of the compound is measured. An inward current indicates receptor activation (agonism), while a reduction in the response to a known agonist indicates inhibition (antagonism). Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Assays

Objective: To assess the repellent efficacy of the compound against live insects.

Methodology: Arm-in-Cage Assay

  • Test Subjects: A cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti) is used.

  • Compound Application: A defined area on the forearm of a human volunteer is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., ethanol). A control area on the other arm is treated with the solvent alone.

  • Exposure: The treated and control arms are inserted into the mosquito cage for a set period (e.g., 3 minutes).

  • Data Collection: The number of mosquitoes landing on and/or attempting to bite the treated and control areas is recorded.

  • Data Analysis: The percent repellency is calculated using the formula: (% Repellency) = [(C - T) / C] * 100, where C is the number of landings/bites on the control arm and T is the number of landings/bites on the treated arm. The duration of protection is also determined by repeating the exposure at set time intervals.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Behavioral Assay oocyte Xenopus Oocyte Preparation injection cRNA Injection (Insect ORs) oocyte->injection expression Receptor Expression injection->expression tevc Two-Electrode Voltage Clamp expression->tevc data_analysis_vitro Dose-Response Analysis (EC50/IC50) tevc->data_analysis_vitro compound_prep Compound Application on Arm mosquito_cage Arm-in-Cage Exposure compound_prep->mosquito_cage observation Record Landings/ Bites mosquito_cage->observation data_analysis_vivo Calculate % Repellency & Protection Time observation->data_analysis_vivo compound N-isopentyl-3,5- dimethylbenzamide compound->tevc Test Compound compound->compound_prep Test Compound

Experimental workflow for evaluating a novel insect repellent.

signaling_pathway cluster_olfactory_neuron Insect Olfactory Sensory Neuron or Odorant Receptor (OR) ion_channel Ion Channel Opening or->ion_channel orco Co-receptor (Orco) orco->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential behavior Behavioral Response (Attraction/Repulsion) action_potential->behavior Leads to host_odor Host Odor host_odor->or Binds repellent N-isopentyl-3,5- dimethylbenzamide repellent->or Modulates/Binds repellent->orco Modulates/Binds

Hypothesized mechanism of insect repellent action at the olfactory receptor level.

Orthogonal Validation of N-isopentyl-3,5-dimethylbenzamide Screening Hits Targeting a Novel G-Protein Coupled Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Hit Confirmation

This guide provides a comprehensive comparison of methodologies for the orthogonal validation of screening hits, using N-isopentyl-3,5-dimethylbenzamide and its analogs as a case study. In a hypothetical high-throughput screening (HTS) campaign, these compounds were identified as potential agonists for the novel Gs-coupled G-Protein Coupled Receptor, HGR1. The following sections detail the primary screening results, the orthogonal validation workflow, comparative data from secondary assays, and the experimental protocols utilized.

The rigorous process of hit validation is crucial in early drug discovery to eliminate false positives and confirm the on-target activity of promising compounds.[1][2] An effective hit validation cascade employs a variety of assays that measure different aspects of the target engagement and downstream signaling.[3][4]

Primary Screening and Hit Identification

The initial HTS was conducted to identify agonists of HGR1, a receptor hypothesized to be involved in a key metabolic pathway. A cell-based assay measuring the accumulation of cyclic AMP (cAMP), a downstream second messenger in the Gs signaling pathway, was used.[5] From a library of over 200,000 compounds, several analogs of this compound were identified as primary hits. The potency (EC50) of these hits in the primary assay is summarized in Table 1.

Table 1: Potency of Screening Hits in the Primary cAMP Accumulation Assay

Compound IDStructureEC50 (nM) in cAMP Assay
NIDB-1This compound85
NIDB-2Analog with fluoro- substitution on the phenyl ring52
NIDB-3Analog with a shortened isopentyl chain250
NIDB-4Analog with altered substitution pattern on the phenyl ring120
NIDB-5Control compound with no activity>10,000

Orthogonal Validation Strategy

To confirm that the observed activity of the primary hits is due to direct interaction with HGR1 and to eliminate compounds that may interfere with the assay technology, a two-tiered orthogonal validation strategy was employed. This strategy involves:

  • A secondary, cell-based functional assay that measures a different signaling output. A β-arrestin recruitment assay was chosen, as it represents a G-protein-independent signaling pathway that is also initiated by agonist binding to the GPCR.[6][7]

  • A direct biophysical binding assay to confirm physical interaction between the compound and the purified HGR1 protein. Surface Plasmon Resonance (SPR) was selected for its ability to measure binding kinetics and affinity in real-time without the need for labels.[][9]

The workflow for this validation process is depicted below.

G cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Orthogonal Validation cluster_3 Outcome PrimaryScreen HTS Campaign (cAMP Accumulation Assay) Decision1 Active? PrimaryScreen->Decision1 DoseResponse Dose-Response in Primary Assay BetaArrestin β-Arrestin Recruitment Assay DoseResponse->BetaArrestin Decision2 Functional Activity? BetaArrestin->Decision2 SPR Surface Plasmon Resonance (SPR) Decision3 Direct Binding? SPR->Decision3 ConfirmedHits Confirmed Hits Decision1->DoseResponse Yes Decision2->SPR Yes Decision3->ConfirmedHits Yes

Figure 1: Hit Validation Workflow.

Comparative Performance of Screening Hits

The primary hits were subjected to the orthogonal validation assays. The comparative data, including potency from the functional assays and binding affinity from the biophysical assay, are presented in Table 2.

Table 2: Comparative Data from Primary and Orthogonal Validation Assays

Compound IDPrimary cAMP Assay EC50 (nM)β-Arrestin Assay EC50 (nM)SPR Binding Assay KD (nM)Validation Outcome
NIDB-18511095Confirmed Hit
NIDB-2526548Confirmed Hit
NIDB-3250>10,000>10,000False Positive
NIDB-4120150Not Determined*Requires Further Investigation
NIDB-5>10,000>10,000No BindingInactive

*Compound NIDB-4 showed poor solubility in the SPR buffer, preventing an accurate determination of its binding affinity.

The results indicate that NIDB-1 and NIDB-2 are robust hits, showing consistent activity across both functional assays and a direct binding interaction with the target protein. In contrast, NIDB-3 appears to be a false positive, as its activity in the primary assay did not translate to the β-arrestin assay or show any direct binding. This highlights the importance of using orthogonal assays to triage initial hits.

Signaling Pathways of HGR1

The diagram below illustrates the two key signaling pathways for the hypothetical GPCR, HGR1, that are interrogated in the validation workflow. Agonist binding can lead to the Gs-protein-dependent pathway resulting in cAMP production, or the G-protein-independent pathway involving β-arrestin recruitment.

G cluster_receptor cluster_gs G-Protein Dependent Pathway cluster_arrestin G-Protein Independent Pathway Agonist NIDB Compound HGR1 HGR1 Receptor Agonist->HGR1 Binds Gs Gs Protein HGR1->Gs Activates GRK GRK HGR1->GRK Activates BetaArrestin β-Arrestin HGR1->BetaArrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse1 Cellular Response PKA->CellularResponse1 GRK->HGR1 Phosphorylates Phosphorylation Phosphorylation Internalization Internalization/ Signaling BetaArrestin->Internalization CellularResponse2 Cellular Response Internalization->CellularResponse2

Figure 2: Signaling Pathways of HGR1.

Detailed Experimental Protocols

This assay quantifies the intracellular cAMP levels in response to compound stimulation.

  • Cell Culture: HEK293 cells stably expressing HGR1 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418. Cells are seeded into 384-well plates at a density of 10,000 cells per well and incubated for 24 hours.

  • Compound Preparation: Test compounds are serially diluted in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) containing 500 µM IBMX, a phosphodiesterase inhibitor.

  • Assay Procedure:

    • The cell culture medium is removed, and cells are washed with PBS.

    • 20 µL of assay buffer is added to each well.

    • 5 µL of the diluted compound is added to the respective wells.

    • The plate is incubated for 30 minutes at 37°C.

  • Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF) according to the manufacturer's instructions.

  • Data Analysis: The signal is converted to cAMP concentration, and dose-response curves are generated to determine EC50 values.

This assay measures the recruitment of β-arrestin to the activated HGR1 receptor.

  • Cell Line: A U2OS cell line co-expressing HGR1 fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment is used.

  • Cell Plating: Cells are seeded into 384-well white, solid-bottom plates at a density of 8,000 cells per well in assay medium and incubated for 24 hours.

  • Compound Addition: Test compounds are serially diluted in assay buffer and added to the wells.

  • Incubation: The plate is incubated for 90 minutes at 37°C.

  • Detection: Detection reagents are added, and the plate is incubated for a further 60 minutes at room temperature in the dark. Chemiluminescent signal is read on a plate reader.

  • Data Analysis: Dose-response curves are plotted, and EC50 values are calculated.

This assay measures the direct binding of the compounds to purified HGR1 protein.

  • Protein Immobilization: Purified HGR1 protein is immobilized on a CM5 sensor chip via amine coupling.

  • Compound Preparation: Compounds are serially diluted in running buffer (e.g., HBS-P+ with 0.5% DMSO).

  • Binding Measurement:

    • The running buffer is flowed over the sensor surface to establish a stable baseline.

    • The diluted compounds are injected over the surface for a defined association time, followed by a dissociation phase with running buffer.

    • The sensor surface is regenerated between cycles.

  • Data Analysis: The binding response is measured in Resonance Units (RU). The association (ka) and dissociation (kd) rates are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

Logical Framework for Hit Confirmation

The decision to advance a screening hit to the next stage of drug discovery is based on the convergent evidence from multiple, independent assays. The following diagram illustrates the logical relationship between the primary screen and the orthogonal validation assays in confirming a hit.

G cluster_validation Orthogonal Validation PrimaryHit Primary Hit (Active in cAMP Assay) FunctionalAssay Functional Confirmation (β-Arrestin Assay) PrimaryHit->FunctionalAssay BindingAssay Biophysical Confirmation (SPR Assay) PrimaryHit->BindingAssay ConfirmedHit Confirmed On-Target Hit FunctionalAssay->ConfirmedHit Active FalsePositive Likely False Positive (Assay Interference) FunctionalAssay->FalsePositive Inactive BindingAssay->ConfirmedHit Binds NonBinder Likely False Positive (No Direct Binding) BindingAssay->NonBinder No Binding

Figure 3: Logic for Hit Confirmation.

References

Benchmarking N-isopentyl-3,5-dimethylbenzamide: A Comparative Guide to Commercial TRPM8 Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of N-isopentyl-3,5-dimethylbenzamide, a putative Transient Receptor Potential Melastatin 8 (TRPM8) antagonist, against established commercial probes. Due to the limited publicly available data on the specific TRPM8 inhibitory activity of this compound, this document focuses on providing the necessary context, performance data of commercial alternatives, and detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to TRPM8 and its Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures and cooling agents like menthol.[1] Its involvement in pain pathways and other physiological processes has made it a significant target for drug discovery, particularly for conditions such as neuropathic pain, migraine, and overactive bladder. TRPM8 antagonists are molecules that inhibit the activity of this channel, offering therapeutic potential.

Commercial TRPM8 Antagonist Probes: A Performance Benchmark

To effectively evaluate this compound, its performance should be compared against well-characterized commercial TRPM8 antagonists. Here, we present data for two widely used probes: M8-B and AMG-333.

Probe NameTargetReported IC50 (nM)Assay Conditions
M8-B TRPM87.8 (cold-activated)Not specified
26.9 (Icilin-activated)
64.3 (Menthol-activated)
AMG-333 TRPM813 (human)Not specified
20 (rat)

Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell line, agonist concentration, assay format). The data presented here is for comparative purposes and is sourced from publicly available information. Currently, there is no publicly available IC50 value for this compound against TRPM8.

Experimental Protocol: TRPM8 Antagonist Screening via Calcium Flux Assay

This protocol outlines a fluorescence-based calcium flux assay using a FlexStation 3 or similar fluorescence plate reader to determine the inhibitory activity of compounds on TRPM8. This method is suitable for medium to high-throughput screening.[2]

I. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8).

  • Cell Culture Medium: Dulbecco's Minimal Essential Medium (DMEM) with 4.5 g/L glucose, 10% fetal bovine serum (FBS), 50 U/mL penicillin, and 50 µg/mL streptomycin.[2]

  • Plate Coating Solution: Poly-L-ornithine (20 µg/mL in sterile water).[2]

  • Transfection Reagent (if not using a stable cell line): As required for your chosen method.

  • Calcium Indicator Dye: Fluo-4 AM (1 mM stock in anhydrous DMSO).[2]

  • Pluronic F-127: 20% (w/v) solution in DMSO.[2]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing 2 mM probenecid, pH 7.4.[2]

  • TRPM8 Agonist: Menthol or Icilin.

  • Test Compounds: this compound and commercial probes (e.g., M8-B, AMG-333) dissolved in DMSO.

  • Positive Control: A known TRPM8 antagonist (e.g., M8-B or AMG-333).

  • Negative Control: Vehicle (DMSO).

  • 96-well black, clear-bottom plates.

II. Experimental Workflow

G cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Calcium Flux Assay cluster_analysis Data Analysis seed_cells Seed HEK293-hTRPM8 cells in 96-well plates load_dye Load cells with Fluo-4 AM calcium dye seed_cells->load_dye wash Wash cells to remove extracellular dye load_dye->wash add_compounds Add test compounds and controls wash->add_compounds incubate Incubate with compounds add_compounds->incubate add_agonist Add TRPM8 agonist (e.g., Menthol) incubate->add_agonist read_plate Measure fluorescence on plate reader add_agonist->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_curves Plot dose-response curves calc_inhibition->plot_curves det_ic50 Determine IC50 values plot_curves->det_ic50

Caption: Experimental workflow for the TRPM8 calcium flux assay.

III. Step-by-Step Procedure

Day 1: Cell Seeding

  • Coat the wells of a 96-well black, clear-bottom plate with 50 µL of poly-L-ornithine solution and incubate at 37°C for at least 15 minutes.[2]

  • Aspirate the coating solution and wash the wells once with sterile water. Allow the plates to dry.

  • Trypsinize and count the HEK293-hTRPM8 cells.

  • Seed the cells into the coated 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Calcium Flux Assay

  • Prepare Fluo-4 AM Loading Solution:

    • Mix 10 µL of 1 mM Fluo-4 AM stock with 10 µL of 20% Pluronic F-127.[2]

    • Add this mixture to 5 mL of Assay Buffer supplemented with 0.1% Bovine Serum Albumin (BSA).[2]

  • Dye Loading:

    • Remove the cell culture medium from the 96-well plate.

    • Wash the cells twice with 80 µL/well of HBSS.[2]

    • Add 50 µL/well of the Fluo-4 AM loading solution.[2]

    • Incubate the plate at 37°C for 1 hour in the dark.[2]

  • Wash:

    • Wash the cells three times with Assay Buffer to remove extracellular dye.[2]

    • After the final wash, leave 80 µL of Assay Buffer in each well.[2]

  • Compound Addition:

    • Prepare serial dilutions of this compound, commercial probes, and controls in Assay Buffer at 3x the final desired concentration.

    • Add 40 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compounds to interact with the cells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation 3).

    • Record the baseline fluorescence for 30 seconds.[2]

    • Add 60 µL of the TRPM8 agonist (at 3x the final desired concentration, e.g., 300 µM for a final concentration of 100 µM) to each well.[2]

    • Immediately begin recording the fluorescence intensity for an additional 180 seconds.[2]

IV. Data Analysis

  • The change in fluorescence (ΔF) is calculated as F - F0, where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

  • The initial rate of fluorescence increase or the peak fluorescence can be used to determine the agonist response.

  • Calculate the percentage of inhibition for each concentration of the antagonist compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response, by fitting the data to a suitable sigmoidal dose-response model.

TRPM8 Signaling Pathway

Understanding the signaling pathway of TRPM8 is crucial for interpreting experimental results. The following diagram illustrates the key events following TRPM8 activation.

G cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_cellular_response Cellular Response cold Cold Temperature trpm8 TRPM8 cold->trpm8 menthol Menthol / Icilin menthol->trpm8 ca_influx Ca²⁺ Influx trpm8->ca_influx depolarization Membrane Depolarization ca_influx->depolarization action_potential Action Potential Generation depolarization->action_potential downstream Downstream Signaling action_potential->downstream

Caption: Simplified signaling pathway of TRPM8 activation.

Activation of TRPM8 by cold or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx causes membrane depolarization, which, if it reaches the threshold, triggers an action potential in sensory neurons, leading to the sensation of cold and downstream signaling events.

Conclusion

References

Comparative Analysis: N-isopentyl-3,5-dimethylbenzamide vs. N-butyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the physicochemical properties, synthesis, and biological activities of N-isopentyl-3,5-dimethylbenzamide and N-butyl-3,5-dimethylbenzamide is currently not feasible due to a lack of available scientific literature and experimental data on these specific compounds.

Extensive searches for data pertaining to the synthesis, physicochemical characteristics, and biological evaluation of this compound and N-butyl-3,5-dimethylbenzamide have yielded no direct comparative studies or individual detailed reports. While general information on related benzamide structures exists, specific experimental data for the 3,5-dimethyl substituted N-isopentyl and N-butyl analogues is absent from the public domain.

This guide is intended for researchers, scientists, and drug development professionals. However, without access to primary research articles, patents, or database entries containing the necessary experimental results, a data-driven comparative analysis cannot be provided at this time.

Physicochemical Properties

A comparative table of key physicochemical properties would typically be presented here. This would include, but not be limited to, molecular weight, melting point, boiling point, solubility, and partition coefficient (LogP). The structural differences between the N-isopentyl (a branched pentyl chain) and N-butyl (a straight butyl chain) substituents would be expected to influence these properties, particularly lipophilicity and steric hindrance, which in turn could affect their biological activity.

Table 1: Comparison of Physicochemical Properties (Data Not Available)

PropertyThis compoundN-butyl-3,5-dimethylbenzamide
Molecular Formula C₁₄H₂₁NOC₁₃H₁₉NO
Molecular Weight Data not availableData not available
Melting Point (°C) Data not availableData not available
Boiling Point (°C) Data not availableData not available
Solubility Data not availableData not available
LogP Data not availableData not available

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and N-butyl-3,5-dimethylbenzamide are not described in the available literature. A general synthetic approach for N-substituted benzamides involves the acylation of the corresponding amine with a benzoyl chloride derivative.

A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 3_5_dimethylbenzoyl_chloride 3,5-Dimethylbenzoyl chloride reaction_step Acylation Reaction (e.g., Schotten-Baumann conditions) 3_5_dimethylbenzoyl_chloride->reaction_step isopentylamine Isopentylamine isopentylamine->reaction_step butylamine Butylamine butylamine->reaction_step N_isopentyl This compound reaction_step->N_isopentyl N_butyl N-butyl-3,5-dimethylbenzamide reaction_step->N_butyl

Caption: General synthetic workflow for N-substituted 3,5-dimethylbenzamides.

General Experimental Protocol (Hypothetical)

Materials:

  • 3,5-Dimethylbenzoyl chloride

  • Isopentylamine or Butylamine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve 3,5-dimethylbenzoyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of either isopentylamine or butylamine.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound or N-butyl-3,5-dimethylbenzamide.

Note: This is a generalized protocol and would require optimization for specific reaction conditions.

Biological Activity and Signaling Pathways

Information regarding the biological activity of this compound and N-butyl-3,5-dimethylbenzamide, including their potential targets and mechanisms of action, is not available. Benzamide derivatives are known to exhibit a wide range of biological activities, acting as, for example, antiemetics, antipsychotics, or enzyme inhibitors. Without experimental data, it is impossible to predict the specific biological effects or signaling pathways modulated by these two compounds.

Should research on these compounds become available, a diagram of the relevant signaling pathway would be constructed. For instance, if they were found to be antagonists of a G-protein coupled receptor (GPCR), the diagram would illustrate the receptor, G-proteins, and downstream effectors.

Signaling_Pathway_Placeholder Ligand N-isopentyl or N-butyl 3,5-dimethylbenzamide Receptor Biological Target (e.g., GPCR, Ion Channel, Enzyme) Ligand->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Placeholder diagram for a potential signaling pathway.

Conclusion

A detailed comparative analysis of this compound and N-butyl-3,5-dimethylbenzamide is precluded by the current lack of publicly available scientific data. The information presented herein is based on general chemical principles and hypothetical scenarios. Further experimental investigation is required to elucidate the physicochemical properties, synthetic methodologies, and biological activities of these compounds. This document will be updated should relevant data become accessible.

A Guide to Validating Chemoproteomic Results for Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of a specific molecular target is a critical step in the validation of a new therapeutic compound. Chemoproteomics offers a powerful suite of tools for elucidating these targets directly in a complex biological system. This guide provides a comparative overview of common experimental approaches to validate putative protein targets of N-isopentyl-3,5-dimethylbenzamide, a novel benzamide derivative, identified through a hypothetical chemoproteomic screen.

Hypothetical Scenario

Following a phenotypic screen, this compound was found to inhibit cancer cell proliferation. A subsequent chemoproteomic study using an affinity-based probe identified "Protein Kinase X" (PKX) as a primary binding partner. The following sections outline the essential validation experiments.

Comparison of Target Validation Methods

Validating a target identified through chemoproteomics requires orthogonal approaches to confirm the interaction and its functional relevance. Below is a comparison of key validation techniques.

Validation Method Principle Information Gained Throughput Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[1]Target engagement in intact cells or lysates.Medium to HighNot all protein-ligand interactions result in a significant thermal shift.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).LowRequires larger quantities of purified protein and compound.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein.Binding kinetics (kon, koff), and affinity (Kd).MediumRequires purified protein; immobilization can affect protein conformation.
Enzymatic Assays Measures the effect of the compound on the catalytic activity of the target enzyme.Functional consequence of binding (inhibition/activation), IC50/EC50 values.HighRequires a known enzymatic function and a suitable assay.
Western Blot / Immunoprecipitation Antibody-based detection of the target protein or its downstream effectors.Confirms target engagement and downstream pathway modulation in cells.Low to MediumRelies on antibody availability and specificity.
Genetic Approaches (e.g., CRISPR, siRNA) Modulating the expression level of the target protein to observe changes in compound sensitivity.Establishes a causal link between the target and the observed phenotype.MediumOff-target effects can be a concern.

Experimental Protocols

Detailed methodologies for the primary validation experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To confirm the direct binding of this compound to PKX in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells to 80% confluency. Treat cells with either vehicle control or varying concentrations of this compound for 1 hour.

  • Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PKX at each temperature by Western blot or mass spectrometry. A positive result is indicated by a shift in the melting curve of PKX in the presence of the compound.

In Vitro Kinase Assay Protocol

Objective: To determine if this compound functionally inhibits the enzymatic activity of purified PKX.

Methodology:

  • Reaction Setup: In a 96-well plate, combine purified recombinant PKX enzyme, its specific substrate peptide, and ATP.

  • Compound Addition: Add this compound at a range of concentrations. Include a known PKX inhibitor as a positive control and a vehicle control.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), radioactivity, or specific antibodies.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for target validation.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Fractionation cluster_analysis Analysis start Cancer Cells treatment Treat with Compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis heat Heat Gradient lysis->heat centrifuge Centrifugation heat->centrifuge supernatant Collect Soluble Protein Fraction centrifuge->supernatant analysis Western Blot or Mass Spectrometry supernatant->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinase_Assay_Workflow cluster_reagents Reaction Components cluster_reaction Reaction & Detection cluster_data_analysis Data Analysis enzyme Purified PKX mix Combine Reagents enzyme->mix substrate Substrate + ATP substrate->mix compound Compound Dilutions compound->mix incubate Incubate at 30°C mix->incubate detect Measure Phosphorylation incubate->detect plot Plot Activity vs. Concentration detect->plot ic50 Calculate IC50 plot->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The validation of chemoproteomic findings is a multi-faceted process that strengthens the evidence for a specific drug-target interaction. By employing a combination of biophysical, biochemical, and cellular methods, researchers can build a robust case for the mechanism of action of novel compounds like this compound. The data generated from these validation experiments are crucial for the continued development of targeted therapeutics.

References

Side-by-Side Bioactivity Profiling of Benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a side-by-side comparison of the bioactivity of various benzamide derivatives, offering a glimpse into their therapeutic potential across different disease areas. The data presented herein is collated from multiple studies to highlight the diverse pharmacological profiles of this privileged chemical structure.

Comparative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected benzamide derivatives against various molecular targets. These compounds have been chosen to represent the broad spectrum of activities exhibited by this class of molecules, including their roles as enzyme inhibitors, receptor modulators, and anticancer agents.

Compound IDTargetBioactivity (IC50/EC50)Therapeutic AreaReference
Series 1: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Compound 7a (Picolinamide derivative)AChE2.49 ± 0.19 µMAlzheimer's Disease[1][2]
Benzamide Analogue of 7aAChEWeaker than picolinamide derivativesAlzheimer's Disease[1]
Tacrine (Reference Drug)AChE20.85 nMAlzheimer's Disease[3]
Compound B4AChE15.42 nMAlzheimer's Disease[3]
Compound N4AChE12.14 nMAlzheimer's Disease[3]
Compound C4AChE10.67 nMAlzheimer's Disease[3]
Series 2: Glucokinase (GK) Activators for Diabetes
PF-04937319Glucokinase(Under Phase-1 Clinical Trial)Diabetes[4]
Thiazole-2-yl benzamide derivativesGlucokinase(Evaluated for GK activation)Diabetes[4]
Series 3: Sigma-1 Receptor (S1R) Agonists for CNS Disorders
Compound 1 (Lead Compound)Sigma-1 Receptor(High Affinity)CNS Disorders[5]
Compound 2 (Optimized Derivative)Sigma-1 ReceptorImproved affinity and selectivity over S2RCNS Disorders[5]
Series 4: Tubulin Polymerization Inhibitors for Cancer
Compound 20bTubulin PolymerizationIC50: 12-27 nM (antiproliferative)Cancer[6]
Benzamide derivative 2Tubulin Polymerization(Potent Inhibitor)Cancer[6]
N-benzylbenzamide derivative 3Tubulin Polymerization(Potent Inhibitor)Cancer[6]
Series 5: SARS-CoV PLpro Inhibitors for COVID-19
Compound 14h (Isoindoline derivative)SARS-CoV PLproIC50: 2.9 ± 0.2 µMCOVID-19[7]
Benzamide derivative 2bSARS-CoV PLpro(Active)COVID-19[7]
Benzamide derivative 2pSARS-CoV PLpro(Active)COVID-19[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key bioactivity assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to identify and characterize inhibitors of acetylcholinesterase, a key enzyme in the cholinergic nervous system and a target for Alzheimer's disease therapies.

  • Principle: The assay is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a colored product resulting from the reaction of thiocholine (produced from acetylcholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Human or electric eel acetylcholinesterase (AChE).

    • Phosphate buffer (pH 8.0).

    • Test compounds (benzamide derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • A solution of AChE, DTNB, and the test compound at various concentrations is pre-incubated in a 96-well plate.

    • The reaction is initiated by the addition of the substrate ATCI.

    • The absorbance of the yellow-colored TNB is measured spectrophotometrically at 412 nm over time.

    • The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a control without the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[1][3]

Glucokinase (GK) Activation Assay

This assay identifies compounds that enhance the activity of glucokinase, a key regulator of glucose metabolism, making it a target for type 2 diabetes treatment.

  • Principle: The assay measures the glucose-dependent conversion of NADP+ to NADPH by glucokinase and glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • Human recombinant glucokinase.

    • Glucose.

    • ATP.

    • NADP+.

    • Glucose-6-phosphate dehydrogenase.

    • HEPES buffer (pH 7.4).

    • Test compounds (benzamide derivatives).

  • Procedure:

    • The test compound is incubated with glucokinase in the presence of glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase in a 96-well plate.

    • The reaction is initiated, and the increase in absorbance at 340 nm is measured over time using a plate reader.

    • The rate of reaction is determined, and the fold activation by the test compound is calculated relative to a control without the activator.

    • The EC50 value, the concentration of the compound that produces 50% of the maximal activation, is determined from the dose-response curve.[4]

Tubulin Polymerization Assay

This assay is used to screen for compounds that interfere with the polymerization of tubulin into microtubules, a validated target for anticancer drugs.

  • Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in light scattering or fluorescence of a reporter dye.

  • Reagents:

    • Purified tubulin (from bovine brain or recombinant).

    • GTP.

    • Polymerization buffer (e.g., PIPES buffer).

    • Fluorescent reporter dye (e.g., DAPI).

    • Test compounds (benzamide derivatives).

  • Procedure:

    • Tubulin is pre-incubated with the test compound on ice.

    • The mixture is then warmed to 37°C to initiate polymerization, and GTP is added.

    • The increase in light scattering at 340 nm or the fluorescence of the reporter dye is measured over time in a spectrophotometer or fluorometer.

    • The extent of inhibition or promotion of polymerization is determined by comparing the polymerization curves in the presence and absence of the test compound.

    • The IC50 value for inhibition of tubulin polymerization is calculated.[6]

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Bioactivity Profiling cluster_downstream Further Studies start Starting Materials (e.g., Substituted Benzoic Acids) reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (e.g., NMR, MS) purification->characterization screening Primary Screening (e.g., Enzyme Inhibition Assay) characterization->screening Test Compounds dose_response Dose-Response Studies (IC50/EC50 Determination) screening->dose_response selectivity Selectivity Assays (Against related targets) dose_response->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar admet ADMET Profiling selectivity->admet in_vivo In Vivo Efficacy (Animal Models) sar->in_vivo

Caption: General workflow for the discovery and bioactivity profiling of novel benzamide derivatives.

signaling_pathway cluster_alzheimers Alzheimer's Disease Pathogenesis ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by Synapse Synaptic Cleft ACh->Synapse Chol_Rec Cholinergic Receptors Neuron_Post Postsynaptic Neuron Chol_Rec->Neuron_Post Activates Synapse->Chol_Rec Binds Cognition Cognitive Function Neuron_Post->Cognition Supports Benzamide Benzamide Derivative (AChE Inhibitor) Benzamide->AChE Inhibits

Caption: Simplified signaling pathway illustrating the role of AChE and its inhibition by benzamide derivatives.

This comparative guide underscores the significant potential of benzamide derivatives in drug discovery. The presented data and experimental protocols serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic applications of this versatile chemical scaffold. Further investigations into the structure-activity relationships and in vivo efficacy are warranted to translate these promising in vitro findings into novel therapeutics.

References

Safety Operating Guide

Navigating the Disposal of N-isopentyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. N-isopentyl-3,5-dimethylbenzamide, like any chemical, requires a structured disposal plan to ensure compliance with regulations and to minimize risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar benzamide compounds, the following should be worn:

  • Eye Protection: Chemical safety goggles or glasses.[1][2][3]

  • Hand Protection: Compatible chemical-resistant gloves.[1][2][3]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1][2][3]

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[4][5][6] Direct disposal in regular trash or down the sewer system is not permissible for most laboratory chemicals.[4][7]

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste unless confirmed otherwise by your institution's EHS department.[6]

    • Do not mix it with other waste streams unless explicitly permitted by EHS protocols. Incompatible chemicals can react violently.[5]

  • Containerization:

    • Use a dedicated and appropriate waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[4][8]

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5]

    • Keep the waste container closed except when adding waste.[5][8]

  • Labeling:

    • Properly label the hazardous waste container immediately upon the first addition of waste.[6][8] The label must be clear, legible, and include the following information[4]:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

      • The quantity or concentration of the waste.

      • The date of waste generation.

      • The location of origin (e.g., laboratory, room number).

      • The name and contact information of the principal investigator or responsible person.

      • Appropriate hazard pictograms, if known.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

    • Ensure secondary containment is used to capture any potential leaks.[5]

    • Segregate the waste container from incompatible materials.[5]

  • Disposal Request and Pickup:

    • Once the container is full or the waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS department.[4][8]

    • This typically involves completing a specific form, either physical or electronic, detailing the contents of the waste container.[4]

    • Do not transport the hazardous waste yourself; trained EHS personnel will collect it.[6]

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled correctly.

  • For containers that held non-acutely toxic chemicals, they should be triple-rinsed with an appropriate solvent.[5]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5]

  • After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled according to institutional policy.[5][6]

Quantitative Disposal Guidelines

ParameterGuidelineCitation
Sewer Disposal Generally not permitted without written permission from EHS. Small quantities (a few hundred grams or milliliters per day) of specific, approved, non-hazardous chemicals may be allowed.[4][7]
Solid Waste (Trash) Disposal Not allowed for hazardous chemicals. Only for non-hazardous, non-reactive, non-flammable, and non-toxic substances.[4][7]
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be accumulated.[8]
Acutely Toxic Waste (P-listed) SAA Limit A maximum of 1 quart of liquid or 1 kilogram of solid may be accumulated.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_handling Waste Containment & Labeling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area A->B C Identify as Hazardous Waste B->C D Use a Designated, Compatible Waste Container C->D E Securely Cap the Container D->E F Label with 'Hazardous Waste' and Complete Chemical Name & Details E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Submit a Waste Pickup Request to EHS H->I J EHS Collects Waste for Proper Disposal I->J

A flowchart outlining the procedural steps for the safe disposal of laboratory chemical waste.

References

Navigating the Uncharted: A Safety Protocol for N-isopentyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides essential safety and logistical guidance for handling N-isopentyl-3,5-dimethylbenzamide. In the absence of specific safety data for this compound, this protocol is founded on best practices for handling novel or uncharacterized substituted benzamides. A thorough, compound-specific risk assessment is mandatory before commencing any experimental work.

Immediate Safety and Handling Protocol

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment (PPE) is required. The following table outlines the recommended PPE based on the potential hazards associated with structurally similar benzamide compounds, which are often irritants.

PPE CategoryRecommended SpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be used if there is a splash hazard.Protects against potential eye irritation or serious eye damage from splashes or solid particulates.[1][2]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Full-body protection may be required for large-scale operations.Prevents skin contact, which may cause irritation.[1][2][3] Contaminated clothing should be removed and washed before reuse.[1][3]
Respiratory Protection Use in a well-ventilated area or with a certified fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust, aerosols, or vapors, which may cause respiratory tract irritation.[2][3][4]

Operational and Disposal Plan

Handling:

  • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1][3]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][3]

  • Contaminated packaging should be treated as the substance itself.[6]

Experimental Workflow for Safe Handling

Experimental Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe handling Chemical Handling in Fume Hood ppe->handling decon Decontamination handling->decon disposal Waste Disposal decon->disposal doc Documentation disposal->doc

Caption: A generalized workflow for the safe laboratory handling of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Response Plan spill Spill Occurs evacuate Evacuate Area spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major absorb Absorb with Inert Material small_spill->absorb notify Notify Safety Officer large_spill->notify collect Collect and Containerize absorb->collect clean Clean and Decontaminate Area collect->clean dispose Dispose of Waste clean->dispose notify->evacuate Await Response Team

Caption: A decision-making flowchart for responding to a chemical spill in the laboratory.

Given that this compound is a research compound, detailed experimental protocols are not publicly available. Researchers must develop their own protocols based on the specific requirements of their study, incorporating the safety measures outlined in this document. Always perform a dry run of any new procedure to identify potential hazards. By adhering to these guidelines, you can build a strong foundation of safety and trust in your laboratory's chemical handling practices.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.